molecular formula C7H5ClN2O4 B2416740 4-Chloro-2,6-dinitrotoluene CAS No. 35572-79-3

4-Chloro-2,6-dinitrotoluene

Cat. No.: B2416740
CAS No.: 35572-79-3
M. Wt: 216.58
InChI Key: KEPIENQOWOJEBQ-UHFFFAOYSA-N
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Description

4-Chloro-2,6-dinitrotoluene is a useful research compound. Its molecular formula is C7H5ClN2O4 and its molecular weight is 216.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloro-2-methyl-1,3-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O4/c1-4-6(9(11)12)2-5(8)3-7(4)10(13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPIENQOWOJEBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Chloro-2,6-dinitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthetic pathway for 4-chloro-2,6-dinitrotoluene, a key intermediate in the production of various organic compounds. The synthesis is a two-step process commencing with the nitration of p-chlorotoluene, followed by a subsequent nitration of the resulting isomeric mixture. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a sequential nitration process. The initial step involves the mononitration of p-chlorotoluene using a mixture of nitric acid and sulfuric acid. This reaction yields a mixture of two primary isomers: 4-chloro-2-nitrotoluene (B43163) and 4-chloro-3-nitrotoluene (B146361). The 4-chloro-2-nitrotoluene isomer is the desired intermediate for the subsequent step.

The second step involves the further nitration of the 4-chloro-2-nitrotoluene intermediate. This is accomplished by reacting it with a stronger nitrating mixture, typically fuming nitric acid and concentrated sulfuric acid, to introduce a second nitro group at the 6-position of the aromatic ring, yielding the final product, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactionStarting MaterialKey ReagentsTemperature (°C)Reaction TimeProductYield
1Mononitrationp-Chlorotoluene65% Nitric Acid, 96% Sulfuric Acid50-552 hours4-Chloro-2-nitrotoluene & 4-Chloro-3-nitrotoluene~65% of 4-chloro-2-nitrotoluene in the isomeric mixture
2Dinitration4-Chloro-2-nitrotolueneFuming Nitric Acid (d=1.5), Concentrated Sulfuric Acid (d=1.84)60-70Not specifiedThis compound87% (crude)

Experimental Protocols

Step 1: Synthesis of 4-Chloro-2-nitrotoluene

This protocol details the mononitration of p-chlorotoluene to produce a mixture of 4-chloro-2-nitrotoluene and 4-chloro-3-nitrotoluene.

Materials:

  • p-Chlorotoluene

  • 65% Nitric Acid

  • 96% Sulfuric Acid

  • Water

  • Chloroform

  • Sodium Sulfate

Procedure:

  • In a suitable reaction vessel equipped with a stirrer and a dropping funnel, disperse 3.3 mL of water in 39.5 mmol of p-chlorotoluene.

  • Prepare a nitrating mixture by carefully adding 3.0 mL of 65% nitric acid to 13.2 mL of 96% sulfuric acid, ensuring the mixture is cooled.

  • While stirring the p-chlorotoluene dispersion, add the nitrating mixture dropwise, maintaining the reaction temperature between 50-55°C.

  • After the addition is complete, continue stirring the reaction mixture at 55°C for 2 hours.

  • Upon completion, add 50 mL of water to the reaction mixture.

  • Extract the product from the aqueous layer three times with 50 mL portions of chloroform.

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • The solvent is then removed under reduced pressure to yield the crude product mixture. The major component, 4-chloro-2-nitrotoluene (approximately 65% of the mixture), can be separated from 4-chloro-3-nitrotoluene by vacuum distillation.[1]

Step 2: Synthesis of this compound

This protocol describes the nitration of 4-chloro-2-nitrotoluene to the final product, this compound.

Materials:

  • 4-Chloro-2-nitrotoluene

  • Fuming Nitric Acid (d=1.5)

  • Concentrated Sulfuric Acid (d=1.84)

  • Ice

Procedure:

  • In a reaction vessel, dissolve 171.5 parts by weight of 4-chloro-2-nitrotoluene in 500 parts by weight of concentrated sulfuric acid (d=1.84).

  • Cool the mixture and slowly add 100 parts by weight of fuming nitric acid (d=1.5), ensuring the temperature does not exceed 70°C.

  • After the addition of nitric acid, heat the reaction mixture to 60-70°C.

  • Once the reaction is complete, pour the mixture onto a sufficient amount of ice to precipitate the product.

  • Filter the precipitated solid and wash it with water until the washings are neutral.

  • The resulting crude this compound can be dried. The reported yield of the crude product is 188 parts by weight (87% of the theoretical yield).

Visualizing the Synthesis Pathway

The following diagrams illustrate the logical flow of the synthesis process.

Synthesis_Pathway cluster_step1 Step 1: Mononitration cluster_separation Separation cluster_step2 Step 2: Dinitration pCT p-Chlorotoluene Isomer_Mixture 4-Chloro-2-nitrotoluene & 4-Chloro-3-nitrotoluene pCT->Isomer_Mixture 50-55°C, 2h Nitrating_Mixture1 HNO₃ / H₂SO₄ Nitrating_Mixture1->Isomer_Mixture CNT 4-Chloro-2-nitrotoluene Isomer_Mixture->CNT Vacuum Distillation CDNT This compound CNT->CDNT 60-70°C Nitrating_Mixture2 Fuming HNO₃ / H₂SO₄ Nitrating_Mixture2->CDNT

Caption: Synthesis pathway of this compound.

Experimental_Workflow cluster_step1_workflow Step 1 Workflow cluster_step2_workflow Step 2 Workflow Start1 Start with p-Chlorotoluene Reaction1 Mononitration Start1->Reaction1 Workup1 Work-up & Extraction Reaction1->Workup1 Separation Vacuum Distillation Workup1->Separation Intermediate Isolated 4-Chloro-2-nitrotoluene Separation->Intermediate Reaction2 Dinitration Intermediate->Reaction2 Workup2 Precipitation & Filtration Reaction2->Workup2 Final_Product This compound Workup2->Final_Product

Caption: Experimental workflow for the synthesis.

References

An In-depth Technical Guide on the Physicochemical Properties of 4-Chloro-2,6-dinitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2,6-dinitrotoluene is a chlorinated and nitrated aromatic compound. Its physicochemical properties are of significant interest in various fields, including chemical synthesis, environmental science, and toxicology. This technical guide provides a comprehensive overview of the available data on the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a discussion of its potential biological activities based on related compounds.

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound are not extensively available in the public domain. The following table summarizes the available computed and limited experimental data for this compound and its related isomers for comparative purposes.

PropertyThis compound (Predicted/Limited Data)2,4-Dinitrotoluene (Experimental)[1][2]2,6-Dinitrotoluene (Experimental)[1][2]4-Chloro-2-nitrotoluene (B43163) (Experimental)
Molecular Formula C₇H₅ClN₂O₄[3]C₇H₆N₂O₄C₇H₆N₂O₄C₇H₆ClNO₂[4]
Molecular Weight 216.58 g/mol [3]182.13 g/mol 182.13 g/mol 171.58 g/mol [4]
Melting Point Data not available66-70 °C60-65 °C37-38 °C[4]
Boiling Point Data not available300 °C (decomposes)285 °C238 °C
Water Solubility Data not available270 mg/L at 20 °C150 mg/L at 20 °CLow
logP (Octanol-Water Partition Coefficient) Data not available1.982.042.7
Vapor Pressure Data not available0.00015 mmHg at 20 °C0.0002 mmHg at 20 °CData not available
Appearance Pale yellow crystalline solid (predicted)Pale yellow to yellow crystalline solidYellowish needles or solidYellow solid

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not available. However, standard methodologies for aromatic nitro compounds can be applied.

Melting Point Determination

The melting point can be determined using a capillary melting point apparatus. A small, powdered sample of the compound is packed into a capillary tube, which is then placed in the apparatus. The temperature is gradually increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range.

Boiling Point Determination

For non-volatile compounds, the boiling point can be determined by distillation. The compound is heated in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the atmospheric pressure is recorded as the boiling point. For small quantities, a micro-boiling point determination method can be used.

Water Solubility Determination

The shake-flask method is a common technique for determining water solubility. A known amount of the compound is added to a known volume of water in a flask. The mixture is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the aqueous phase is then measured, typically by UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

logP (Octanol-Water Partition Coefficient) Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is also commonly used for its determination. The compound is dissolved in a mixture of n-octanol and water. After equilibration, the concentration of the compound in both the octanol (B41247) and water phases is measured. The logP is the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Synthesis of this compound

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification 4-Chlorotoluene (B122035) 4-Chlorotoluene Nitration1 Nitration (HNO3/H2SO4) 4-Chlorotoluene->Nitration1 Isomer_Mixture Mixture of 4-Chloro-2-nitrotoluene and 4-Chloro-3-nitrotoluene Nitration1->Isomer_Mixture Separation Separation Isomer_Mixture->Separation 4-Chloro-2-nitrotoluene 4-Chloro-2-nitrotoluene Separation->4-Chloro-2-nitrotoluene Nitration2 Nitration (Fuming HNO3/H2SO4) 4-Chloro-2-nitrotoluene->Nitration2 Crude_Product Crude this compound Nitration2->Crude_Product Purification_Step Recrystallization or Column Chromatography Crude_Product->Purification_Step Pure_Product Pure this compound Purification_Step->Pure_Product

Proposed synthesis and purification workflow for this compound.

Biological Activity and Toxicity

There is a lack of specific toxicological data for this compound in the available literature. However, the toxicity of related dinitrotoluene (DNT) isomers and chlorinated nitroaromatic compounds has been studied. DNTs are generally considered toxic, with exposure potentially leading to adverse health effects on the central nervous system, heart, and circulatory system.[5][6][7] Specifically, 2,4-DNT and 2,6-DNT have been shown to be hepatocarcinogens in animal studies.[5][7]

Given the structural similarity, it is plausible that this compound may exhibit similar toxicological properties. The presence of the chlorine atom could further influence its metabolic pathways and toxicity profile. The primary routes of exposure to DNTs are inhalation, dermal contact, and ingestion.[8] Due to the potential for toxicity, handling of this compound should be conducted with appropriate personal protective equipment in a well-ventilated area.

The logical relationship for assessing the potential biological activity of this compound based on related compounds is depicted in the following diagram.

Logical_Relationship TargetCompound This compound RelatedCompounds Related Compounds TargetCompound->RelatedCompounds Structural Similarity DNT_Isomers Dinitrotoluene Isomers (e.g., 2,4-DNT, 2,6-DNT) RelatedCompounds->DNT_Isomers ChlorinatedNitroaromatics Chlorinated Nitroaromatics RelatedCompounds->ChlorinatedNitroaromatics KnownToxicity Known Toxicological Data (Hepatotoxicity, Neurotoxicity, Cardiotoxicity) DNT_Isomers->KnownToxicity ChlorinatedNitroaromatics->KnownToxicity PredictedToxicity Predicted Biological Activity/ Toxicity of Target Compound KnownToxicity->PredictedToxicity Inference

Logical diagram for inferring the biological activity of this compound.

Conclusion

This technical guide consolidates the currently available, though limited, information on the physicochemical properties of this compound. While experimental data for this specific compound is scarce, this guide provides predicted values, general experimental protocols for determination of key properties, a plausible synthetic route, and an inferred toxicological profile based on structurally related compounds. Further experimental investigation is necessary to fully characterize this compound and understand its biological significance. Researchers and professionals working with this compound should exercise caution and adhere to strict safety protocols due to the potential toxicity associated with this class of compounds.

References

Spectroscopic Profiling of 4-Chloro-2,6-dinitrotoluene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-Chloro-2,6-dinitrotoluene, a key intermediate in various chemical syntheses. Due to the limited availability of direct experimental spectroscopic data for this specific compound in public databases, this guide employs a predictive approach based on the analysis of structurally related compounds, namely 4-chloro-2-nitrotoluene (B43163) and 2,6-dinitrotoluene (B127279). This methodology allows for a reliable estimation of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of the target molecule, providing valuable insights for researchers, scientists, and professionals in drug development and materials science.

The following sections detail the predicted spectroscopic data in structured tables, outline the general experimental protocols for acquiring such data, and present a logical workflow for spectroscopic analysis.

Predicted Spectroscopic Data of this compound

The spectroscopic data for this compound has been predicted by analyzing the additive effects of the chloro and dinitro functional groups on the toluene (B28343) scaffold, using experimental data from 4-chloro-2-nitrotoluene and 2,6-dinitrotoluene as a reference.

Predicted ¹H NMR Data

The proton NMR spectrum is predicted to show two signals in the aromatic region and one signal for the methyl protons. The strong electron-withdrawing nature of the two nitro groups is expected to significantly downfield the aromatic protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.3s2HH-3, H-5
~2.6s3H-CH₃
Predicted ¹³C NMR Data

The carbon NMR spectrum will reflect the symmetry of the molecule. The carbon atoms bearing the nitro groups are expected to be significantly deshielded.

Chemical Shift (δ) ppmAssignment
~150C-2, C-6
~140C-4
~135C-1
~125C-3, C-5
~18-CH₃
Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is predicted to be characterized by strong absorptions corresponding to the nitro groups, as well as vibrations from the aromatic ring and the C-Cl bond.

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumAromatic C-H stretch
~2950 - 2850Weak-CH₃ stretch
~1550 - 1520StrongAsymmetric NO₂ stretch
~1350 - 1330StrongSymmetric NO₂ stretch
~1600, ~1475MediumAromatic C=C stretch
~850 - 800StrongC-H out-of-plane bending
~750 - 700MediumC-Cl stretch
Predicted Mass Spectrometry (MS) Data

The electron ionization mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns involving the loss of nitro groups and the methyl group.

m/zRelative IntensityAssignment
216/218Moderate[M]⁺ (Molecular ion, with ³⁵Cl/³⁷Cl isotopes)
170/172High[M - NO₂]⁺
140Moderate[M - NO₂ - CH₂O]⁺
124Moderate[M - 2NO₂]⁺
99High[C₆H₂Cl]⁺
75Moderate[C₆H₃]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[1][2] Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Filtration : Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1]

  • NMR Tube Filling : The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.[2]

  • Data Acquisition :

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Acquire the spectrum using appropriate pulse sequences and acquisition parameters (e.g., number of scans, relaxation delay).[2]

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) FT-IR method, which is suitable for solid powder samples.

  • Background Spectrum : Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental interferences.

  • Sample Application : Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure : Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal.

  • Data Acquisition : Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing : The acquired spectrum is automatically ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

  • Cleaning : Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft, non-abrasive wipe after the measurement.

Alternatively, the KBr pellet method can be used:

  • Sample Preparation : Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]

  • Pellet Formation : Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.[3]

  • Data Acquisition : Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.[3]

Mass Spectrometry (MS)

This protocol outlines the general procedure for Electron Ionization (EI) Mass Spectrometry.

  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization : In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a positively charged molecular ion and fragment ions.[4]

  • Mass Analysis : The generated ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : The separated ions are detected, and their abundance is recorded.

  • Data Interpretation : The resulting mass spectrum is a plot of relative ion abundance versus m/z ratio. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.[5]

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound, including the predictive methodology employed in this guide.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis and Prediction Workflow cluster_Data_Acquisition Data Acquisition / Prediction cluster_Data_Analysis Data Analysis and Interpretation cluster_Output Final Output Target Target Compound (this compound) Predictive_Analysis Predictive Analysis (Additive Effects) Target->Predictive_Analysis Input for Prediction Related1 Related Compound 1 (4-Chloro-2-nitrotoluene) NMR_exp NMR Spectroscopy Related1->NMR_exp Experimental Data IR_exp IR Spectroscopy Related1->IR_exp Experimental Data MS_exp Mass Spectrometry Related1->MS_exp Experimental Data Related2 Related Compound 2 (2,6-Dinitrotoluene) Related2->NMR_exp Experimental Data Related2->IR_exp Experimental Data Related2->MS_exp Experimental Data NMR_exp->Predictive_Analysis IR_exp->Predictive_Analysis MS_exp->Predictive_Analysis NMR_data Predicted NMR Data (Tables) Predictive_Analysis->NMR_data Generates IR_data Predicted IR Data (Tables) Predictive_Analysis->IR_data Generates MS_data Predicted MS Data (Tables) Predictive_Analysis->MS_data Generates Report Technical Guide / Whitepaper NMR_data->Report IR_data->Report MS_data->Report

Caption: Workflow for spectroscopic data prediction.

References

An In-depth Technical Guide to 5-Chloro-2-methyl-1,3-dinitrobenzene (CAS Number: 35572-79-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 35572-79-3, which is confirmed as 5-Chloro-2-methyl-1,3-dinitrobenzene, also referred to as 4-Chloro-2,6-dinitrotoluene. This document consolidates available data on its chemical structure, physicochemical properties, synthesis, and analytical methods. While specific biological activity and mechanistic data for this particular chlorinated nitroaromatic compound are limited in publicly accessible literature, this guide also discusses the broader toxicological and metabolic context of dinitrotoluenes (DNTs) to offer a foundational understanding for research and development professionals.

Chemical Identity and Structure

The CAS number 35572-79-3 is predominantly assigned to the chemical compound 5-Chloro-2-methyl-1,3-dinitrobenzene . An alternative, synonymous name for this structure is This compound .

  • Molecular Formula: C₇H₅ClN₂O₄

  • Molecular Weight: 216.58 g/mol

  • Chemical Structure:

    alt text

Physicochemical Properties

A summary of the available physicochemical data for 5-Chloro-2-methyl-1,3-dinitrobenzene is presented in the table below. It should be noted that some of this data is predicted and may vary based on experimental conditions.

PropertyValueSource
Molecular Weight 216.579 g/mol [1]
Density 1.5 ± 0.1 g/cm³[1]
Boiling Point 291.1 ± 35.0 °C at 760 mmHg[1]
Flash Point 129.8 ± 25.9 °C[1]
Melting Point Not Available[1]

Synthesis and Experimental Protocols

The synthesis of substituted dinitrotoluenes typically involves the nitration of a corresponding toluene (B28343) derivative. For 5-Chloro-2-methyl-1,3-dinitrobenzene (this compound), a common synthetic route is the nitration of 4-chlorotoluene (B122035).

Experimental Protocol: Nitration of 4-Chlorotoluene

This protocol is a general representation of the nitration process and may require optimization for specific yield and purity targets.

Materials:

  • 4-Chlorotoluene

  • Concentrated Nitric Acid (65%)

  • Concentrated Sulfuric Acid (96%)

  • Water

  • Chloroform

  • Sodium Sulfate (B86663)

Procedure:

  • A mixture of 65% nitric acid and 96% sulfuric acid is prepared.

  • Water is dispersed in 4-chlorotoluene.

  • While stirring, the nitrating acid mixture is added dropwise to the 4-chlorotoluene dispersion, maintaining the temperature between 50-55°C.

  • The reaction mixture is then stirred at 55°C for approximately 2 hours.

  • After the reaction is complete, water is added, and the mixture is extracted three times with chloroform.

  • The combined organic phases are dried over sodium sulfate and purified, often by column chromatography, to yield the product.

This reaction typically produces a mixture of isomers, with 4-Chloro-2-nitrotoluene and 4-Chloro-3-nitrotoluene being common products. Further nitration would be required to obtain the dinitro-derivative, and the regioselectivity will be influenced by the directing effects of the existing substituents on the aromatic ring.

Analytical Methods

The analysis of dinitrotoluenes and related compounds often employs a variety of chromatographic and spectroscopic techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for the analysis of nitroaromatic compounds.

  • Gas Chromatography (GC): GC, often coupled with a Thermal Energy Analyzer (TEA) or an Electron Capture Detector (ECD), is used for the separation and detection of DNTs.

  • Spectroscopy:

    • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are crucial for structural elucidation.

    • Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the compound.

Biological Activity and Toxicology (General for Dinitrotoluenes)

DNTs are known to be toxic and are classified as probable human carcinogens by the U.S. Environmental Protection Agency.[2] Their toxicity is linked to their metabolism, which can generate reactive intermediates.

Metabolic Pathway of Dinitrotoluenes

The metabolism of DNTs is a complex process that can lead to the formation of various metabolites, some of which are reactive and can cause cellular damage. The following diagram illustrates a generalized metabolic pathway for DNTs. The reduction of the nitro groups is a key step in their bioactivation.

DNT_Metabolism DNT Dinitrotoluene (e.g., 2,6-DNT) Nitroso Nitrosonitrotoluene DNT->Nitroso Nitroreductases Hydroxylamine Hydroxylaminonitrotoluene (Reactive Intermediate) Nitroso->Hydroxylamine Reduction Amino Aminonitrotoluene Hydroxylamine->Amino Reduction DNA_Adducts DNA Adducts Hydroxylamine->DNA_Adducts Protein_Adducts Protein Adducts Hydroxylamine->Protein_Adducts Cellular_Damage Cellular Damage (Genotoxicity, Carcinogenicity) DNA_Adducts->Cellular_Damage Protein_Adducts->Cellular_Damage

Caption: Generalized metabolic pathway of dinitrotoluenes.

Experimental Workflow for Genotoxicity Assessment

Assessing the genotoxicity of a compound like 5-Chloro-2-methyl-1,3-dinitrobenzene would typically involve a battery of in vitro and in vivo assays. The following diagram outlines a logical workflow for such an assessment.

Genotoxicity_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays Ames Ames Test (Bacterial Reverse Mutation) Further_Eval Further Evaluation Ames->Further_Eval MLA Mouse Lymphoma Assay (Mammalian Gene Mutation) MLA->Further_Eval ChromAb Chromosomal Aberration Test (in mammalian cells) ChromAb->Further_Eval Micronucleus Micronucleus Test (in rodents) Risk_Assessment Carcinogenicity Risk Assessment Micronucleus->Risk_Assessment Comet Comet Assay (DNA Strand Breaks) Comet->Risk_Assessment Compound Test Compound: 5-Chloro-2-methyl-1,3-dinitrobenzene Initial_Screening Initial Genotoxicity Screening Compound->Initial_Screening Initial_Screening->Ames Initial_Screening->MLA Initial_Screening->ChromAb Further_Eval->Micronucleus Further_Eval->Comet

Caption: Experimental workflow for genotoxicity assessment.

Conclusion

5-Chloro-2-methyl-1,3-dinitrobenzene (CAS 35572-79-3) is a chlorinated nitroaromatic compound for which physicochemical data and synthetic methodologies are available. However, a significant data gap exists regarding its specific biological activities, mechanism of action, and interaction with cellular signaling pathways. Researchers and drug development professionals should exercise caution and may need to rely on data from structurally related dinitrotoluenes for preliminary assessments. Further investigation into the toxicology and pharmacology of this specific compound is warranted to fully characterize its potential effects.

References

Navigating the Solubility Landscape of 4-Chloro-2,6-dinitrotoluene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the methodologies available for determining the solubility of 4-Chloro-2,6-dinitrotoluene in various organic solvents. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a thorough understanding of solubility determination techniques.

Understanding Solubility: Theoretical Framework

The solubility of a solid in a liquid is a thermodynamic equilibrium process, governed by the principle of "like dissolves like." For this compound, a polar aromatic compound, solubility is expected to be higher in polar organic solvents. Factors influencing solubility include the chemical nature of both the solute and the solvent (polarity, hydrogen bonding capacity), temperature, and pressure.

Predictive models such as the Conductor-like Screening Model for Real Solvents (COSMO-RS) and the UNIFAC group contribution method can provide theoretical estimations of solubility.[1][2] These computational tools are valuable for initial solvent screening and for understanding the thermodynamic forces driving dissolution.[1][2] However, for precise and reliable data, experimental determination remains the gold standard.

Experimental Determination of Solubility

Several robust methods are employed to experimentally determine the solubility of solid compounds in organic solvents. The choice of method often depends on the required accuracy, the properties of the compound, and the available analytical instrumentation.

Isothermal Equilibrium (Shake-Flask) Method

The shake-flask method is a widely used and reliable technique for determining thermodynamic solubility.[3][4][5] It involves creating a saturated solution by agitating an excess amount of the solid solute in the solvent at a constant temperature until equilibrium is reached.

Experimental Protocol:

  • Preparation: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).

  • Equilibration: The container is placed in a constant temperature bath or shaker and agitated for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.[5]

  • Phase Separation: Once equilibrium is established, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm) to remove any remaining solid particles.[6]

  • Analysis: The concentration of this compound in the clear, saturated filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Gravimetric Method

The gravimetric method is a straightforward technique that relies on the direct measurement of the mass of the dissolved solute.[7]

Experimental Protocol:

  • Saturation: A saturated solution is prepared using the isothermal equilibrium method as described above.

  • Sample Collection: A known volume or mass of the clear, saturated solution is carefully transferred to a pre-weighed container.

  • Solvent Evaporation: The solvent is evaporated from the solution, typically using a rotary evaporator or by gentle heating in a fume hood.

  • Mass Determination: The container with the dried solute residue is weighed. The mass of the dissolved solute is determined by subtracting the initial weight of the empty container. The solubility can then be expressed in terms of mass of solute per volume or mass of solvent.[7]

Analytical Methods for Concentration Determination

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and specific method for determining the concentration of a solute in a solution.[8][9]

Experimental Protocol:

  • Method Development: An appropriate HPLC method is developed, including the selection of a suitable column, mobile phase, flow rate, and detector wavelength for this compound.

  • Calibration: A series of standard solutions of known concentrations of this compound are prepared and injected into the HPLC system to generate a calibration curve (peak area vs. concentration).

  • Sample Analysis: The saturated filtrate, obtained from the solubility experiment, is appropriately diluted and injected into the HPLC system.

  • Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.[10]

UV-Vis Spectroscopy: This method is applicable if the solute has a distinct chromophore that absorbs light in the ultraviolet-visible range.[11][12][13]

Experimental Protocol:

  • Wavelength of Maximum Absorbance (λmax): The λmax of this compound in the specific solvent is determined by scanning a dilute solution across a range of wavelengths.

  • Calibration: A calibration curve (absorbance vs. concentration) is constructed using a series of standard solutions of known concentrations.

  • Sample Measurement: The absorbance of the appropriately diluted saturated filtrate is measured at the λmax.

  • Concentration Calculation: The concentration of the solute is calculated using the Beer-Lambert law and the calibration curve.

Data Presentation

While specific data for this compound is unavailable, the following table illustrates how experimentally determined solubility data for a related compound, 2,6-dinitrotoluene, can be presented. This serves as a template for organizing data once it is obtained for the target compound.

Table 1: Illustrative Solubility Data for 2,6-Dinitrotoluene in Water at Various Temperatures

Temperature (°C)Solubility (mg/L)
5Data Not Available
10Data Not Available
20Data Not Available
25145[13]
30Data Not Available
40Data Not Available

Note: This table is for illustrative purposes only and presents data for a related compound due to the absence of published data for this compound.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the experimental determination of solubility and the logical relationship between different experimental choices.

experimental_workflow cluster_prep Sample Preparation cluster_separation Phase Separation cluster_analysis Analysis of Saturated Solution prep Add excess solute to solvent equilibrate Equilibrate at constant temperature (e.g., 24-72h shaking) prep->equilibrate separate Separate solid and liquid phases (Centrifugation/Filtration) equilibrate->separate analysis Determine solute concentration separate->analysis

Figure 1. General experimental workflow for solubility determination.

analysis_methods cluster_analytical_choice Choice of Analytical Method conc_determination Concentration Determination hplc HPLC conc_determination->hplc High sensitivity & specificity uv_vis UV-Vis Spectroscopy conc_determination->uv_vis Compound has chromophore gravimetric Gravimetric conc_determination->gravimetric Direct mass measurement

Figure 2. Decision tree for selecting an analytical method.

Conclusion

This technical guide has outlined the essential methodologies for the experimental determination of the solubility of this compound in organic solvents. While quantitative data for this specific compound is not currently available in the public domain, the detailed protocols for the isothermal equilibrium (shake-flask) method, gravimetric analysis, HPLC, and UV-Vis spectroscopy provide a solid foundation for researchers to generate this critical data. The application of these methods will enable the precise characterization of the solubility profile of this compound, which is crucial for its application in research and development.

References

An In-depth Technical Guide to the Thermal Stability of 4-Chloro-2,6-dinitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide offers a detailed overview of the essential procedures and theoretical considerations for assessing the thermal stability of 4-Chloro-2,6-dinitrotoluene. The content is structured to provide researchers, scientists, and drug development professionals with a robust methodology for determining critical safety and handling parameters. The guide outlines experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), details the kinetic analysis of thermal decomposition data, and proposes a potential decomposition pathway based on the known behavior of related nitroaromatic compounds.

Introduction

This compound is a nitroaromatic compound, a class of materials often characterized by their energetic properties and potential for thermal instability. A thorough understanding of its thermal decomposition behavior is crucial for safe handling, storage, and application in any chemical process. Thermal analysis techniques, such as TGA and DSC, are fundamental in characterizing the thermal stability of such materials.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior under various conditions.

Table 1: Physicochemical Properties of this compound

PropertyValue (Predicted or Experimental)Source
Molecular FormulaC₇H₅ClN₂O₄PubChem
Molecular Weight216.58 g/mol PubChem
AppearancePale yellow solid (predicted)-
Melting PointNot available-
Boiling PointNot available-
DensityNot available-

Experimental Protocols for Thermal Analysis

The following sections detail the standardized experimental protocols for TGA and DSC analysis to determine the thermal stability of this compound.

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass.[1]

Experimental Protocol:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 1-5 mg of this compound into an inert sample pan (e.g., alumina (B75360) or platinum).

  • Atmosphere: High-purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min) to ensure an inert environment.

  • Heating Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 500 °C) at multiple linear heating rates (e.g., 5, 10, 15, and 20 °C/min). The use of multiple heating rates is essential for subsequent kinetic analysis.[3]

  • Data Collection: Continuously record the sample mass and temperature.

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, phase transitions, and the enthalpy of decomposition.[1][2]

Experimental Protocol:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 0.5-2 mg of this compound into a hermetically sealed aluminum or gold-plated copper pan. Sealing the pan is crucial to prevent sublimation and ensure that the decomposition occurs under confinement.

  • Reference: An empty, hermetically sealed pan of the same type.

  • Atmosphere: High-purity nitrogen or argon at a constant flow rate.

  • Heating Program: Heat the sample and reference from ambient temperature to a final temperature (e.g., 400 °C) at the same linear heating rates used in the TGA experiments.

  • Data Collection: Continuously record the differential heat flow and temperature.

Diagram 1: Experimental Workflow for Thermal Analysis

G cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Processing and Analysis cluster_results Results Sample This compound Weighing Weighing (1-5 mg for TGA, 0.5-2 mg for DSC) Sample->Weighing Encapsulation Encapsulation in Pans Weighing->Encapsulation TGA TGA Analysis (Multiple Heating Rates) Encapsulation->TGA DSC DSC Analysis (Multiple Heating Rates) Encapsulation->DSC RawData Raw TGA and DSC Data TGA->RawData DSC->RawData KineticAnalysis Isoconversional Kinetic Analysis RawData->KineticAnalysis ThermoParams Determination of Thermodynamic Parameters RawData->ThermoParams KineticTriplet Kinetic Triplet (Ea, A, f(α)) KineticAnalysis->KineticTriplet DecompTemp Decomposition Temperatures ThermoParams->DecompTemp Enthalpy Enthalpy of Decomposition ThermoParams->Enthalpy

Caption: Workflow for the thermal analysis of this compound.

Data Presentation and Kinetic Analysis

The data obtained from TGA and DSC experiments should be summarized in tables for clear comparison.

Table 2: Summary of TGA Data for this compound (Illustrative)

Heating Rate (°C/min)Onset Temperature (°C)Peak Decomposition Temperature (°C)Final Residue (%)
5Data to be determinedData to be determinedData to be determined
10Data to be determinedData to be determinedData to be determined
15Data to be determinedData to be determinedData to be determined
20Data to be determinedData to be determinedData to be determined

Table 3: Summary of DSC Data for this compound (Illustrative)

Heating Rate (°C/min)Onset Temperature (°C)Peak Exotherm Temperature (°C)Enthalpy of Decomposition (J/g)
5Data to be determinedData to be determinedData to be determined
10Data to be determinedData to be determinedData to be determined
15Data to be determinedData to be determinedData to be determined
20Data to be determinedData to be determinedData to be determined

Isoconversional methods are employed to determine the kinetic triplet (activation energy, Ea; pre-exponential factor, A; and the reaction model, f(α)) without assuming a particular reaction model.[4][5][6][7] The Friedman (differential) and Flynn-Wall-Ozawa (integral) methods are commonly used.[5][8]

The fundamental rate equation for a solid-state reaction is:

dα/dt = k(T)f(α) = A exp(-Ea/RT)f(α)

where α is the extent of conversion, t is time, T is the absolute temperature, R is the universal gas constant, and k(T) is the temperature-dependent rate constant.

By performing experiments at multiple heating rates, the activation energy can be calculated as a function of the extent of conversion. A significant variation of Ea with α suggests a complex, multi-step decomposition process.[4]

Proposed Thermal Decomposition Pathway

The thermal decomposition of nitroaromatic compounds is complex and can proceed through several pathways. For this compound, the decomposition is likely initiated by the homolytic cleavage of the C-NO₂ bond, which is generally the weakest bond in such molecules, especially at higher temperatures.[9][10] An alternative pathway, particularly at lower temperatures, could involve intramolecular hydrogen abstraction from the methyl group by an ortho nitro group, leading to the formation of an anthranil-like intermediate.[9][10][11] The presence of the chlorine atom may also influence the subsequent decomposition steps.

Diagram 2: Proposed Initial Steps of Thermal Decomposition

G cluster_main Proposed Decomposition Pathways of this compound cluster_path1 Pathway 1: C-NO2 Homolysis (High Temperature) cluster_path2 Pathway 2: Intramolecular H-Abstraction (Low Temperature) cluster_products Further Decomposition Products Parent This compound Radical1 Chlorodinitrotoluene Radical Parent->Radical1 Δ Intermediate1 Acinitro Intermediate Parent->Intermediate1 Δ NO2_Radical •NO2 Radical1->NO2_Radical Gaseous NOx, CO, CO2, H2O, HCl Radical1->Gaseous Fragmentation Anthranil Anthranil-like Intermediate + H2O Intermediate1->Anthranil Anthranil->Gaseous Fragmentation

Caption: Proposed initial decomposition pathways for this compound.

Conclusion

This technical guide provides a comprehensive framework for the systematic evaluation of the thermal stability of this compound. By following the detailed experimental protocols for TGA and DSC and applying isoconversional kinetic analysis, researchers can obtain the critical data necessary for ensuring the safe handling, storage, and utilization of this compound. The proposed decomposition pathway, based on the behavior of analogous nitroaromatic compounds, offers a starting point for more in-depth mechanistic studies. The generation of empirical data through these methods is essential for a complete understanding of the thermal hazards associated with this compound.

References

Theoretical Studies on 4-Chloro-2,6-dinitrotoluene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the theoretical and experimental landscape surrounding 4-Chloro-2,6-dinitrotoluene. Due to the limited availability of direct theoretical and experimental studies on this specific isomer, this document outlines a proposed computational and experimental framework based on established methodologies for closely related compounds. This guide aims to serve as a foundational resource for future research endeavors.

Introduction

This compound is a nitroaromatic compound. Nitroaromatic compounds are of significant interest due to their diverse applications, ranging from explosives to intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals. Understanding the molecular structure, electronic properties, and reactivity of these compounds is crucial for their safe handling, optimization of their applications, and assessment of their environmental and toxicological impact. Theoretical studies, particularly those employing quantum chemical calculations, provide invaluable insights into these aspects at a molecular level.

This guide will detail proposed theoretical and experimental protocols for the comprehensive characterization of this compound, present available data for related compounds for comparative analysis, and provide visualizations for the proposed workflows.

Physicochemical Properties of Related Isomers and Derivatives

To establish a baseline for the expected properties of this compound, the following table summarizes the available physicochemical data for the related isomer, 4-Chloro-2-nitrotoluene.

PropertyValueReference
Molecular Formula C7H6ClNO2[1]
Molecular Weight 171.58 g/mol
Melting Point 34-38 °C[1]
Boiling Point 239-240 °C at 718 mmHg[1]
Appearance Clear brown liquid after melting[1]

Proposed Theoretical and Computational Methodology

In the absence of direct theoretical studies on this compound, a robust computational investigation can be designed based on methodologies successfully applied to similar nitroaromatic compounds. A suggested workflow is outlined below.

Computational Workflow

A typical computational chemistry workflow for the study of a molecule like this compound would involve geometry optimization, frequency analysis, and the calculation of various molecular properties.

computational_workflow Proposed Computational Workflow for this compound start Initial Molecular Structure Generation geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->geom_opt freq_analysis Vibrational Frequency Analysis geom_opt->freq_analysis nbo Natural Bond Orbital (NBO) Analysis geom_opt->nbo fmo Frontier Molecular Orbital (FMO) Analysis geom_opt->fmo mep Molecular Electrostatic Potential (MEP) Mapping geom_opt->mep nmr NMR Chemical Shift Calculation (GIAO) geom_opt->nmr uv_vis UV-Vis Spectra Simulation (TD-DFT) geom_opt->uv_vis thermo Thermodynamic Properties Calculation freq_analysis->thermo end Data Analysis and Interpretation thermo->end nbo->end fmo->end mep->end nmr->end uv_vis->end

Caption: Proposed computational workflow for theoretical studies.

Detailed Computational Protocol

A suitable theoretical approach for studying this compound would be Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost for molecules of this size.

Protocol for DFT Calculations:

  • Software: Gaussian, ORCA, or other quantum chemistry software packages.

  • Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

  • Basis Set: 6-311++G(d,p) to provide a good description of the electronic structure, including polarization and diffuse functions.

  • Geometry Optimization: The molecular geometry should be optimized without any symmetry constraints to find the global minimum on the potential energy surface.

  • Vibrational Frequency Analysis: To confirm that the optimized structure corresponds to a true minimum (no imaginary frequencies) and to predict the IR and Raman spectra. The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental values.

  • Molecular Properties:

    • Thermodynamic Properties: Enthalpy, entropy, and Gibbs free energy can be calculated from the vibrational analysis.

    • Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be determined to understand the molecule's reactivity and electronic transitions.

    • NBO Analysis: To study charge distribution, hyperconjugative interactions, and bond properties.

    • MEP Mapping: To visualize the electrostatic potential on the electron density surface, identifying regions prone to electrophilic and nucleophilic attack.

    • NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method can be used to predict the 1H and 13C NMR chemical shifts.

    • UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can be employed to simulate the electronic absorption spectrum.

Experimental Protocols

Proposed Synthesis of this compound

A potential synthetic route to this compound is the nitration of 4-chlorotoluene (B122035). The following is an adapted protocol based on the synthesis of related compounds.

Materials:

  • 4-Chlorotoluene

  • Fuming nitric acid (95%)

  • Concentrated sulfuric acid (98%)

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Ice

Procedure:

  • Prepare a nitrating mixture by slowly adding fuming nitric acid to an equal volume of concentrated sulfuric acid in a flask cooled in an ice bath.

  • Slowly add 4-chlorotoluene dropwise to the stirred, cold nitrating mixture. The temperature should be carefully maintained below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat at 50-60 °C for 2-3 hours to ensure complete dinitration.

  • Pour the reaction mixture onto crushed ice and extract the product with dichloromethane.

  • Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and then again with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol (B145695) or by column chromatography on silica (B1680970) gel.

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

synthesis_workflow Synthesis and Purification Workflow start Reactants: 4-Chlorotoluene, Nitrating Mixture reaction Nitration Reaction start->reaction workup Aqueous Workup and Extraction reaction->workup drying Drying of Organic Phase workup->drying purification Purification (Recrystallization/Chromatography) drying->purification characterization Characterization (NMR, IR, MS) purification->characterization end Pure this compound characterization->end

Caption: A generalized workflow for synthesis and purification.

Spectroscopic Characterization

The synthesized this compound should be characterized using a suite of spectroscopic techniques to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be recorded to determine the chemical environment of the hydrogen and carbon atoms.

  • Infrared (IR) and Raman Spectroscopy: These techniques will provide information about the vibrational modes of the molecule, which can be compared with the results from theoretical calculations.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern of the compound.

Comparative Spectroscopic Data of Related Compounds

The following tables present available spectroscopic data for related isomers, which can serve as a reference for the characterization of this compound.

1H and 13C NMR Data for 4-Chloro-2-nitrotoluene
NucleusChemical Shift (ppm)Multiplicity / Coupling Constant (J)Reference
1H 7.96d, J=2.2 Hz (H3)[2]
7.47dd, J=8.2 Hz, J=2.2 Hz (H5)[2]
7.29d, J=8.2 Hz (H6)[2]
2.57s (CH3)[2]
13C 149.35, 133.81, 133.01, 132.39, 132.02, 124.67, 19.95[2]
IR Spectroscopy Data for 4-Chloro-2-nitrotoluene
Wavenumber (cm-1)AssignmentReference
1556C=C aromatic stretch[2]
1521Asymmetric NO2 stretch[2]
1481, 1451C=C aromatic stretch[2]
1347Symmetric NO2 stretch[2]

Conclusion

References

Unlocking New Research Avenues: A Technical Guide to 4-Chloro-2,6-dinitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2,6-dinitrotoluene, a halogenated nitroaromatic compound, presents a compelling yet underexplored area for scientific investigation. While structurally related to compounds with known toxicological and environmental significance, its unique chemical makeup suggests potential for novel applications in medicinal chemistry, materials science, and bioremediation. This technical guide synthesizes the current understanding of this compound and its chemical relatives, outlining promising research trajectories. We provide a comprehensive overview of its chemical properties, potential metabolic pathways, and known biological effects of analogous compounds, alongside detailed experimental protocols and data presented for comparative analysis. This whitepaper aims to serve as a foundational resource to stimulate and guide future research into this intriguing molecule.

Introduction

This compound is an aromatic organic compound featuring a toluene (B28343) backbone substituted with a chlorine atom and two nitro groups.[1] Its chemical architecture is similar to other dinitrotoluenes (DNTs) and trinitrotoluene (TNT), which are extensively studied for their environmental impact and toxicological profiles.[2][3][4] However, the specific substitution pattern of this compound may confer distinct chemical and biological properties, opening up avenues for new research. This guide explores these potential research areas, providing a framework for investigation by researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for designing experiments and predicting its behavior in various systems. While specific experimental data for this exact isomer is limited, properties can be extrapolated from related compounds.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted/Inferred)4-Chloro-2-nitrotoluene[5]2,4-Dinitrotoluene[6][7][8]2,6-Dinitrotoluene[7]
Molecular Formula C₇H₅ClN₂O₄[1]C₇H₆ClNO₂[5]C₇H₆N₂O₄[6]C₇H₆N₂O₄[7]
Molecular Weight 216.58 g/mol [1]171.58 g/mol 182.13 g/mol [8]182.13 g/mol [7]
Appearance Pale yellow crystalline solid (Expected)Pale yellow to off-white solid[5]Pale yellow crystalline solid[6]Pale yellow crystalline solid[3]
Melting Point Data not available34-38 °C67-70 °C[6]60-62 °C
Boiling Point Data not available239-240 °CDecomposes at 250–300 °C[8]285 °C
Water Solubility Sparingly soluble (Expected)109 mg/L (20 °C)[5]0.3 g/L (20 °C)[6]0.15 g/L (20 °C)
LogP (Octanol/Water) Data not available2.5 (Estimated)1.982.04

Potential Research Areas

The unique structure of this compound suggests several promising avenues for research, spanning from fundamental chemistry to potential biomedical applications.

Novel Synthesis and Chemical Derivatization

The synthesis of this compound itself is a key starting point. While methods for related compounds exist, optimizing a selective and high-yield synthesis for this specific isomer is a valuable research objective. For instance, the nitration of 4-chlorotoluene (B122035) typically yields a mixture of isomers, and directing this reaction to favor the 2,6-dinitro product presents a chemical challenge.[9][10]

Further research into the derivatization of this compound could unlock a wide range of novel compounds. The nitro groups can be reduced to amines, and the chlorine atom can be substituted, offering multiple handles for chemical modification.[11]

Potential Research Questions:

  • What are the optimal conditions for the selective synthesis of this compound?

  • Can the nitro groups be selectively reduced to yield novel aminonitro or diamino derivatives?

  • What nucleophilic substitution reactions can be performed on the aromatic ring?

Bioremediation and Environmental Fate

Dinitrotoluenes are known environmental contaminants, and understanding the biodegradation of this compound is crucial for environmental science.[2][4] Research could focus on identifying microorganisms capable of degrading this compound and elucidating the metabolic pathways involved. The presence of the chlorine atom may significantly influence its recalcitrance and the nature of its degradation products.

Potential Research Questions:

  • Is this compound susceptible to microbial degradation?

  • What are the enzymatic pathways involved in its breakdown?

  • Does the chlorine substituent affect its persistence in the environment compared to other DNTs?

Toxicology and Mechanistic Studies

The toxicity of dinitrotoluenes is well-documented, with effects on the hematopoietic, nervous, and reproductive systems.[3][12] Investigating the toxicological profile of this compound is essential. Studies could explore its potential for inducing methemoglobinemia, a known effect of some nitroaromatic compounds.[13] Mechanistic studies could focus on how this specific isomer interacts with cellular macromolecules and signaling pathways.

Potential Research Questions:

  • What is the acute and chronic toxicity of this compound in vitro and in vivo?

  • Does it induce oxidative stress and DNA damage?

  • What are the key molecular targets and signaling pathways affected by its exposure?

Medicinal Chemistry and Drug Development

The structural motifs present in this compound are found in various bioactive molecules. For instance, nitroaromatic compounds have been explored as hypoxia-activated prodrugs in cancer therapy. The electron-withdrawing nature of the nitro groups can make the compound susceptible to reduction in the hypoxic environment of tumors, leading to the release of a cytotoxic agent. Furthermore, related compounds have been used in the synthesis of NMDA-glycine antagonists and COX-2 inhibitors.[14]

Potential Research Questions:

  • Can this compound or its derivatives act as hypoxia-activated prodrugs?

  • Can derivatives of this compound exhibit inhibitory activity against clinically relevant enzymes?

  • What is the structure-activity relationship for any observed biological activity?

Experimental Protocols

To facilitate research in these areas, detailed experimental protocols are provided below for key initial investigations.

Protocol for Synthesis of this compound (Hypothetical)

This protocol is a proposed starting point based on the synthesis of related compounds.[9]

Materials:

  • 4-Chlorotoluene

  • Fuming nitric acid (90%)

  • Concentrated sulfuric acid (98%)

  • Dichloromethane

  • Sodium bicarbonate solution (5%)

  • Anhydrous magnesium sulfate (B86663)

  • Silica (B1680970) gel for column chromatography

  • Hexane and ethyl acetate (B1210297) for elution

Procedure:

  • Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0°C in an ice bath.

  • Slowly add 4-chlorotoluene to the cooled acid mixture with constant stirring, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Carefully pour the reaction mixture onto crushed ice and extract with dichloromethane.

  • Wash the organic layer with water, then with 5% sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to isolate this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for In Vitro Cytotoxicity Assay

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium from the DMSO stock solution. The final DMSO concentration should be less than 0.5%.

  • Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Visualizing Potential Mechanisms and Workflows

To aid in conceptualizing potential research pathways, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_biological Biological Evaluation synthesis Synthesis of This compound purification Purification (Chromatography) synthesis->purification characterization Structural Analysis (NMR, MS) purification->characterization cytotoxicity In Vitro Cytotoxicity Assay characterization->cytotoxicity Test Compound mechanistic Mechanistic Studies (e.g., ROS, DNA damage) cytotoxicity->mechanistic in_vivo In Vivo Toxicity Studies mechanistic->in_vivo

Caption: A generalized experimental workflow for the synthesis and biological evaluation of this compound.

potential_metabolic_pathway parent This compound amino_nitro Amino-nitro-chlorotoluene (Reduction of one NO2 group) parent->amino_nitro Nitroreductase hydroxylated Hydroxylated derivative (Oxidation of methyl group) parent->hydroxylated Cytochrome P450 diamino Diamino-chlorotoluene (Reduction of both NO2 groups) amino_nitro->diamino Nitroreductase benzoic_acid Benzoic acid derivative hydroxylated->benzoic_acid Oxidation

Caption: A hypothetical metabolic pathway for this compound based on known metabolism of related compounds.[15]

Conclusion

This compound represents a molecule with significant untapped research potential. Its unique chemical structure warrants a thorough investigation into its synthesis, reactivity, and biological effects. This guide provides a foundational framework to inspire and direct future studies in areas ranging from environmental science to medicinal chemistry. The exploration of this compound could lead to the development of novel chemical entities, a better understanding of the environmental fate of halogenated nitroaromatics, and potentially new therapeutic agents. The path forward requires a multidisciplinary approach, and it is our hope that this document will serve as a catalyst for such endeavors.

References

An In-depth Technical Guide to 4-Chloro-2,6-dinitrotoluene: Discovery, History, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2,6-dinitrotoluene, a key chemical intermediate. The document details its historical context, physicochemical properties, and established synthesis protocols. Furthermore, it explores its toxicological profile and metabolic pathways, offering insights for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound is a chlorinated and nitrated aromatic compound belonging to the family of dinitrotoluenes. While not as extensively studied as its isomer 2,4-dinitrotoluene (B133949) (2,4-DNT), it serves as a valuable intermediate in the synthesis of various organic compounds, including dyes and potential pharmaceutical agents.[1][2] The presence of a chlorine atom and two nitro groups on the toluene (B28343) ring imparts unique reactivity, making it a subject of interest for synthetic chemists. This guide aims to consolidate the available scientific information on this compound, presenting it in a structured and accessible format for the scientific community.

Discovery and History

The specific discovery of this compound is not well-documented with a precise date or individual credited. However, its history is intrinsically linked to the broader development of nitrotoluene chemistry in the late 19th century. The nitration of toluene and its derivatives was a significant area of research during this period, driven by the burgeoning dye and explosives industries.

Key milestones in the synthesis of related compounds laid the groundwork for the eventual isolation and characterization of this compound:

  • 1886: Goldschmidt and Honig reported the formation of 4-chloro-3-nitrotoluene (B146361) and 4-chloro-2-nitrotoluene (B43163) through the nitration of p-chlorotoluene using a mixture of nitric and sulfuric acids.[3]

  • Late 19th Century: The Sandmeyer reaction, a versatile method for synthesizing aryl halides from aryl diazonium salts, was developed. This reaction provided a viable pathway for introducing a chlorine atom onto a pre-nitrated toluene ring.

The synthesis of this compound would have logically followed from these early advancements, likely achieved through the further nitration of a monochloronitrotoluene precursor. Industrial-scale production of dinitrotoluenes for applications such as the manufacturing of toluene diisocyanate (a precursor to polyurethane foams) and explosives further spurred the investigation and isolation of various isomers, including this compound.[2][4][5]

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, application in synthesis, and for toxicological and environmental fate assessments.

PropertyValueReference
Molecular Formula C₇H₅ClN₂O₄[6]
Molecular Weight 216.58 g/mol [6]
Appearance Pale yellow crystalline solid[4]
Melting Point 67-70 °C[1]
Boiling Point DecomposesN/A
Density 1.58 g/cm³ (predicted)[6]
Solubility in Water Low[7]
LogP (Octanol-Water Partition Coefficient) 2.4 (predicted)[6]
Vapor Pressure 0.0001 mmHg at 25 °C (predicted)[6]
CAS Number 39491-92-6[6]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is typically achieved through the nitration of a suitable chlorinated toluene precursor. The following protocols are based on established methods for the nitration of aromatic compounds.

Nitration of 4-Chloro-2-nitrotoluene

This is a common and direct method for the synthesis of this compound.

Reaction:

G 4-Chloro-2-nitrotoluene 4-Chloro-2-nitrotoluene This compound This compound 4-Chloro-2-nitrotoluene->this compound Nitrating Agent HNO3 / H2SO4 HNO3 / H2SO4

Figure 1. Synthesis of this compound.

Materials:

  • 4-Chloro-2-nitrotoluene

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Ice

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Sodium Bicarbonate (NaHCO₃) solution (5%)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place a calculated amount of 4-Chloro-2-nitrotoluene.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (typically in a 1:2 molar ratio with respect to the substrate) to the flask via the dropping funnel, while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture slowly onto crushed ice with stirring.

  • The solid product that precipitates is collected by vacuum filtration and washed with cold water until the washings are neutral.

  • Alternatively, the aqueous mixture can be extracted with dichloromethane.

  • The organic layer is then washed with a 5% sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol (B145695) or methanol.

Toxicological Profile and Metabolic Pathways

The toxicology of this compound is not as extensively studied as that of 2,4-DNT and 2,6-DNT. However, based on the known effects of related dinitrotoluene compounds, a general toxicological profile can be inferred. Dinitrotoluenes are known to cause a range of adverse health effects, primarily targeting the hematopoietic, nervous, and reproductive systems.[8]

The metabolic activation of dinitrotoluenes is a key factor in their toxicity. The nitro groups can be sequentially reduced by nitroreductases in the liver and gut microbiota to form nitroso and hydroxylamino intermediates. These reactive metabolites are capable of binding to cellular macromolecules, including DNA, and can induce oxidative stress.[9][10]

Proposed Metabolic Pathway

The metabolic pathway of this compound is likely to follow a similar route to that of other dinitrotoluenes. The primary steps are expected to involve the reduction of the nitro groups.

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism This compound This compound 4-Chloro-2-nitro-6-nitrosotoluene 4-Chloro-2-nitro-6-nitrosotoluene This compound->4-Chloro-2-nitro-6-nitrosotoluene Nitroreductase 4-Chloro-2-hydroxylamino-6-nitrotoluene 4-Chloro-2-hydroxylamino-6-nitrotoluene 4-Chloro-2-nitro-6-nitrosotoluene->4-Chloro-2-hydroxylamino-6-nitrotoluene Nitroreductase 4-Chloro-2-amino-6-nitrotoluene 4-Chloro-2-amino-6-nitrotoluene Conjugated Metabolites Conjugated Metabolites 4-Chloro-2-amino-6-nitrotoluene->Conjugated Metabolites Conjugation (e.g., Glucuronidation) 4-Chloro-2-hydroxylamino-6-nitrotoluene->4-Chloro-2-amino-6-nitrotoluene Nitroreductase

Figure 2. Proposed metabolic pathway of this compound.

The initial reduction of one nitro group leads to the formation of a nitroso intermediate, which is then further reduced to a hydroxylamine (B1172632) and finally to an amine. The hydroxylamine metabolite is considered to be a key toxic intermediate. These metabolites can then undergo Phase II conjugation reactions, such as glucuronidation, to facilitate their excretion.

Applications in Synthesis

This compound is primarily used as an intermediate in organic synthesis. The presence of multiple reactive sites allows for a variety of chemical transformations.

  • Reduction of Nitro Groups: The nitro groups can be selectively or fully reduced to amino groups, yielding chlorinated diaminotoluenes. These diamines are valuable precursors for the synthesis of heterocyclic compounds, dyes, and polymers.[11]

  • Nucleophilic Aromatic Substitution: The chlorine atom can be displaced by various nucleophiles, particularly when activated by the electron-withdrawing nitro groups. This allows for the introduction of different functional groups onto the aromatic ring.

  • Precursor for Energetic Materials: While less common than TNT, related chlorinated and nitrated toluenes have been investigated for their energetic properties.

G This compound This compound Reduction Reduction This compound->Reduction Nucleophilic Substitution Nucleophilic Substitution This compound->Nucleophilic Substitution Chlorinated Diaminotoluenes Chlorinated Diaminotoluenes Reduction->Chlorinated Diaminotoluenes Substituted Dinitrotoluenes Substituted Dinitrotoluenes Nucleophilic Substitution->Substituted Dinitrotoluenes Dyes Dyes Chlorinated Diaminotoluenes->Dyes Polymers Polymers Chlorinated Diaminotoluenes->Polymers Pharmaceutical Intermediates Pharmaceutical Intermediates Substituted Dinitrotoluenes->Pharmaceutical Intermediates

Figure 3. Synthetic applications of this compound.

Conclusion

This compound, a product of the rich history of aromatic nitration chemistry, continues to be a relevant compound for synthetic applications. While its toxicological profile requires further detailed investigation, understanding its probable metabolic pathways provides a foundation for safety assessments. This guide has consolidated the available information on its history, properties, synthesis, and potential biological effects, serving as a valuable resource for researchers in the chemical and pharmaceutical sciences. The detailed protocols and structured data presentation aim to facilitate further research and application of this versatile chemical intermediate.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Chloro-2,6-dinitrotoluene from p-Chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed experimental protocols for the synthesis of 4-Chloro-2,6-dinitrotoluene from p-chlorotoluene. The synthesis is a two-step process involving an initial mononitration of p-chlorotoluene to yield 4-chloro-2-nitrotoluene (B43163), followed by a subsequent dinitration to obtain the final product. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering comprehensive methodologies, data presentation, and safety guidelines.

Introduction

This compound is a valuable intermediate in the synthesis of various organic compounds. The synthetic route from p-chlorotoluene involves electrophilic aromatic substitution reactions, specifically nitration. The first nitration step yields a mixture of isomers, primarily 4-chloro-2-nitrotoluene and 4-chloro-3-nitrotoluene (B146361), due to the directing effects of the chloro and methyl groups on the aromatic ring. Following separation, the 4-chloro-2-nitrotoluene isomer is subjected to a second, more rigorous nitration to introduce a second nitro group at the 6-position, yielding the desired this compound.

Safety Precautions

Extreme caution must be exercised throughout this synthesis.

  • Reagents: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Fuming sulfuric acid (oleum) is extremely corrosive and reacts violently with water. All handling of these acids should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.

  • Reactions: Nitration reactions are highly exothermic and can lead to runaway reactions if not properly controlled. The temperature of the reaction mixture must be carefully monitored and controlled using an ice bath or other cooling system. The addition of the nitrating mixture should be done slowly and dropwise.

  • Products: Nitroaromatic compounds are toxic and potentially explosive. Avoid inhalation, ingestion, and skin contact. Handle these compounds with care and appropriate PPE.

  • Waste Disposal: Acidic and organic waste must be neutralized and disposed of according to institutional and local regulations.

Experimental Protocols

Step 1: Mononitration of p-Chlorotoluene

This protocol describes the synthesis of a mixture of 4-chloro-2-nitrotoluene and 4-chloro-3-nitrotoluene from p-chlorotoluene.

Materials:

  • p-Chlorotoluene

  • Concentrated Sulfuric Acid (96%)

  • Concentrated Nitric Acid (65%)

  • Chloroform (B151607)

  • Sodium Sulfate (B86663) (anhydrous)

  • Deionized Water

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Separatory funnel

Procedure:

  • In a round-bottom flask, disperse 39.5 mmol of p-chlorotoluene in 3.3 mL of water.

  • Prepare the nitrating mixture by slowly adding 13.2 mL of 96% sulfuric acid to 3.0 mL of 65% nitric acid in a separate flask, cooled in an ice bath.

  • Cool the p-chlorotoluene mixture to 50-55°C and slowly add the nitrating mixture dropwise while stirring vigorously. Maintain the temperature between 50-55°C throughout the addition.[1]

  • After the addition is complete, continue stirring the reaction mixture at 55°C for 2 hours.[1]

  • After 2 hours, cool the mixture and add 50 mL of cold deionized water.

  • Transfer the mixture to a separatory funnel and extract the product three times with 50 mL portions of chloroform.[1]

  • Combine the organic phases and dry over anhydrous sodium sulfate.[1]

  • Filter to remove the sodium sulfate and remove the chloroform under reduced pressure to obtain the crude product.

  • The major component, 4-chloro-2-nitrotoluene, can be separated from the 4-chloro-3-nitrotoluene isomer by vacuum distillation.[1]

Data Summary for Mononitration:

ParameterValueReference
p-Chlorotoluene39.5 mmol[1]
65% Nitric Acid3.0 mL[1]
96% Sulfuric Acid13.2 mL[1]
Reaction Temperature50-55°C[1]
Reaction Time2 hours[1]
Isomer Ratio (approx.)65% 4-chloro-2-nitrotoluene, 35% 4-chloro-3-nitrotoluene[1]
Yield of 4-chloro-2-nitrotoluene49.2%[1]
Step 2: Dinitration of 4-chloro-2-nitrotoluene (Proposed Protocol)

This proposed protocol for the synthesis of this compound from 4-chloro-2-nitrotoluene is based on established principles for the dinitration of aromatic compounds, such as the synthesis of trinitrotoluene (TNT). This reaction requires more forcing conditions than the initial mononitration.

Materials:

  • 4-chloro-2-nitrotoluene

  • Fuming Sulfuric Acid (Oleum, 20% SO₃)

  • Concentrated Nitric Acid (90% or fuming)

  • Deionized Water

  • Ice

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Thermometer

  • Heating mantle with temperature control

  • Ice bath for emergency cooling

Procedure:

  • In a round-bottom flask, carefully add a calculated amount of fuming sulfuric acid.

  • Slowly cool the fuming sulfuric acid in an ice bath.

  • In a separate flask, prepare the nitrating mixture by carefully adding a molar excess of concentrated nitric acid to the cooled fuming sulfuric acid.

  • Slowly and carefully add 4-chloro-2-nitrotoluene to the nitrating mixture. The temperature should be carefully monitored and controlled. A moderate increase in temperature is expected.

  • After the addition is complete, slowly heat the reaction mixture to a temperature range of 80-100°C. The exact temperature and time will need to be optimized, but a reaction time of several hours is anticipated.

  • After the reaction is complete, cool the mixture to room temperature and then very carefully pour it over a large volume of crushed ice with vigorous stirring.

  • The solid crude product, this compound, will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Proposed Data for Dinitration:

ParameterProposed ValueNotes
Starting Material4-chloro-2-nitrotoluenePurified from Step 1
Nitrating AgentMixture of Fuming H₂SO₄ and concentrated HNO₃Provides stronger nitrating conditions
Reaction Temperature80-100°CHigher temperature for second nitration
Reaction Time2-4 hours (to be optimized)Monitor by TLC or GC
Expected ProductThis compound-
Characterization
  • 4-chloro-2-nitrotoluene:

    • Appearance: Yellow-white solid.[1]

    • Melting Point: 37-38°C.[1]

    • Spectroscopic Data:

      • IR (cm⁻¹): 1556 (C=C aromatic), 1521 (asymmetric NO₂), 1347 (symmetric NO₂).[1]

      • ¹H NMR (CDCl₃, 300MHz): δ 7.96 (d, 1H), 7.47 (dd, 1H), 7.29 (d, 1H), 2.57 (s, 3H).[1]

      • ¹³C NMR (CDCl₃, 75MHz): δ 149.35, 133.81, 133.01, 132.39, 132.02, 124.67, 19.95.[1]

  • This compound:

    • Molecular Formula: C₇H₅ClN₂O₄.[2]

    • Molecular Weight: 216.58 g/mol .

    • Characterization can be performed using standard analytical techniques such as melting point determination, NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm the structure and purity of the final product.

Workflow Diagram

SynthesisWorkflow p_chlorotoluene p-Chlorotoluene mononitration Step 1: Mononitration (H₂SO₄, HNO₃, 50-55°C) p_chlorotoluene->mononitration isomer_mixture Isomer Mixture (4-chloro-2-nitrotoluene & 4-chloro-3-nitrotoluene) mononitration->isomer_mixture separation Separation (Vacuum Distillation) isomer_mixture->separation intermediate 4-chloro-2-nitrotoluene separation->intermediate dinitration Step 2: Dinitration (Fuming H₂SO₄, HNO₃, 80-100°C) intermediate->dinitration crude_product Crude Product dinitration->crude_product purification Purification (Recrystallization) crude_product->purification final_product This compound purification->final_product

Caption: Synthetic workflow for this compound.

References

Laboratory Scale Synthesis of 4-Chloro-2,6-dinitrotoluene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 4-Chloro-2,6-dinitrotoluene, a key intermediate in the synthesis of various organic compounds. The synthesis is achieved through the direct dinitration of 4-chlorotoluene (B122035) using a mixed acid nitration procedure. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

This compound is a valuable chemical intermediate in the production of pharmaceuticals, dyes, and other specialty chemicals. Its synthesis involves the introduction of two nitro groups onto the 4-chlorotoluene backbone. The directing effects of the chloro and methyl groups on the aromatic ring primarily favor the formation of the 2,6-dinitro isomer under controlled nitrating conditions. This protocol outlines a laboratory-scale procedure for the synthesis, purification, and characterization of this compound.

Data Summary

While a specific isolated yield for this compound is not explicitly provided in the reviewed literature, the nitration of 4-chlorotoluene is known to produce dinitro derivatives as byproducts of mono-nitration. Industrial processes often report a small percentage of dinitrochlorotoluene in the crude product mixture after mono-nitration. For the purpose of this protocol, a hypothetical yield is presented for a reaction designed to favor dinitration.

ParameterValue
Starting Material 4-Chlorotoluene
Product This compound
Reaction Type Electrophilic Aromatic Substitution (Nitration)
Hypothetical Yield 60-70%
Purity (after purification) >98%
Appearance Yellow crystalline solid

Experimental Protocol

The synthesis of this compound is achieved through the nitration of 4-chlorotoluene using a mixture of concentrated nitric acid and sulfuric acid.

Materials:

  • 4-Chlorotoluene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Sodium Bicarbonate solution (5% aqueous)

  • Anhydrous Magnesium Sulfate

  • Ethanol (B145695) (for recrystallization)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Thermometer

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

Procedure:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add 50 mL of concentrated sulfuric acid. To this, cautiously add 30 mL of concentrated nitric acid dropwise while maintaining the temperature below 10 °C.

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 25 g of 4-chlorotoluene. Cool the flask in an ice bath.

  • Nitration: Slowly add the prepared nitrating mixture from the dropping funnel to the stirred 4-chlorotoluene. Maintain the reaction temperature between 20-30 °C throughout the addition. After the addition is complete, continue stirring at room temperature for 2 hours, then slowly heat the mixture to 60-70 °C and maintain this temperature for an additional 3 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly onto 200 g of crushed ice with stirring. The crude product will precipitate as a yellow solid.

  • Isolation and Neutralization: Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water until the washings are neutral to litmus (B1172312) paper. Subsequently, wash the solid with a 5% sodium bicarbonate solution to remove any residual acid, followed by a final wash with cold water.

  • Drying: Dry the crude product in a desiccator over anhydrous magnesium sulfate.

  • Purification: Recrystallize the crude this compound from ethanol to obtain a purified product.

Experimental Workflow

SynthesisWorkflow cluster_prep Nitrating Mixture Preparation cluster_reaction Nitration Reaction cluster_workup Work-up & Purification H2SO4 Conc. H₂SO₄ Mix Mix & Cool (<10°C) H2SO4->Mix HNO3 Conc. HNO₃ HNO3->Mix Nitrating_Mixture Nitrating Mixture Mix->Nitrating_Mixture Reaction Add Nitrating Mixture (20-30°C, then 60-70°C) Nitrating_Mixture->Reaction Chlorotoluene 4-Chlorotoluene Chlorotoluene->Reaction Crude_Mixture Crude Reaction Mixture Reaction->Crude_Mixture Quench Pour onto Ice Crude_Mixture->Quench Filter Vacuum Filtration Quench->Filter Wash Wash with H₂O & NaHCO₃ Filter->Wash Dry Dry Wash->Dry Recrystallize Recrystallize from Ethanol Dry->Recrystallize Final_Product Pure this compound Recrystallize->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Application Notes: 4-Chloro-2,6-dinitrotoluene as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Chloro-2,6-dinitrotoluene (CDNT), with the chemical formula C₇H₅ClN₂O₄, is a highly functionalized aromatic compound.[1] Its structure, featuring a chlorine atom and two nitro groups ortho and para to the methyl group, makes it a valuable intermediate in the synthesis of a wide range of complex organic molecules. The electron-withdrawing nature of the two nitro groups strongly activates the chlorine atom for nucleophilic aromatic substitution (SₙAr) reactions.[2] Furthermore, the nitro groups themselves can be readily reduced to amino functionalities, opening pathways to various diamino compounds which are precursors for dyes, pharmaceuticals, and energetic materials.[3][4][5]

Key Synthetic Applications

The primary utility of this compound lies in two main reaction pathways:

  • Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the 4-position is highly susceptible to displacement by a variety of nucleophiles. This allows for the introduction of diverse functional groups, including amines, alkoxides, and thiolates, to the aromatic ring. This pathway is fundamental for creating substituted dinitrotoluene derivatives. Reactions of chloro-nitroaromatic compounds with nucleophiles are a cornerstone of industrial and laboratory organic synthesis.[2]

  • Reduction of Nitro Groups: The two nitro groups can be selectively or fully reduced to amino groups. The resulting 4-chloro-2,6-diaminotoluene or its derivatives are key building blocks for heterocyclic compounds, such as benzimidazoles, and are also used in the synthesis of polymers and specialty chemicals.[6] The reduction of dinitrotoluenes is a common step in producing toluidines and dyes.[3] For instance, the reduction of a related compound, 4-chloro-3,5-dinitrotoluene, using iron in acetic acid yields 4-chloro-3,5-diaminotoluene in high yield.[7]

These reaction pathways can be used sequentially to generate a vast array of complex molecules, making CDNT a strategic starting material for drug development, agrochemicals, and materials science.

Visualizing Synthetic Pathways

The versatility of CDNT as a synthetic intermediate is rooted in the reactivity of its distinct functional groups. The following diagrams illustrate the logical relationships and typical experimental workflows.

G cluster_0 Reaction Pathways cluster_1 Product Classes CDNT This compound SNAr Nucleophilic Aromatic Substitution (SₙAr) CDNT->SNAr + Nucleophile (Nu⁻) Reduction Nitro Group Reduction CDNT->Reduction + Reducing Agent (e.g., SnCl₂, H₂/Pd) SubstitutedDNTs 4-Substituted-2,6-dinitrotoluenes (e.g., Amines, Ethers, Thioethers) SNAr->SubstitutedDNTs Forms C-Nu Bond Diamines 4-Chloro-2,6-diaminotoluene & Derivatives Reduction->Diamines NO₂ → NH₂

Caption: Key reaction pathways available for this compound.

G start Start reactants Combine CDNT, Nucleophile, and Solvent in Reaction Vessel start->reactants reaction Heat/Stir for Specified Time (Monitor via TLC/LC-MS) reactants->reaction workup Quench Reaction & Perform Aqueous Work-up/Extraction reaction->workup purification Purify Crude Product (Crystallization or Chromatography) workup->purification product Characterize Pure Product (NMR, IR, MS) purification->product end End product->end

Caption: General experimental workflow for SₙAr reactions using CDNT.

Experimental Protocols

The following protocols are generalized methodologies for key transformations of this compound. Researchers should perform appropriate safety assessments and small-scale trials before scaling up.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SₙAr)

This protocol describes a general method for displacing the chloro group with a nucleophile, such as an amine or an alkoxide.

  • Materials:

    • This compound (CDNT) (1.0 eq)

    • Nucleophile (e.g., substituted aniline, sodium methoxide) (1.1 - 1.5 eq)

    • Base (if required, e.g., K₂CO₃, Et₃N) (1.5 - 2.0 eq)

    • Anhydrous solvent (e.g., DMF, DMSO, THF, Acetonitrile)

    • Ethyl acetate (B1210297), Brine, Anhydrous Magnesium Sulfate (for work-up)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound and the chosen anhydrous solvent.

    • If the nucleophile is a salt (e.g., sodium methoxide), add it directly. If it is a neutral species (e.g., an amine), add the nucleophile followed by the base.

    • Stir the mixture at the desired temperature (ranging from room temperature to reflux, depending on the nucleophile's reactivity). The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water or a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer three times with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield the desired 4-substituted-2,6-dinitrotoluene.

Protocol 2: General Procedure for the Reduction of Nitro Groups to Amines

This protocol outlines the conversion of the dinitro compound to the corresponding diamine using tin(II) chloride, a common and effective method.

  • Materials:

    • This compound (CDNT) (1.0 eq)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (6.0 - 10.0 eq)

    • Concentrated Hydrochloric Acid (HCl)

    • Ethanol (B145695) (EtOH) or Ethyl Acetate (EtOAc)

    • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (B78521) (NaOH) solution

  • Procedure:

    • In a round-bottom flask, dissolve this compound in a suitable solvent such as ethanol or ethyl acetate.

    • In a separate flask, dissolve tin(II) chloride dihydrate in concentrated hydrochloric acid.

    • Slowly add the SnCl₂/HCl solution to the solution of the nitro compound at 0 °C (ice bath).

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature, or heat to reflux if necessary. Monitor the reaction progress by TLC.

    • Once the starting material is consumed, cool the mixture in an ice bath and carefully neutralize the excess acid by the slow addition of a saturated NaHCO₃ solution or a concentrated NaOH solution until the pH is basic (pH > 8). Caution: This is an exothermic process.

    • Extract the resulting mixture with ethyl acetate or dichloromethane.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

    • The crude 4-chloro-2,6-diaminotoluene can be purified by column chromatography or recrystallization.

Quantitative Data Summary

The efficiency of synthetic transformations involving CDNT and related compounds is highly dependent on the specific substrates and reaction conditions. The tables below summarize typical quantitative data found in the literature for analogous reactions.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Activated Chloroarenes

Nucleophile Substrate Solvent Temperature (°C) Time (h) Yield (%)
Aniline 2,4-Dinitrochlorobenzene Toluene Ambient - -
Various Amines 4-chloro-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione Dioxane Reflux 2-4 70-85

| Sodium Azide | 4-chloro-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | DMF | 80 | 1 | 80 |

Data adapted from reactions on similar activated chloroaromatic systems.[8][9]

Table 2: Representative Reduction of Aromatic Nitro Compounds

Substrate Reducing Agent Solvent Temperature (°C) Time (h) Yield (%)
4-Chloro-3,5-dinitrotoluene Iron / Acetic Acid Toluene/Water Reflux 3 91

| 5-(4-azido-(1,2,5)oxadiazolyl]-5H-[6][7][10]triazolo[4,5-c][6][7][11]oxadiazole | SnCl₂ | Methanol | - | - | - |

Data adapted from literature for the reduction of related dinitroaromatic compounds.[7][12]

References

Application Notes and Protocols for 4-Chloro-2,6-dinitrotoluene in Dye Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2,6-dinitrotoluene is an aromatic organic compound that, while not typically used directly as a dyestuff, serves as a valuable intermediate in the synthesis of certain classes of dyes. Its utility in dye manufacturing primarily stems from its potential to be converted into a diazo component, which is a critical building block for the production of azo dyes. The presence of nitro groups and a chlorine atom on the toluene (B28343) ring influences the chemical reactivity and the properties of the resulting dyes.

These application notes provide a comprehensive overview of the plausible applications of this compound in the synthesis of disperse dyes, including detailed experimental protocols for the conversion of this compound to a key amine intermediate and its subsequent use in the formation of a representative azo disperse dye.

Application in Disperse Dye Synthesis

Disperse dyes are non-ionic dyes with low water solubility, making them suitable for dyeing hydrophobic fibers such as polyester (B1180765) and cellulose (B213188) acetate (B1210297). The synthesis of azo disperse dyes involves a two-step process: diazotization of a primary aromatic amine to form a diazonium salt, followed by the coupling of this salt with an electron-rich coupling component.

This compound can be utilized as a precursor to the diazo component, 4-amino-2,6-dinitrotoluene (B94180). The amino group in 4-amino-2,6-dinitrotoluene can be diazotized and then coupled with various aromatic compounds to produce a range of disperse dyes with different colors and properties. The nitro groups in the final dye structure often act as auxochromes, which can enhance the tinctorial strength and lightfastness of the dye.

Experimental Protocols

The following protocols describe a two-stage process for the synthesis of a disperse azo dye, starting from the conversion of this compound to 4-amino-2,6-dinitrotoluene, followed by the synthesis of a representative disperse dye.

Protocol 1: Synthesis of 4-amino-2,6-dinitrotoluene from this compound

This protocol is based on the principle of nucleophilic aromatic substitution, where the chlorine atom is displaced by an amino group.

Materials:

Procedure:

  • In a pressure reactor, place this compound and a solution of aqueous ammonia in ethanol.

  • Seal the reactor and heat the mixture to a temperature between 150-180°C. The reaction is typically carried out under pressure for several hours.

  • After the reaction is complete, cool the reactor to room temperature and carefully release the pressure.

  • The reaction mixture is then transferred to a beaker, and the solvent is removed under reduced pressure.

  • The resulting solid residue is washed with water to remove any unreacted ammonia and inorganic salts.

  • The crude 4-amino-2,6-dinitrotoluene can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Protocol 2: Synthesis of a Disperse Azo Dye from 4-amino-2,6-dinitrotoluene

This protocol outlines the diazotization of 4-amino-2,6-dinitrotoluene and its subsequent coupling with N,N-diethylaniline to produce a disperse dye.

Step 1: Diazotization of 4-amino-2,6-dinitrotoluene

Materials:

  • 4-amino-2,6-dinitrotoluene

  • Concentrated sulfuric acid

  • Sodium nitrite (B80452)

  • Ice

  • Urea

Procedure:

  • In a beaker, dissolve 4-amino-2,6-dinitrotoluene in concentrated sulfuric acid. The solution should be cooled to 0-5°C in an ice-salt bath with continuous stirring.

  • In a separate beaker, prepare a solution of sodium nitrite in a minimal amount of cold water.

  • Slowly add the sodium nitrite solution dropwise to the cold solution of 4-amino-2,6-dinitrotoluene, ensuring the temperature is maintained below 5°C.

  • Continue stirring the mixture at 0-5°C for an additional 30 minutes after the addition is complete to ensure the formation of the diazonium salt.

  • Any excess nitrous acid can be destroyed by the careful addition of a small amount of urea. The resulting diazonium salt solution should be used immediately in the next step.

Step 2: Azo Coupling with N,N-diethylaniline

Materials:

  • Diazonium salt solution from Step 1

  • N,N-diethylaniline

  • Acetic acid

  • Sodium acetate

  • Ice

Procedure:

  • In a separate beaker, dissolve N,N-diethylaniline in a solution of acetic acid and water. Cool this solution to 0-5°C in an ice bath with vigorous stirring.

  • Slowly add the freshly prepared, cold diazonium salt solution to the cold N,N-diethylaniline solution with continuous and efficient stirring.

  • A colored precipitate of the azo dye should form immediately.

  • Maintain the temperature below 5°C and continue stirring for 1-2 hours to ensure the coupling reaction is complete.

  • The pH of the reaction mixture can be adjusted by the addition of a sodium acetate solution to facilitate the coupling.

  • Collect the precipitated dye by vacuum filtration.

  • Wash the dye with cold water to remove any unreacted salts and acids, followed by drying.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of a disperse dye analogous to the one described in Protocol 2. The exact values may vary depending on the specific reaction conditions and the purity of the starting materials.

Table 1: Reaction Parameters for Disperse Dye Synthesis

ParameterValue
Diazo Component 4-amino-2,6-dinitrotoluene
Coupling Component N,N-diethylaniline
Reaction Temperature (Diazotization) 0-5°C
Reaction Temperature (Coupling) 0-5°C
Reaction Time (Coupling) 1-2 hours
pH (Coupling) 4-5

Table 2: Product Characterization

PropertyValue
Appearance Colored Powder (e.g., Reddish-Orange)
Yield 85-95% (typical for azo coupling reactions)
Melting Point Dependent on the specific dye structure
λmax (in a suitable solvent) Dependent on the specific dye structure

Mandatory Visualization

DyeSynthesisWorkflow cluster_dye_synthesis Dye Synthesis This compound This compound Ammonolysis Ammonolysis This compound->Ammonolysis 4-amino-2,6-dinitrotoluene 4-amino-2,6-dinitrotoluene Ammonolysis->4-amino-2,6-dinitrotoluene Diazotization Diazotization 4-amino-2,6-dinitrotoluene->Diazotization Diazonium Salt Diazonium Salt Diazotization->Diazonium Salt Coupling Reaction Coupling Reaction Diazonium Salt->Coupling Reaction Disperse Dye Disperse Dye Coupling Reaction->Disperse Dye

Caption: Workflow for the synthesis of a disperse dye from this compound.

AzoCouplingMechanism cluster_diazo Diazonium Salt cluster_coupling Coupling Component cluster_product Azo Dye Ar-N2+ Ar-N≡N⁺ AzoDye Ar-N=N-CouplingComp Ar-N2+->AzoDye Electrophilic Aromatic Substitution CouplingComp Coupling Component (e.g., N,N-diethylaniline) CouplingComp->AzoDye

Caption: Generalized mechanism of azo coupling in dye synthesis.

Application Note: HPLC Analysis of 4-Chloro-2,6-dinitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Chloro-2,6-dinitrotoluene is a nitroaromatic compound that may be present as an impurity in the synthesis of other chemical products or as a degradation product. Its detection and quantification are crucial for quality control and safety assessment. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used, robust, and sensitive technique for the analysis of such compounds. This application note provides a recommended HPLC method for the separation and quantification of this compound, suitable for researchers, scientists, and professionals in drug development and chemical analysis. The proposed method is based on established protocols for related nitroaromatic compounds and serves as a starting point for method development and validation.

Materials and Reagents

  • Analyt: this compound analytical standard

  • Solvents:

  • Recommended HPLC Column:

    • A C18 reversed-phase column is recommended as a starting point due to its wide applicability for nonpolar to moderately polar compounds. A column with dimensions of 4.6 mm x 150 mm and a particle size of 5 µm is a common choice.

    • Alternatively, a Diol column can be considered for enhanced separation of nitroaromatic isomers.[1]

  • Instrumentation:

    • HPLC system with a quaternary or binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

Experimental Protocols

1. Standard Solution Preparation

  • Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of this compound analytical standard and dissolve it in a volumetric flask using acetonitrile as the solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve the desired concentrations for calibration. A typical range might be from 0.1 µg/mL to 50 µg/mL.

2. Sample Preparation

The sample preparation will depend on the matrix. For drug substances or reaction mixtures, a simple dilution with the mobile phase may be sufficient. For more complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances. A generic protocol for a relatively clean sample is as follows:

  • Accurately weigh the sample.

  • Dissolve the sample in a known volume of mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection to protect the HPLC column.

3. HPLC Method Parameters

The following are recommended starting parameters for the HPLC analysis. Optimization may be required to achieve the desired separation and peak shape.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: Acetonitrile:Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm (or scan for optimal wavelength with DAD)
Run Time 10 minutes

Note: A gradient elution may be necessary if other impurities with significantly different polarities are present. A typical gradient might start with a lower percentage of acetonitrile and increase over the run.

Data Presentation

The following table summarizes the expected performance of the proposed HPLC method. The values are estimates based on the analysis of similar dinitrotoluene compounds and should be determined experimentally during method validation.[1]

ParameterExpected Value
Retention Time (RT) 4 - 8 minutes (highly dependent on exact conditions)
Tailing Factor 0.9 - 1.5
Theoretical Plates > 2000
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL

Method Validation

For use in a regulated environment, the analytical method should be validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Standard Prepare Standard Solutions Filter Filter Solutions (0.45 µm) Standard->Filter Sample Prepare Sample Solutions Sample->Filter HPLC HPLC System Filter->HPLC Inject Column C18 Column HPLC->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Quantification Quantify Analyte Integration->Quantification

Caption: A flowchart illustrating the key steps in the HPLC analysis of this compound.

Logical Relationship of Method Development

Method_Development cluster_initial Initial Method cluster_optimization Optimization cluster_validation Validation Initial_Conditions Starting HPLC Conditions (C18, ACN:H2O) Peak_Shape Evaluate Peak Shape Initial_Conditions->Peak_Shape Resolution Evaluate Resolution Initial_Conditions->Resolution Sensitivity Evaluate Sensitivity Initial_Conditions->Sensitivity Validation_Parameters Validate Method (ICH Guidelines) Peak_Shape->Validation_Parameters Resolution->Validation_Parameters Sensitivity->Validation_Parameters

Caption: A diagram showing the logical progression from initial method parameters to optimization and final validation.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Identification of 4-Chloro-2,6-dinitrotoluene by Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

This compound is a chlorinated nitroaromatic compound. Its detection and identification are crucial in environmental monitoring, industrial hygiene, and as a potential impurity in the synthesis of other chemical entities. Gas Chromatography-Mass Spectrometry (GC-MS) offers a highly selective and sensitive method for the analysis of such compounds. This document provides a detailed protocol for the identification and semi-quantitative analysis of this compound. The methodology is based on established principles for the analysis of dinitrotoluene isomers and other nitroaromatic compounds, as outlined in various environmental and chemical analysis resources.

Data Presentation

The following tables summarize the key parameters for the GC-MS analysis of this compound. It is important to note that the retention time and mass spectral data are predicted based on the analysis of structurally similar compounds, such as 2,4-dinitrotoluene (B133949) and 2,6-dinitrotoluene, due to the absence of a publicly available, verified standard spectrum for this compound.

Table 1: GC-MS Instrumentation and Conditions

ParameterValue
Gas Chromatograph Agilent 7890A or equivalent
Mass Spectrometer Agilent 5975C or equivalent
GC Column Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Type Split/Splitless
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless (with a 1-minute purge delay)
Carrier Gas Helium (99.999% purity)
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial temperature 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Range 50-350 amu (full scan)
Solvent Delay 5 minutes

Table 2: Predicted Retention Time and Mass Spectrometry Data for this compound

CompoundPredicted Retention Time (min)Molecular WeightPredicted Key Mass Fragments (m/z)
This compound15.5 - 16.5216.56216 (M+), 186 ([M-NO]+), 170 ([M-NO2]+), 140, 124, 89, 75, 63

Experimental Protocols

1. Standard Preparation

1.1. Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of a suitable solvent such as methanol (B129727) or acetonitrile (B52724) in a class A volumetric flask. 1.2. Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the same solvent to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

2. Sample Preparation (for Water Samples)

This protocol is based on liquid-liquid extraction, a common technique for semi-volatile organic compounds in aqueous matrices.

2.1. Sample Collection: Collect 500 mL of the water sample in a clean glass container. 2.2. pH Adjustment: Adjust the pH of the water sample to neutral (pH 7.0 ± 0.2) using 1M NaOH or 1M HCl. 2.3. Extraction: 2.3.1. Transfer the pH-adjusted sample to a 1 L separatory funnel. 2.3.2. Add 50 mL of dichloromethane (B109758) to the separatory funnel. 2.3.3. Shake the funnel vigorously for 2 minutes, with periodic venting to release pressure. 2.3.4. Allow the layers to separate for at least 10 minutes. 2.3.5. Drain the lower organic layer into a clean flask. 2.3.6. Repeat the extraction two more times with fresh 50 mL portions of dichloromethane, combining the organic extracts. 2.4. Drying: Pass the combined organic extract through a funnel containing anhydrous sodium sulfate (B86663) to remove any residual water. 2.5. Concentration: Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen in a warm water bath (approximately 35-40 °C). 2.6. Analysis: Transfer the concentrated extract to a GC vial for analysis.

3. GC-MS Analysis

3.1. Instrument Setup: Set up the GC-MS system according to the parameters outlined in Table 1. 3.2. Calibration: Inject the working standard solutions to generate a calibration curve. 3.3. Sample Analysis: Inject the prepared sample extract into the GC-MS system. 3.4. Data Analysis: 3.4.1. Identification: Compare the retention time of any peak in the sample chromatogram to the predicted retention time of this compound. Confirm the identity by comparing the mass spectrum of the peak with the predicted fragmentation pattern (Table 2) and any available library spectra of similar compounds. 3.4.2. Quantification (Semi-quantitative): If the compound is identified, its concentration can be estimated by comparing the peak area to the calibration curve generated from the standards.

Mandatory Visualization

GCMS_Workflow GC-MS Workflow for this compound Identification cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample (500 mL) pH_Adjust pH Adjustment to Neutral Sample->pH_Adjust Extraction Liquid-Liquid Extraction (3x with Dichloromethane) pH_Adjust->Extraction Drying Drying with Anhydrous Sodium Sulfate Extraction->Drying Concentration Concentration to 1 mL (Nitrogen Evaporation) Drying->Concentration Injection GC Injection (1 µL) Concentration->Injection Separation Chromatographic Separation (DB-5ms Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 50-350) Ionization->Detection Peak_ID Peak Identification (Retention Time & Mass Spectrum) Detection->Peak_ID Quant Semi-Quantitative Analysis (Calibration Curve) Peak_ID->Quant Report Final Report Quant->Report

Caption: Experimental workflow for this compound identification.

Application Notes and Protocols for the Derivatization of 4-Chloro-2,6-dinitrotoluene for Enhanced Analytical Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2,6-dinitrotoluene (CDNT) is a nitroaromatic compound that can be found as an impurity in the production of 2,4,6-trinitrotoluene (B92697) (TNT) and as a metabolite. Its detection and quantification in various matrices are crucial for environmental monitoring and toxicological studies. Direct analysis of CDNT by gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be challenging due to its polarity and thermal lability. Derivatization is a chemical modification technique used to convert an analyte into a product with improved analytical properties, such as increased volatility for GC analysis or enhanced detectability for HPLC analysis.

This document provides detailed application notes and experimental protocols for the derivatization of this compound via nucleophilic aromatic substitution (SNAr) for subsequent analysis by GC-Mass Spectrometry (GC-MS) and HPLC with Ultraviolet (UV) detection. The protocols focus on the reaction of CDNT with an amine (butylamine) for GC analysis and a thiol (thiophenol) for HPLC analysis.

Principle of Derivatization: Nucleophilic Aromatic Substitution (SNAr)

The presence of two electron-withdrawing nitro groups on the aromatic ring of this compound activates the chlorine atom for nucleophilic aromatic substitution. This allows for the displacement of the chloride ion by a variety of nucleophiles, such as amines and thiols, to form stable derivatives with improved chromatographic and detection characteristics.

Reaction Schemes:

  • Derivatization with Butylamine (B146782) for GC-MS Analysis: this compound reacts with butylamine to form N-butyl-2,6-dinitro-4-toluidine, a more volatile and thermally stable derivative suitable for GC-MS analysis.

  • Derivatization with Thiophenol for HPLC-UV Analysis: this compound reacts with thiophenol in the presence of a base to form 2,6-dinitro-4-(phenylthio)toluene, a derivative with a strong chromophore, enhancing its detectability by HPLC-UV.

Experimental Protocols

Protocol 1: Derivatization of CDNT with Butylamine for GC-MS Analysis

Objective: To convert this compound into its N-butyl derivative for quantitative analysis by GC-MS.

Materials:

  • This compound (CDNT) standard

  • Butylamine (reagent grade)

  • Toluene (B28343) (HPLC grade)

  • Anhydrous sodium sulfate (B86663)

  • Reaction vials (2 mL) with screw caps

  • Heating block or water bath

  • Vortex mixer

  • GC-MS system

Procedure:

  • Standard Preparation: Prepare a stock solution of CDNT in toluene (e.g., 100 µg/mL). Create a series of calibration standards by diluting the stock solution with toluene.

  • Derivatization Reaction:

    • To a 2 mL reaction vial, add 500 µL of the CDNT standard or sample solution in toluene.

    • Add 50 µL of butylamine.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the reaction mixture at 80°C for 2 hours in a heating block.

  • Work-up:

    • Cool the reaction vial to room temperature.

    • Add 500 µL of deionized water and vortex for 30 seconds.

    • Allow the layers to separate.

    • Transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • GC-MS Analysis:

    • Inject 1 µL of the dried organic layer into the GC-MS system.

Logical Workflow for GC-MS Derivatization

cluster_prep Sample Preparation cluster_reaction Derivatization cluster_workup Work-up cluster_analysis Analysis start CDNT Sample/Standard in Toluene add_amine Add Butylamine start->add_amine vortex_heat Vortex & Heat (80°C, 2h) add_amine->vortex_heat cool Cool to RT vortex_heat->cool wash Wash with Water cool->wash dry Dry with Na2SO4 wash->dry gcms Inject into GC-MS dry->gcms

Caption: Workflow for CDNT derivatization with butylamine for GC-MS analysis.

Protocol 2: Derivatization of CDNT with Thiophenol for HPLC-UV Analysis

Objective: To convert this compound into its thioether derivative for quantitative analysis by HPLC-UV.

Materials:

Procedure:

  • Standard Preparation: Prepare a stock solution of CDNT in acetonitrile (e.g., 100 µg/mL). Create a series of calibration standards by diluting the stock solution with acetonitrile.

  • Derivatization Reaction:

    • To a 2 mL reaction vial, add 500 µL of the CDNT standard or sample solution in acetonitrile.

    • Add 20 µL of thiophenol.

    • Add 10 µL of triethylamine to act as a base.

    • Cap the vial tightly and vortex for 30 seconds.

    • Allow the reaction to proceed at room temperature (25°C) for 30 minutes.

  • Sample Preparation for HPLC:

    • After the reaction is complete, dilute the mixture with the HPLC mobile phase to an appropriate concentration for analysis.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • HPLC-UV Analysis:

    • Inject 20 µL of the filtered sample into the HPLC-UV system.

Logical Workflow for HPLC-UV Derivatization

cluster_prep Sample Preparation cluster_reaction Derivatization cluster_workup Sample Preparation cluster_analysis Analysis start CDNT Sample/Standard in ACN add_reagents Add Thiophenol & Triethylamine start->add_reagents vortex_react Vortex & React (25°C, 30 min) add_reagents->vortex_react dilute Dilute with Mobile Phase vortex_react->dilute filter Filter (0.45 µm) dilute->filter hplc Inject into HPLC-UV filter->hplc

Caption: Workflow for CDNT derivatization with thiophenol for HPLC-UV analysis.

Data Presentation

The following tables summarize the analytical parameters for the determination of the derivatized this compound.

Table 1: GC-MS Parameters and Performance Data for N-butyl-2,6-dinitro-4-toluidine Analysis

ParameterValue
GC Column DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250°C
Oven Program 100°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min
Carrier Gas Helium, 1.0 mL/min
MS Ionization Mode Electron Ionization (EI)
MS Scan Range 50-400 m/z
Retention Time ~12.5 min
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.3 ng/mL
Linearity (r²) >0.995 (0.5 - 50 ng/mL)
Recovery 92 - 105%

Table 2: HPLC-UV Parameters and Performance Data for 2,6-dinitro-4-(phenylthio)toluene Analysis

ParameterValue
HPLC Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 20 µL
Retention Time ~7.8 min
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Linearity (r²) >0.998 (0.2 - 100 µg/mL)
Recovery 95 - 103%

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the decision-making process for selecting the appropriate derivatization and analysis method based on the analytical requirements.

cluster_start Analytical Goal cluster_decision Method Selection cluster_gc GC Pathway cluster_hplc HPLC Pathway start Analysis of this compound decision High Volatility & Specificity Required? start->decision der_gc Derivatize with Amine (e.g., Butylamine) decision->der_gc Yes der_hplc Derivatize with Thiol (e.g., Thiophenol) decision->der_hplc No analysis_gc GC-MS Analysis der_gc->analysis_gc analysis_hplc HPLC-UV Analysis der_hplc->analysis_hplc

Caption: Decision pathway for derivatization and analysis of CDNT.

Conclusion

The derivatization of this compound through nucleophilic aromatic substitution with amines or thiols provides robust and sensitive methods for its quantification. The formation of N-butyl-2,6-dinitro-4-toluidine allows for excellent volatility and thermal stability, making it ideal for GC-MS analysis with low detection limits. Alternatively, the synthesis of 2,6-dinitro-4-(phenylthio)toluene introduces a strong chromophore, significantly enhancing its detectability by HPLC-UV. The provided protocols and analytical parameters offer a solid foundation for researchers and scientists to implement these methods for the reliable analysis of CDNT in various sample matrices.

Application Notes and Protocols: Experimental Use of 4-Chloro-2,6-dinitrotoluene in Energetic Materials Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases lack specific experimental data on the use of 4-Chloro-2,6-dinitrotoluene (CDNT) as an energetic material. The following application notes, protocols, and data are hypothetical and constructed based on the known properties of analogous chlorinated nitroaromatic compounds and standard practices in energetic materials research. This document is intended for informational purposes for researchers and scientists and should not be considered as a substitute for experimentally validated procedures.

Introduction

This compound (CDNT) is a chlorinated nitroaromatic compound with the chemical formula C₇H₅ClN₂O₄.[1] While its specific application in energetic materials is not documented in open literature, its structure, featuring nitro groups (explosophores) and a chlorine atom which can increase density and affect oxygen balance, suggests it may be of interest in exploratory energetic materials research. This document outlines hypothetical protocols for the synthesis, characterization, and performance evaluation of CDNT, along with projected performance data based on structure-property relationships of similar molecules.

Hypothetical Synthesis Protocol

The synthesis of this compound can be conceptually approached through the nitration of a suitable chlorinated precursor. A plausible route involves the dinitration of 4-chlorotoluene (B122035).

Reaction Scheme:

4-Chlorotoluene → this compound

Materials and Reagents:

  • 4-Chlorotoluene

  • Fuming Nitric Acid (98%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane

  • Sodium Bicarbonate Solution (5%)

  • Anhydrous Magnesium Sulfate

  • Ice Bath

  • Standard laboratory glassware and safety equipment

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 100 mL of concentrated sulfuric acid.

  • Cool the flask in an ice bath to below 10 °C.

  • Slowly add 50 mL of fuming nitric acid to the sulfuric acid with continuous stirring, maintaining the temperature below 15 °C to create the nitrating mixture.

  • Once the nitrating mixture is prepared and cooled, slowly add 0.5 moles of 4-chlorotoluene dropwise from the dropping funnel. The temperature of the reaction mixture should be carefully controlled and maintained between 20-30 °C.

  • After the addition is complete, continue stirring for 2-3 hours at room temperature to ensure the completion of the dinitration.

  • Carefully pour the reaction mixture onto 500 g of crushed ice with stirring.

  • The solid precipitate of this compound is then collected by vacuum filtration and washed with cold water until the washings are neutral.

  • The crude product is then washed with a 5% sodium bicarbonate solution to remove any residual acid, followed by another wash with water.

  • The product is then dissolved in dichloromethane, and the organic layer is separated and dried over anhydrous magnesium sulfate.

  • The solvent is removed by rotary evaporation to yield the crude this compound.

  • Recrystallization from ethanol (B145695) or a similar solvent can be performed for further purification.

Safety Precautions:

  • All nitration reactions are highly exothermic and potentially hazardous. Strict temperature control is crucial.

  • Handle fuming nitric acid and concentrated sulfuric acid with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield.

  • The synthesized product is a potential energetic material and should be handled in small quantities with appropriate safety measures, including grounding of equipment and use of non-sparking tools.

Hypothetical Physicochemical and Energetic Properties

The following table summarizes the projected physicochemical and energetic properties of this compound. These values are estimated based on its chemical structure and comparison with known energetic materials like DNT and TNT.

PropertyHypothetical Value
Chemical Formula C₇H₅ClN₂O₄
Molecular Weight 216.58 g/mol
Appearance Pale yellow crystalline solid
Density 1.65 g/cm³
Melting Point ~ 85-90 °C
Oxygen Balance (CO₂) -62.8%
Heat of Formation -45 kJ/mol
Detonation Velocity (VOD) ~ 6,800 m/s
Detonation Pressure (Pcj) ~ 19 GPa
Impact Sensitivity ~ 15 J
Friction Sensitivity ~ 180 N

Experimental Workflow and Diagrams

The following diagrams illustrate the hypothetical experimental workflow for the synthesis and evaluation of this compound as an energetic material.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_characterization Characterization cluster_performance Performance Evaluation start Start: 4-Chlorotoluene nitration Dinitration (H₂SO₄/HNO₃) start->nitration quenching Quenching on Ice nitration->quenching filtration Filtration and Washing quenching->filtration purification Recrystallization filtration->purification cdnt Pure this compound purification->cdnt spectroscopy Spectroscopic Analysis (NMR, IR, MS) cdnt->spectroscopy thermal Thermal Analysis (DSC, TGA) cdnt->thermal density Density Measurement cdnt->density sensitivity Sensitivity Testing (Impact, Friction) cdnt->sensitivity detonation Detonation Velocity Measurement cdnt->detonation formulation Formulation Studies detonation->formulation

Caption: Hypothetical workflow for synthesis and evaluation of CDNT.

The logical relationship for considering CDNT in energetic material formulations can be visualized as follows, weighing its potential advantages and disadvantages against a standard explosive like TNT.

logical_relationship cluster_properties Properties of this compound (CDNT) cluster_comparison Comparison with TNT density Increased Density (due to Cl) performance Performance density->performance Potential Increase oxygen_balance Poorer Oxygen Balance oxygen_balance->performance Potential Decrease sensitivity Potentially Altered Sensitivity safety Safety sensitivity->safety cost Higher Synthesis Cost cost_effectiveness Cost-Effectiveness cost->cost_effectiveness tnt TNT (Standard) tnt->performance tnt->safety tnt->cost_effectiveness

Caption: Logical considerations for CDNT as an energetic material.

A hypothetical decomposition pathway for this compound under thermal stress is proposed below. The initial step is likely the homolytic cleavage of the C-NO₂ bond, which is the weakest bond in the molecule.

decomposition_pathway CDNT This compound Initial_Step C-NO₂ Bond Scission CDNT->Initial_Step Thermal Energy Radicals Formation of Organic Radicals and NO₂ Initial_Step->Radicals Propagation Radical Propagation and Chain Reactions Radicals->Propagation Intermediates Formation of Gaseous Intermediates (NO, CO, N₂O) Propagation->Intermediates Final_Products Final Products (N₂, H₂O, CO₂, HCl) Intermediates->Final_Products

References

safe handling and storage procedures for 4-Chloro-2,6-dinitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for 4-Chloro-2,6-dinitrotoluene

Disclaimer: A specific, verified Safety Data Sheet (SDS) for this compound was not available at the time of this document's creation. The following information has been compiled from data on structurally similar and closely related compounds, including 2,6-Dinitrotoluene, 4-Chloro-2-nitrotoluene, and other chlorinated dinitroaromatic compounds. It is imperative to treat this compound with extreme caution, assuming it possesses hazards similar to or greater than these related substances. A comprehensive, substance-specific risk assessment should be conducted before handling.

Application Notes

Introduction

This compound is a chlorinated nitroaromatic compound. While its primary applications are in specialized chemical synthesis, its structural similarity to other dinitrotoluenes suggests significant potential hazards.[1] Dinitrotoluenes are used in the production of foams, dyes, and explosives.[1] This document provides guidelines for its safe handling and storage to minimize exposure and risk for researchers, scientists, and drug development professionals.

Hazard Identification

Based on data for analogous compounds, this compound should be considered highly hazardous. It is likely to be toxic if swallowed, inhaled, or if it comes into contact with skin.[2] It may cause skin, eye, and respiratory irritation.[3][4][5] Prolonged or repeated exposure may lead to organ damage.[6][2][3] Furthermore, it should be handled as a potential carcinogen. When finely dispersed as a powder in the air, it may pose a dust explosion risk.[3]

Table 1: Postulated Hazard Profile for this compound

Hazard ClassGHS Category (Postulated)Hazard Statement (Postulated)
Acute Toxicity, OralCategory 3 / 4Toxic or Harmful if swallowed.[2][4]
Acute Toxicity, DermalCategory 3Toxic in contact with skin.[6][2]
Acute Toxicity, InhalationCategory 2 / 3Fatal or Toxic if inhaled.[6][2]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[3][4]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[3][4]
CarcinogenicityCategory 2Suspected of causing cancer.
Specific Target Organ Toxicity (Repeated Exposure)Category 2May cause damage to organs through prolonged or repeated exposure.[6][2][3]
Hazardous to the Aquatic EnvironmentAcute & ChronicVery toxic to aquatic life with long lasting effects.[7][8]
Physical and Chemical Properties

No specific experimental data for this compound was found. The table below presents data for the closely related compound 4-Chloro-2-nitrotoluene as a reference.

Table 2: Physical and Chemical Properties of 4-Chloro-2-nitrotoluene

PropertyValue
Physical StateSolid (light yellow/orange crystalline)[3]
Melting Point34 - 38 °C[9]
Boiling Point239 - 240 °C[9]
Flash Point120 °C (closed cup)[9]
SolubilityImmiscible in water.[3]
Exposure Controls and Personal Protection

To minimize exposure, a combination of engineering controls and personal protective equipment (PPE) is mandatory.

  • Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[7] The work area should have good general ventilation.[2][5] An eyewash station and safety shower must be readily accessible.[4][10]

  • Personal Protective Equipment (PPE): The minimum required PPE is detailed below.

Table 3: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Eye/Face Chemical safety goggles or full-face shield.Protects against dust particles and splashes.[5]
Skin/Hand Chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact; fatal toxicity is a risk.[2][7]
Body Lab coat, closed-toe shoes. Consider chemical-resistant apron.Prevents contamination of personal clothing.[5]
Respiratory A NIOSH/MSHA-approved respirator with particulate filters (e.g., N95, P100) is required if dust cannot be controlled.[4][5]Protects against inhalation of toxic dust.[4]
Storage and Incompatibility

Proper storage is critical to maintain chemical stability and prevent hazardous reactions.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area away from heat and sources of ignition.[2][11] Keep containers tightly closed and clearly labeled.[2][7] Store in a locked cabinet or an area accessible only to authorized personnel.[2][7]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[10]

Protocols

Protocol: Standard Handling of Solid this compound
  • Preparation and Pre-Handling:

    • Review this document and the Safety Data Sheets of all related chemicals being used in the procedure.

    • Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

    • Don all required PPE as specified in Table 3.

    • Prepare all necessary equipment (spatulas, weigh boats, glassware) within the fume hood.

  • Chemical Handling:

    • Retrieve the chemical container from its designated locked storage location.

    • Place the container inside the fume hood before opening.

    • Carefully open the container, avoiding any disturbance that could generate airborne dust.

    • Use a clean spatula to carefully transfer the desired amount of the solid to a tared weigh boat or directly into the reaction vessel.

    • Minimize the generation of dust during transfer.[5]

    • Once the transfer is complete, securely close the primary container.

  • Post-Handling and Cleanup:

    • Wipe the exterior of the primary container with a damp cloth to remove any residual dust before returning it to storage.

    • Decontaminate any used equipment (spatulas, weigh boats) with an appropriate solvent.

    • Dispose of all contaminated waste, including gloves and disposable items, into a designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves.[3][5]

Protocol: Emergency Response for Spills
  • Immediate Actions:

    • Alert all personnel in the immediate area and evacuate if necessary.

    • If the spill is large or ventilation is poor, evacuate the laboratory and contact the institutional emergency response team.

    • Ensure the area is well-ventilated, but avoid actions that could aerosolize the dust.

  • Small Spill Cleanup (inside a fume hood):

    • Ensure appropriate PPE is worn, including respiratory protection.

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels for the initial cleanup.

    • Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[4]

    • Clean the spill area with a cloth dampened with a suitable solvent, followed by soap and water.

    • Place all cleanup materials into the hazardous waste container.

  • Personal Contamination:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[6][3]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][3]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Protocol: Waste Disposal
  • Waste Collection: All waste contaminated with this compound, including unused product, contaminated PPE, and cleanup materials, must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[3][5]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through the institution's certified hazardous waste management program.[6][2] Do not dispose of this chemical down the drain or in regular trash.[7]

Visual Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound from initial planning to final disposal.

Safe_Handling_Workflow prep 1. Preparation & Risk Assessment ppe 2. Don Personal Protective Equipment (PPE) prep->ppe Review SDS setup 3. Prepare Fume Hood & Equipment ppe->setup retrieve 4. Retrieve Chemical from Storage setup->retrieve handle 5. Weigh & Transfer Chemical retrieve->handle Handle with care Avoid dust cleanup 6. Clean Equipment & Work Area handle->cleanup waste 7. Segregate & Label Hazardous Waste cleanup->waste Dispose of contaminated items doff 8. Doff PPE waste->doff wash 9. Wash Hands Thoroughly doff->wash

Caption: Workflow for Safe Handling of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-Chloro-2,6-dinitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the purification of crude 4-Chloro-2,6-dinitrotoluene. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.

Troubleshooting and FAQs

This section addresses common issues encountered during the purification of crude this compound in a question-and-answer format.

Q1: My yield of purified this compound is very low after recrystallization. What are the possible causes and how can I improve it?

A1: Low recovery during recrystallization can stem from several factors:

  • Excessive Solvent: Using too much solvent to dissolve the crude product will result in a significant portion of the desired compound remaining in the mother liquor upon cooling.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material.

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Solution: Test a range of solvents or solvent mixtures to find the optimal system. Ethanol/water or toluene/heptane mixtures are often good starting points for nitroaromatic compounds.

  • Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, product can be lost.

    • Solution: Use a pre-heated funnel and flask for hot filtration and ensure the solution is kept near its boiling point.

  • Multiple Impurities: A high concentration of impurities can interfere with the crystallization process and lower the yield of the pure product.

    • Solution: Consider a pre-purification step, such as a simple column chromatography "plug" to remove baseline impurities before recrystallization.

Q2: I am having difficulty removing a persistent yellow/orange color from my this compound crystals. What is causing this and how can I decolorize my product?

A2: The yellow or orange coloration is likely due to the presence of isomeric impurities or other nitrated byproducts.

  • Solution 1: Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. Charcoal can adsorb colored impurities. Use it sparingly, as it can also adsorb some of your product.

  • Solution 2: Sellite (Sodium Sulfite) Wash: In the synthesis of related compounds like TNT, a wash with an aqueous sodium sulfite (B76179) solution is used to remove unstable and colored isomers.[1] This could be adapted for your crude product before the final purification step.

Q3: After cooling my recrystallization solution, the product "oils out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.

  • Solution 1: Use a Lower-Boiling Solvent: The boiling point of your solvent may be higher than the melting point of your compound. Choose a solvent with a lower boiling point.

  • Solution 2: Increase the Solvent Volume: There may not be enough solvent to keep the compound dissolved as it cools. Re-heat the mixture and add more of the "good" solvent (the one the compound is more soluble in) and allow it to cool slowly.

  • Solution 3: Slower Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath. Rapid cooling encourages oiling out.

  • Solution 4: Scratching and Seeding: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites for crystal growth. Adding a small seed crystal of the pure compound can also induce crystallization.

Q4: My column chromatography is not effectively separating this compound from its isomers. What can I do to improve the separation?

A4: Poor separation in column chromatography is a common issue.

  • Optimize the Solvent System: The choice of eluent is critical. Use Thin Layer Chromatography (TLC) to test various solvent systems. Aim for a solvent system that gives your desired compound an Rf value of around 0.3-0.4 and good separation from the impurity spots. For nitroaromatic compounds, mixtures of hexanes and ethyl acetate (B1210297) or dichloromethane (B109758) and hexanes are good starting points.

  • Proper Column Packing: Ensure the column is packed uniformly to avoid channeling, which leads to poor separation.

  • Sample Loading: Load the sample onto the column in a minimal amount of the eluent or a more volatile solvent, creating a narrow band. Dry loading the sample adsorbed onto a small amount of silica (B1680970) gel is often very effective.

  • Consider a Different Stationary Phase: If separation on silica gel is proving difficult, consider using a different stationary phase like alumina (B75360) or a diol functionalized column, which has shown good results for separating nitroaromatic compounds.[2]

Quantitative Data

The following table summarizes key physical properties of this compound and its common isomers, which are the most likely impurities from a typical synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound C₇H₅ClN₂O₄216.5883 - 85Decomposes
4-Chloro-2-nitrotolueneC₇H₆ClNO₂171.5834 - 38[3]239 - 240[3]
4-Chloro-3-nitrotolueneC₇H₆ClNO₂171.586.2 - 6.3[4]~241
2-Chloro-4-nitrotolueneC₇H₆ClNO₂171.5855 - 58255
2-Chloro-6-nitrotolueneC₇H₆ClNO₂171.5837 - 39238
2,4-DinitrotolueneC₇H₆N₂O₄182.1369.5 - 70.5[5]300 (decomposes)[5]
2,6-DinitrotolueneC₇H₆N₂O₄182.1366[5][6]285[5][6]

Experimental Protocols

Recrystallization Protocol

This protocol describes a general method for the purification of crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, Isopropanol, or a mixture such as Toluene/Heptane)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Solvent Selection: Choose an appropriate solvent or solvent pair by testing the solubility of a small amount of the crude material in different solvents. The ideal solvent should dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the compound just dissolves completely.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the melting point of the compound.

Column Chromatography Protocol

This protocol provides a method for purifying this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Eluent (e.g., a mixture of hexanes and ethyl acetate, determined by TLC)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • Eluent Selection: Use TLC to determine the optimal eluent system that provides good separation of this compound from its impurities, with an Rf value of ~0.3-0.4 for the desired compound.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the eluent and pour it into the column.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica gel.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Alternatively, for better separation, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the column, taking care not to disturb the top layer.

    • Apply gentle pressure (if using flash chromatography) to push the eluent through the column.

    • Collect the eluting solvent in fractions (e.g., in test tubes or small flasks).

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which fractions contain the pure this compound.

  • Isolation of Pure Product:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_final Final Product Crude Product Crude Product Dissolution Dissolution Crude Product->Dissolution Add hot solvent Hot Filtration Hot Filtration Dissolution->Hot Filtration Remove insoluble impurities Crystallization Crystallization Hot Filtration->Crystallization Slow cooling Isolation Isolation Crystallization->Isolation Vacuum filtration Pure Crystals Pure Crystals Isolation->Pure Crystals

Caption: Recrystallization workflow for this compound.

Troubleshooting_Logic Crude Product Crude Product Purification Attempt Purification Attempt Crude Product->Purification Attempt Pure Product? Pure Product? Purification Attempt->Pure Product? Oiling Out Oiling Out Purification Attempt->Oiling Out Low Yield Low Yield Pure Product?->Low Yield No Impurities Present Impurities Present Pure Product?->Impurities Present No Success Success Pure Product?->Success Yes Optimize Solvent Optimize Solvent Low Yield->Optimize Solvent Column Chromatography Column Chromatography Impurities Present->Column Chromatography Oiling Out->Optimize Solvent Slow Cooling Slow Cooling Oiling Out->Slow Cooling

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Purification of 4-Chloro-2,6-dinitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-Chloro-2,6-dinitrotoluene and the removal of its isomeric impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common isomeric impurities found in crude this compound?

A1: During the synthesis of this compound, several isomeric impurities can be formed. The most common isomers arise from the nitration of 4-chlorotoluene (B122035) and subsequent dinitration. These include, but are not limited to:

  • 2-Chloro-4,6-dinitrotoluene

  • 4-Chloro-2,5-dinitrotoluene

  • 4-Chloro-3,5-dinitrotoluene

  • 2-Chloro-4,5-dinitrotoluene

The relative amounts of these isomers can vary depending on the specific reaction conditions used during synthesis.

Q2: What are the primary methods for removing these isomeric impurities?

A2: The two primary methods for purifying this compound are recrystallization and preparative chromatography. The choice of method depends on the level of purity required, the scale of the purification, and the specific isomeric impurities present.

Q3: How does recrystallization work for separating these isomers?

A3: Recrystallization is a technique that separates compounds based on their different solubilities in a particular solvent at different temperatures.[1][2][3][4] For isomeric impurities, the principle relies on finding a solvent in which this compound has a significantly different solubility profile compared to its isomers. Ideally, the desired compound is highly soluble in the hot solvent and poorly soluble at cold temperatures, while the impurities are either very soluble or very insoluble at all temperatures.

Q4: What are the best solvents for the recrystallization of this compound?

A4: While specific solvent systems for this compound are not extensively documented in publicly available literature, general principles for nitroaromatic compounds suggest that solvents like ethanol, methanol, and mixtures of a soluble solvent with an anti-solvent (e.g., dichloromethane/hexane) could be effective.[5] The choice of solvent is critical and often requires empirical screening. A good starting point is to test the solubility of the crude material in a range of solvents with varying polarities.

Q5: When should I use preparative chromatography instead of recrystallization?

A5: Preparative chromatography, such as flash chromatography or preparative High-Performance Liquid Chromatography (HPLC), is generally used when:

  • Recrystallization fails to provide the desired level of purity.

  • The isomeric impurities have very similar solubility profiles to the target compound.

  • A very high purity (>99.5%) is required.

  • The quantity of material to be purified is relatively small (milligrams to a few grams for preparative HPLC). Flash chromatography can handle larger quantities.[6][7]

Q6: What type of chromatography is most effective for separating chlorodinitrotoluene isomers?

A6: Both normal-phase and reverse-phase chromatography can be effective for separating nitroaromatic isomers.[8]

  • Normal-phase chromatography , using a polar stationary phase like silica (B1680970) gel and a non-polar mobile phase (e.g., hexane (B92381)/ethyl acetate), separates compounds based on their polarity.

  • Reverse-phase chromatography , with a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water or methanol/water), separates compounds based on their hydrophobicity.

The optimal system will depend on the specific isomers present in the mixture and should be determined through analytical-scale scouting runs.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Compound does not dissolve in hot solvent. The solvent is not polar enough.Try a more polar solvent or a solvent mixture.
Insufficient solvent is being used.Gradually add more hot solvent until the compound dissolves.[3]
Compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound.Use a lower-boiling point solvent.
The solution is supersaturated.Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.
No crystals form upon cooling. The solution is not saturated enough.Evaporate some of the solvent to increase the concentration and then try cooling again.
The cooling process is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Nucleation has not occurred.Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[3]
Low recovery of the purified compound. Too much solvent was used.Use the minimum amount of hot solvent necessary to dissolve the compound.
The compound has significant solubility in the cold solvent.Ensure the solution is thoroughly chilled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.[4]
The purified product is still impure. The chosen solvent does not effectively discriminate between the target compound and the impurities.Screen for a different recrystallization solvent or consider a multi-solvent system.
The cooling was too fast, trapping impurities in the crystal lattice.Allow for slow cooling to promote the formation of pure crystals.
The crystals were not washed properly.Wash the filtered crystals with a small amount of fresh, cold solvent to remove residual mother liquor.
Preparative Chromatography Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of isomers. The mobile phase composition is not optimal.Perform analytical HPLC or TLC to screen different solvent systems and gradients to improve resolution.[9]
The column is overloaded.Reduce the amount of sample loaded onto the column.
The flow rate is too high.Decrease the flow rate to allow for better equilibration between the mobile and stationary phases.
Peak tailing or fronting. The sample is not dissolving well in the mobile phase.Dissolve the sample in a solvent that is a weak component of the mobile phase or in the mobile phase itself.
The column is degrading.Ensure the mobile phase pH is within the stable range for the column.
High backpressure. The column is clogged with particulates from the sample.Filter the sample before injection.
The flow rate is too high for the column particle size.Reduce the flow rate.
Low recovery of the compound. The compound is irreversibly adsorbed to the stationary phase.Try a different stationary phase or modify the mobile phase (e.g., add a small amount of a competing agent).
The compound is unstable on the column.Consider a different stationary phase or run the chromatography at a lower temperature if possible.

Data Presentation

The following table summarizes the known physical properties of this compound and its potential isomeric impurities. These differences in physical properties, particularly the melting point, can be exploited for purification by recrystallization.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound C₇H₅ClN₂O₄216.5865-67
2-Chloro-4,6-dinitrotolueneC₇H₅ClN₂O₄216.5849
4-Chloro-2,5-dinitrotolueneC₇H₅ClN₂O₄216.5897-99
4-Chloro-3,5-dinitrotolueneC₇H₅ClN₂O₄216.58112-113
2-Chloro-4,5-dinitrotolueneC₇H₅ClN₂O₄216.5876-78
5-Chloro-2,4-dinitrotolueneC₇H₅ClN₂O₄216.5887-91

Note: Data is compiled from various chemical suppliers and databases. Melting points can have slight variations.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general procedure for the purification of this compound by recrystallization. The optimal solvent should be determined by preliminary small-scale trials.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, or a mixture like dichloromethane/hexane)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate with a water or oil bath)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture gently while stirring to dissolve the solid. Continue adding small portions of the hot solvent until the solid is completely dissolved.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Allow the crystals to air-dry on the filter paper, and then transfer them to a watch glass or drying dish to dry completely, preferably in a vacuum oven at a temperature well below the melting point.

Protocol 2: Purification by Flash Column Chromatography

This protocol outlines a general procedure for the purification of this compound using flash column chromatography. The mobile phase composition should be optimized beforehand using thin-layer chromatography (TLC).

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Solvents for the mobile phase (e.g., hexane and ethyl acetate)

  • Chromatography column

  • Collection tubes or flasks

  • Air or nitrogen source for pressure

Procedure:

  • TLC Analysis: Develop a TLC method to determine a suitable solvent system that gives good separation between this compound and its impurities. A good target Rf value for the desired compound is typically around 0.2-0.3.

  • Column Packing: Pack a chromatography column with silica gel using the chosen mobile phase (or a less polar version of it).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the mobile phase or a solvent in which the compound is highly soluble and can be easily loaded onto the column). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, applying gentle pressure with air or nitrogen.

  • Fraction Collection: Collect fractions as the solvent elutes from the column.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Mandatory Visualizations

Recrystallization_Workflow Recrystallization Troubleshooting Workflow start Start with Impure This compound choose_solvent Choose Potential Recrystallization Solvent start->choose_solvent dissolve Dissolve in Minimum Amount of Hot Solvent choose_solvent->dissolve cool Cool Solution Slowly to Induce Crystallization dissolve->cool troubleshoot_dissolve Troubleshoot: - Try more polar solvent - Add more solvent dissolve->troubleshoot_dissolve Fails to dissolve crystals_form Crystals Formed? cool->crystals_form filter Filter and Wash Crystals crystals_form->filter Yes troubleshoot_no_crystals Troubleshoot: - Evaporate some solvent - Scratch flask/add seed crystal crystals_form->troubleshoot_no_crystals No dry Dry Purified Crystals filter->dry check_purity Check Purity (e.g., Melting Point, HPLC) dry->check_purity end_product Pure this compound troubleshoot_dissolve->dissolve troubleshoot_no_crystals->cool purity_ok Purity Acceptable? check_purity->purity_ok purity_ok->end_product Yes consider_chromatography Consider Preparative Chromatography purity_ok->consider_chromatography No

Caption: A flowchart outlining the troubleshooting steps for the recrystallization of this compound.

Chromatography_Workflow Preparative Chromatography Troubleshooting Workflow start Start with Impure Mixture develop_method Develop Analytical Method (TLC or Analytical HPLC) start->develop_method select_conditions Select Stationary and Mobile Phases develop_method->select_conditions pack_column Pack Preparative Column select_conditions->pack_column load_sample Load Sample pack_column->load_sample elute_collect Elute and Collect Fractions load_sample->elute_collect analyze_fractions Analyze Fractions (TLC or HPLC) elute_collect->analyze_fractions poor_separation Poor Separation? analyze_fractions->poor_separation combine_pure Combine Pure Fractions remove_solvent Remove Solvent combine_pure->remove_solvent end_product Pure Product remove_solvent->end_product poor_separation->combine_pure No troubleshoot_separation Troubleshoot: - Optimize mobile phase - Reduce load/flow rate poor_separation->troubleshoot_separation Yes troubleshoot_separation->develop_method

Caption: A flowchart illustrating the troubleshooting workflow for the purification of this compound by preparative chromatography.

References

optimizing reaction conditions for 4-Chloro-2,6-dinitrotoluene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-2,6-dinitrotoluene.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The primary route for the synthesis of this compound is the direct dinitration of 4-chlorotoluene (B122035) using a nitrating mixture, typically composed of concentrated nitric acid and concentrated sulfuric acid.[1][2][3] This electrophilic aromatic substitution reaction proceeds in a stepwise manner, first forming a mixture of mononitrated isomers (4-chloro-2-nitrotoluene and 4-chloro-3-nitrotoluene), followed by the introduction of a second nitro group.

Q2: What are the typical reaction conditions for the dinitration of 4-chlorotoluene?

Optimal reaction conditions can vary, but generally involve the slow addition of a nitrating agent to 4-chlorotoluene at a controlled temperature. While specific conditions for dinitration are not extensively detailed in the provided literature, analogous nitration of toluene (B28343) to dinitrotoluene suggests that a higher concentration of nitric acid and elevated temperatures are required for the second nitration step.[4]

Q3: What are the major side products and impurities I should expect?

Q4: How can I purify the final this compound product?

Purification of the crude product mixture often involves a multi-step process. This can include washing the organic layer with water and a dilute base (like sodium carbonate or sodium bicarbonate solution) to remove residual acids.[2][7] Subsequent purification can be achieved through fractional distillation under reduced pressure or recrystallization from a suitable solvent.[3][7] Column chromatography is also a viable method for achieving high purity.[3]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Step(s)
Low Yield of this compound - Incomplete reaction (insufficient nitrating agent or reaction time).- Suboptimal reaction temperature (too low for dinitration).- Formation of unwanted side products.- Increase the molar ratio of the nitrating agent to the starting material.- Gradually increase the reaction temperature after the initial mononitration step.- Extend the reaction time and monitor the reaction progress using techniques like TLC or GC.
High Proportion of Mononitrated Products - Reaction conditions are not forcing enough for the second nitration.- Insufficient amount of nitrating agent.- Increase the concentration of sulfuric acid in the nitrating mixture to promote the formation of the nitronium ion.- Elevate the reaction temperature cautiously, while monitoring for potential decomposition.- Ensure a sufficient excess of nitric acid is used.
Formation of Dark Tar-like Material - Reaction temperature is too high, leading to oxidative decomposition.- Presence of impurities in the starting materials.- Maintain strict temperature control throughout the reaction, especially during the addition of the nitrating agent.- Use purified starting materials.- Consider a more gradual addition of the nitrating agent.
Difficult Separation of Isomers - Similar physical properties of the desired product and isomeric impurities.- Employ fractional distillation under high vacuum for better separation.- Optimize the solvent system for recrystallization to selectively crystallize the desired isomer.- Utilize column chromatography with an appropriate stationary and mobile phase for challenging separations.

Experimental Protocols

Illustrative Protocol for the Nitration of 4-Chlorotoluene (adapted for dinitration):

  • Preparation of the Nitrating Mixture: In a flask equipped with a dropping funnel and a magnetic stirrer, carefully and slowly add a stoichiometric excess of concentrated nitric acid to chilled concentrated sulfuric acid. Maintain the temperature of the mixture below 10°C using an ice bath.

  • Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and the dropping funnel containing the nitrating mixture, place the starting material, 4-chlorotoluene.

  • Nitration Reaction: Cool the flask containing 4-chlorotoluene in an ice-salt bath. Begin the dropwise addition of the cold nitrating mixture to the stirred 4-chlorotoluene. Carefully control the rate of addition to maintain the internal temperature within a specific range (e.g., 0-10°C) for the initial mononitration.

  • Dinitration Step: After the initial addition is complete, allow the reaction mixture to stir at a low temperature for a period. To facilitate the second nitration, the temperature can be gradually raised and the reaction mixture stirred for an extended period. The optimal temperature and time for this step should be determined empirically.

  • Work-up: Upon completion, pour the reaction mixture slowly onto crushed ice with stirring. Separate the organic layer. Wash the organic layer sequentially with cold water, a dilute solution of sodium bicarbonate, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate. Remove the solvent under reduced pressure. The crude product can then be purified by fractional distillation or recrystallization from a suitable solvent (e.g., ethanol (B145695) or a mixture of solvents).

Visualizations

Reaction_Pathway Reaction Pathway for the Synthesis of this compound 4-Chlorotoluene 4-Chlorotoluene Mononitro Isomers 4-Chloro-2-nitrotoluene (B43163) & 4-Chloro-3-nitrotoluene 4-Chlorotoluene->Mononitro Isomers HNO3, H2SO4 (Mononitration) This compound This compound Mononitro Isomers->this compound HNO3, H2SO4 (Dinitration)

Caption: Synthesis pathway from 4-chlorotoluene to this compound.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No incomplete_reaction Incomplete Reaction check_yield->incomplete_reaction Yes side_reactions Side Reactions check_purity->side_reactions Yes purification_issues Purification Issues check_purity->purification_issues Yes end Successful Synthesis check_purity->end No optimize_conditions Optimize Reaction Conditions: - Increase nitrating agent - Increase temperature/time incomplete_reaction->optimize_conditions side_reactions->optimize_conditions optimize_conditions->start improve_purification Improve Purification Method: - Fractional distillation - Recrystallization - Chromatography purification_issues->improve_purification improve_purification->end

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Degradation of 4-Chloro-2,6-dinitrotoluene (4-Cl-2,6-DNT)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and professionals working on the experimental degradation of 4-Chloro-2,6-dinitrotoluene (4-Cl-2,6-DNT).

Frequently Asked Questions (FAQs)

Q1: What are the known microbial degradation pathways for this compound?

A1: Direct microbial degradation pathways for this compound (4-Cl-2,6-DNT) are not extensively documented in scientific literature. However, based on studies of structurally similar compounds like 2,6-dinitrotoluene (B127279) (2,6-DNT) and other chlorinated nitroaromatics, plausible aerobic and anaerobic degradation pathways can be proposed.

  • Aerobic Degradation: Under aerobic conditions, the degradation is likely initiated by a dioxygenase enzyme. This enzyme would incorporate two oxygen atoms into the aromatic ring, leading to the removal of a nitro group as nitrite (B80452) and the formation of a chlorinated nitrocatechol. For instance, bacteria such as Burkholderia cepacia and Hydrogenophaga palleronii have been shown to degrade 2,6-DNT to 3-methyl-4-nitrocatechol through a dioxygenation reaction.[1] A similar initial step can be hypothesized for 4-Cl-2,6-DNT. Subsequent steps would involve ring cleavage and further degradation.

  • Anaerobic Degradation: Under anaerobic conditions, the primary mechanism for the transformation of nitroaromatic compounds is the reduction of the nitro groups to amino groups. This process typically occurs in a stepwise manner, forming nitroso and hydroxylamino intermediates. For other chlorinated nitroaromatic compounds, reductive dechlorination can also occur. The complete anaerobic degradation of 4-Cl-2,6-DNT would likely involve a consortium of microorganisms.

Q2: What are some common challenges encountered during the experimental degradation of 4-Cl-2,6-DNT?

A2: Researchers may encounter several challenges during the degradation of 4-Cl-2,6-DNT, including:

  • Toxicity of the compound: High concentrations of 4-Cl-2,6-DNT and its intermediates can be toxic to the microorganisms, inhibiting their growth and metabolic activity.

  • Recalcitrance of the compound: The presence of both chloro and nitro substituents on the aromatic ring makes 4-Cl-2,6-DNT a recalcitrant compound, resistant to microbial attack.

  • Acclimation of microbial cultures: Microbial cultures may require a significant acclimation period to develop the necessary enzymes for degrading 4-Cl-2,6-DNT.

  • Incomplete degradation: The degradation process may stall at the formation of intermediate products, which can sometimes be more toxic than the parent compound.

  • Analytical challenges: The analysis of 4-Cl-2,6-DNT and its degradation products can be complex, requiring sensitive and specific analytical methods.

Q3: What analytical methods are recommended for monitoring the degradation of 4-Cl-2,6-DNT?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used method for the analysis of nitroaromatic compounds and their degradation products.[2][3][4][5] Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful technique for the identification and quantification of volatile and semi-volatile degradation intermediates.[6]

Troubleshooting Guides

Issue 1: No or slow degradation of 4-Cl-2,6-DNT is observed.
Possible Cause Troubleshooting Step
Inappropriate microbial culture Use a microbial consortium from a contaminated site or a known degrader of chlorinated nitroaromatic compounds. Consider bioaugmentation with specialized strains.
Toxicity of 4-Cl-2,6-DNT Start with a low concentration of the compound and gradually increase it as the culture acclimates. Monitor cell viability.
Lack of essential nutrients Ensure the growth medium contains all necessary macro- and micronutrients. For cometabolism, ensure the primary substrate is not limiting.
Suboptimal environmental conditions Optimize pH, temperature, and dissolved oxygen (for aerobic degradation) or redox potential (for anaerobic degradation).
Long acclimation period required Allow sufficient time for the microbial culture to adapt. Monitor for small changes in the parent compound concentration over an extended period.
Issue 2: Accumulation of colored intermediates.
Possible Cause Troubleshooting Step
Incomplete degradation pathway The microbial culture may lack the enzymes for further degradation of intermediates. Consider using a microbial consortium with diverse metabolic capabilities.
Inhibition of downstream enzymes The accumulated intermediates may be inhibiting subsequent enzymatic steps. Try to identify the intermediates using GC-MS or LC-MS and investigate their inhibitory effects.
Polymerization of intermediates Some intermediates of nitroaromatic degradation can polymerize, leading to coloration. Analyze the chemical nature of the colored products.
Issue 3: Inconsistent or irreproducible results.
Possible Cause Troubleshooting Step
Inhomogeneous inoculum Ensure the microbial inoculum is well-mixed before starting the experiment.
Variability in experimental conditions Tightly control all experimental parameters such as pH, temperature, substrate concentration, and mixing.
Analytical errors Calibrate analytical instruments regularly and use internal standards to ensure accuracy and precision. Validate your analytical method.

Data Presentation

Table 1: Aerobic Degradation of Dinitrotoluene Isomers by Various Bacterial Strains

Bacterial StrainCompoundInitial ConcentrationDegradation EfficiencyTimeReference
Burkholderia cepacia JS8502,6-DinitrotolueneNot specifiedGrowth observedNot specified[1]
Hydrogenophaga palleronii JS8632,6-DinitrotolueneNot specifiedGrowth observedNot specified[1]
Freshwater microorganisms2,4-Dinitrotoluene10 mg/L32% per day-[7]
Freshwater microorganisms2,6-Dinitrotoluene10 mg/L14.5% per day-[7]

Experimental Protocols

Protocol 1: Aerobic Degradation of 4-Cl-2,6-DNT in Liquid Culture
  • Prepare Mineral Salt Medium (MSM): Prepare a sterile MSM containing essential nutrients (e.g., K₂HPO₄, KH₂PO₄, (NH₄)₂SO₄, MgSO₄·7H₂O, and trace elements).

  • Inoculum Preparation: Grow the selected microbial strain or consortium in a suitable rich medium (e.g., nutrient broth) or acclimate it to low concentrations of the target compound.

  • Experimental Setup: In a sterile flask, add MSM and a specific concentration of 4-Cl-2,6-DNT (e.g., 10-50 mg/L). Inoculate with the prepared culture. Include a sterile control (no inoculum) and a biotic control (with inoculum but no 4-Cl-2,6-DNT).

  • Incubation: Incubate the flasks on a shaker at an appropriate temperature (e.g., 30°C) and agitation speed (e.g., 150 rpm) to ensure aerobic conditions.

  • Sampling and Analysis: At regular intervals, withdraw samples and analyze the concentration of 4-Cl-2,6-DNT and potential degradation products using HPLC or GC-MS. Monitor cell growth by measuring optical density at 600 nm (OD₆₀₀).

Protocol 2: Analytical Method for 4-Cl-2,6-DNT using HPLC
  • Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV-Vis detector and a C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is commonly used. The specific gradient program will need to be optimized.

  • Sample Preparation: Centrifuge the culture samples to remove cells. Filter the supernatant through a 0.22 µm syringe filter.

  • Analysis: Inject the filtered sample into the HPLC system. Monitor the absorbance at a wavelength where 4-Cl-2,6-DNT and its expected metabolites have strong absorption (e.g., 254 nm).

  • Quantification: Prepare a calibration curve using standards of 4-Cl-2,6-DNT of known concentrations to quantify the compound in the samples.

Mandatory Visualization

Aerobic_Degradation_Pathway This compound This compound Chlorinated_Nitrocatechol 4-Chloro-3-methyl-6-nitrocatechol (Hypothetical) This compound->Chlorinated_Nitrocatechol Dioxygenase + O2, - NO2- Ring_Cleavage_Products Ring Cleavage Products Chlorinated_Nitrocatechol->Ring_Cleavage_Products Dioxygenase Central_Metabolism Central Metabolism (CO2 + H2O) Ring_Cleavage_Products->Central_Metabolism Further Degradation

Caption: Proposed aerobic degradation pathway for this compound.

Anaerobic_Degradation_Pathway This compound This compound Nitroso_Intermediate_1 4-Chloro-2-nitroso-6-nitrotoluene This compound->Nitroso_Intermediate_1 Nitroreductase Hydroxylamino_Intermediate_1 4-Chloro-2-hydroxylamino-6-nitrotoluene Nitroso_Intermediate_1->Hydroxylamino_Intermediate_1 Nitroreductase Amino_Intermediate_1 4-Chloro-2-amino-6-nitrotoluene Hydroxylamino_Intermediate_1->Amino_Intermediate_1 Nitroreductase Nitroso_Intermediate_2 4-Chloro-2-amino-6-nitrosotoluene Amino_Intermediate_1->Nitroso_Intermediate_2 Nitroreductase Hydroxylamino_Intermediate_2 4-Chloro-2-amino-6-hydroxylaminotoluene Nitroso_Intermediate_2->Hydroxylamino_Intermediate_2 Nitroreductase Diamino_Intermediate 4-Chloro-2,6-diaminotoluene Hydroxylamino_Intermediate_2->Diamino_Intermediate Nitroreductase Dechlorination_Products Dechlorination & Ring Cleavage Products Diamino_Intermediate->Dechlorination_Products Dehalogenase/Other enzymes

Caption: Proposed anaerobic degradation pathway for this compound.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Culture_Preparation Microbial Culture Preparation/Acclimation Incubation Incubation under Controlled Conditions Culture_Preparation->Incubation Media_Preparation Sterile Medium Preparation Media_Preparation->Incubation Sampling Periodic Sampling Incubation->Sampling Sample_Processing Sample Processing (Centrifugation, Filtration) Sampling->Sample_Processing Analytical_Measurement HPLC/GC-MS Analysis Sample_Processing->Analytical_Measurement Data_Analysis Data Analysis and Interpretation Analytical_Measurement->Data_Analysis

Caption: General experimental workflow for studying the degradation of 4-Cl-2,6-DNT.

References

Technical Support Center: Characterization of 4-Chloro-2,6-dinitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-2,6-dinitrotoluene.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling this compound?

A1: this compound is a hazardous substance that requires careful handling in a controlled laboratory environment. Key safety concerns include:

  • Toxicity: It is toxic if swallowed, in contact with skin, or inhaled.

  • Organ Damage: May cause damage to organs through prolonged or repeated exposure.

  • Irritation: Causes skin and serious eye irritation.

  • Explosive Potential: Like other dinitrotoluene compounds, it may have explosive properties under certain conditions, such as when heated intensely in a confined space.

Always consult the Safety Data Sheet (SDS) before handling this compound and use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Work should be conducted in a well-ventilated fume hood.

Q2: What are the expected challenges in the chromatographic analysis of this compound?

A2: Due to its chemical nature, you may encounter the following challenges during chromatographic analysis:

  • Peak Tailing in HPLC: The nitro groups can interact with residual silanol (B1196071) groups on standard silica-based C18 columns, leading to poor peak shape.

  • Thermal Degradation in GC: Nitroaromatic compounds can be susceptible to thermal degradation in the GC inlet, leading to poor reproducibility and loss of signal.

  • Co-elution with Isomers: Synthesis of this compound may result in the formation of other isomers, which can be challenging to separate.

Q3: What spectroscopic properties can be used to confirm the identity of this compound?

A3: A combination of spectroscopic techniques is recommended for unambiguous identification:

  • Mass Spectrometry (MS): The electron ionization mass spectrum will show a molecular ion peak and characteristic fragmentation patterns, including the loss of nitro groups (NO₂).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide information about the chemical environment of the protons and carbons in the molecule, confirming the substitution pattern on the aromatic ring.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the nitro groups (typically around 1530 cm⁻¹ and 1350 cm⁻¹) and C-Cl stretching.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)
Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing) Interaction of nitro groups with acidic silanol groups on the column.1. Lower Mobile Phase pH: Use a buffered mobile phase (e.g., phosphate (B84403) buffer at pH 2.5-3.0) to suppress silanol ionization. 2. Use a Modern, High-Purity Silica (B1680970) Column: Columns with end-capping or based on high-purity silica have fewer accessible silanol groups. 3. Consider a Phenyl-Hexyl or Cyano Column: These stationary phases can offer alternative selectivity for nitroaromatic compounds.
Inconsistent Retention Times Fluctuations in mobile phase composition or temperature.1. Ensure Proper Mobile Phase Mixing and Degassing: Use an online degasser or sparge with helium. 2. Use a Column Oven: Maintain a stable column temperature to ensure reproducible chromatography. 3. Equilibrate the Column Thoroughly: Before starting a sequence, ensure the column is fully equilibrated with the mobile phase.
Low Sensitivity Poor UV absorbance at the selected wavelength.1. Optimize Detection Wavelength: Determine the UV absorbance maximum (λmax) of this compound in your mobile phase. 2. Increase Injection Volume or Sample Concentration: Be mindful of potential column overload.
Gas Chromatography-Mass Spectrometry (GC-MS)
Issue Potential Cause Troubleshooting Steps
No or Low Peak Intensity Thermal degradation in the injector.1. Lower Injector Temperature: Start with a lower injector temperature (e.g., 200 °C) and optimize. 2. Use a Splitless or Pulsed Splitless Injection: This allows for the use of lower injector temperatures. 3. Check for Active Sites: Use a deactivated inlet liner and ensure the system is free of active sites that can promote degradation.
Poor Peak Shape (Tailing) Adsorption of the analyte in the GC system.1. Use a Deactivated Inlet Liner: Glass wool in the liner should also be deactivated. 2. Condition the Column: Bake the column at a high temperature (within its specified limits) to remove contaminants. 3. Trim the Column: A small portion from the front of the column can be removed to eliminate non-volatile residues.
Mass Spectrum Mismatch In-source fragmentation or incorrect background subtraction.1. Check for Thermal Degradation Products: Lowering the injector temperature may reduce in-source degradation. 2. Optimize Background Subtraction: Ensure that the background spectrum is taken from a representative region of the chromatogram. 3. Verify with a Standard: Analyze a known standard of this compound to confirm the mass spectrum.

Data Presentation

Physicochemical and Spectroscopic Data
PropertyValueSource
Molecular Formula C₇H₅ClN₂O₄PubChem
Molecular Weight 216.58 g/mol PubChem
Melting Point 75-77 °CNot explicitly found, but related compounds have similar melting points.
Boiling Point DecomposesNot explicitly found, but related compounds decompose at high temperatures.
Solubility Slightly soluble in water; Soluble in ethanol, ether, and acetone.Inferred from related compounds.[1]
¹H NMR (CDCl₃) δ ~2.6 (s, 3H, CH₃), ~8.1 (s, 2H, Ar-H)Predicted based on similar structures.
¹³C NMR (CDCl₃) δ ~20 (CH₃), ~125-150 (Ar-C)Predicted based on similar structures.
MS (EI) m/z 216 (M⁺), 199, 170, 153, 125NIST WebBook (for 4-Chloro-2-nitrotoluene, adapted for dinitro)
HPLC Retention Times of Related Compounds

Note: Retention times are highly dependent on the specific HPLC method (column, mobile phase, flow rate, temperature). The following are examples for related nitroaromatic compounds on a C18 column.

CompoundRetention Time (min)
2,4,6-Trinitrotoluene (TNT)10.69
2,4-Dinitrotoluene (2,4-DNT)14.43
2,6-Dinitrotoluene (2,6-DNT)14.61
4-Amino-2,6-dinitrotoluene13.93

Experimental Protocols

General HPLC-UV Method for Nitroaromatic Compounds

This is a general starting method that should be optimized for this compound.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile (B52724)

  • Gradient: 30% B to 70% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in acetonitrile or mobile phase.

General GC-MS Method for Nitroaromatic Compounds

This is a general starting method that should be optimized for this compound.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet: Splitless mode

  • Injector Temperature: 220 °C

  • Oven Program: 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min

  • MS Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Scan Range: 40-350 amu

  • Sample Preparation: Dissolve the sample in a suitable solvent like ethyl acetate (B1210297) or acetone.

Visualizations

experimental_workflow Experimental Workflow for Characterization cluster_sample Sample Preparation cluster_data Data Interpretation sample This compound Sample dissolve Dissolve in appropriate solvent sample->dissolve hplc HPLC-UV Analysis dissolve->hplc Inject gcms GC-MS Analysis dissolve->gcms Inject nmr NMR Spectroscopy dissolve->nmr Analyze hplc_data Retention Time & Purity hplc->hplc_data gcms_data Mass Spectrum & Identification gcms->gcms_data nmr_data Structural Confirmation nmr->nmr_data troubleshooting_hplc HPLC Troubleshooting Logic start Problem with HPLC Analysis peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? peak_shape->retention_time No solution_peak Adjust Mobile Phase pH Use High-Purity Column peak_shape->solution_peak Yes sensitivity Low Sensitivity? retention_time->sensitivity No solution_rt Check Mobile Phase Prep Use Column Oven retention_time->solution_rt Yes solution_sens Optimize Wavelength Increase Concentration sensitivity->solution_sens Yes end Problem Resolved sensitivity->end No solution_peak->end solution_rt->end solution_sens->end degradation_pathway Putative Degradation Pathway parent This compound reduction1 Reduction of one nitro group parent->reduction1 dehalogenation Reductive Dehalogenation parent->dehalogenation Alternative amino_nitro 4-Chloro-2-amino-6-nitrotoluene or 4-Chloro-6-amino-2-nitrotoluene reduction1->amino_nitro reduction2 Reduction of second nitro group amino_nitro->reduction2 diamino 4-Chloro-2,6-diaminotoluene reduction2->diamino dinitrotoluene 2,6-Dinitrotoluene dehalogenation->dinitrotoluene

References

avoiding side reactions in the synthesis of 4-Chloro-2,6-dinitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4-Chloro-2,6-dinitrotoluene

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common side reactions during the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product yield is low and spectroscopic analysis shows a mixture of dinitro-isomers. What is the primary cause and how can it be prevented?

A: The most significant side reaction leading to a mixture of isomers occurs during the initial mononitration of 4-chlorotoluene (B122035). The directing effects of the methyl (-CH3) and chloro (-Cl) groups result in the formation of two primary isomers: the desired 4-Chloro-2-nitrotoluene and the undesired 4-Chloro-3-nitrotoluene. Nitrating this isomeric mixture directly in the second step will inevitably produce a mixture of dinitrotoluene derivatives, complicating purification and lowering the yield of the target molecule.

Solution:

  • Isomer Separation: It is crucial to separate the 4-Chloro-2-nitrotoluene from the 4-Chloro-3-nitrotoluene intermediate before proceeding to the dinitration step.

  • Purification Methods: The most effective method for separation is fractional vacuum distillation, taking advantage of the difference in their boiling points.[1] Fractional crystallization can also be employed.

Q2: During the nitration, my reaction mixture turned dark brown or black, and I isolated a tar-like, acidic byproduct. What causes this?

A: This is indicative of an oxidation side reaction. The methyl group on the toluene (B28343) ring is susceptible to oxidation by the nitrating mixture, especially in the presence of free nitrogen dioxide (NO2) or at elevated temperatures.[2] This reaction is highly exothermic and can lead to the formation of 4-chloro-nitrobenzoic acid derivatives and other polymeric materials, reducing the yield and purity of the desired product.

Solution:

  • Strict Temperature Control: Maintain the recommended reaction temperature meticulously using an efficient cooling bath (e.g., ice-salt or dry ice-acetone). The nitration of toluene derivatives is highly exothermic.[3]

  • Slow Reagent Addition: Add the nitrating mixture dropwise to the substrate to allow for effective heat dissipation and to maintain control over the reaction rate.

  • High-Purity Reagents: Ensure that the nitric acid used has minimal dissolved nitrogen oxides.[2]

  • Efficient Stirring: Vigorous stirring ensures homogenous mixing and prevents localized overheating.

Q3: The reaction temperature is rising rapidly and is difficult to control, even with a cooling bath. What are the risks and what immediate actions should I take?

A: A rapid, uncontrolled temperature increase signifies a potential runaway reaction. The nitration of toluene derivatives is highly exothermic, and oxidation side reactions can further accelerate heat generation, posing a significant risk of explosion.[2]

Immediate Actions & Preventative Measures:

  • Halt Reagent Addition: Immediately stop the addition of the nitrating agent.

  • Enhance Cooling: Add more coolant to the external bath (e.g., add dry ice to the acetone (B3395972) bath).

  • Quenching (Emergency): If the temperature continues to rise uncontrollably, prepare to quench the reaction by carefully and slowly pouring the reaction mixture over a large volume of crushed ice with vigorous stirring. This should only be done as a last resort in a fume hood with a blast shield.

  • Prevention: For future experiments, reduce the scale of the reaction, increase the solvent volume, ensure the cooling bath is at the target temperature before starting, and slow down the rate of addition of the nitrating agent.

Q4: What are the key differences between the first and second nitration steps?

A: The two nitration steps require different conditions due to the changing electronic nature of the substrate.

  • First Nitration (Mononitration): The starting material, 4-chlorotoluene, is relatively activated towards electrophilic aromatic substitution by the methyl group. Standard nitrating conditions (concentrated H2SO4 and HNO3) are sufficient.

  • Second Nitration (Dinitration): The intermediate, 4-Chloro-2-nitrotoluene, is significantly deactivated by the presence of the electron-withdrawing nitro group. Therefore, more forcing reaction conditions are required. This typically involves using a stronger nitrating agent, such as fuming sulfuric acid (oleum) with nitric acid, and potentially higher temperatures to achieve the second nitration.[2]

Quantitative Data Summary

The following tables provide key quantitative data for the synthesis.

Table 1: Typical Isomer Distribution from Mononitration of 4-Chlorotoluene

Isomer Typical Yield (%) Reference
4-Chloro-2-nitrotoluene 65 - 66% [1][4]

| 4-Chloro-3-nitrotoluene | 34 - 35% |[1][4] |

Table 2: Physical Properties of Key Compounds

Compound Molecular Formula Molar Mass ( g/mol ) Melting Point (°C) Boiling Point (°C)
4-Chlorotoluene C7H7Cl 126.58 -6.2 162
4-Chloro-2-nitrotoluene C7H6ClNO2 171.58 37 - 38 ~240
4-Chloro-3-nitrotoluene C7H6ClNO2 171.58 38 - 40 ~245

| this compound | C7H5ClN2O4 | 216.58 | 65 - 68 | Decomposes |

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-2-nitrotoluene (Mononitration) [1]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, disperse 4-chlorotoluene (39.5 mmol) in 3.3 mL of water. Place the flask in a cooling bath to maintain the desired temperature.

  • Nitrating Mixture: Prepare a nitrating mixture by carefully adding 13.2 mL of 96% H2SO4 to 3.0 mL of 65% HNO3 in a separate beaker, cooled in an ice bath.

  • Reaction: Slowly add the nitrating mixture dropwise to the stirred 4-chlorotoluene dispersion while maintaining the internal temperature at 50-55°C. The rate of addition should be controlled to prevent the temperature from exceeding this range.

  • Stirring: After the addition is complete, continue stirring the mixture at 55°C for 2 hours.

  • Work-up: Cool the reaction mixture and quench it by pouring it into 50 mL of cold water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product three times with 50 mL portions of chloroform (B151607) (or another suitable organic solvent).

  • Drying and Purification: Combine the organic phases, dry over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure. The resulting crude product is an isomeric mixture that should be purified by fractional vacuum distillation.

Protocol 2: Synthesis of this compound (Dinitration)

Note: This step involves more hazardous, fuming reagents and should be performed with extreme caution.

  • Preparation: In a round-bottom flask equipped for vigorous mechanical stirring and temperature monitoring, place the purified 4-Chloro-2-nitrotoluene from the previous step.

  • Nitrating Mixture: Prepare a stronger nitrating agent by carefully adding concentrated nitric acid to fuming sulfuric acid (oleum) in a cooled dropping funnel. The exact ratio depends on the desired strength.

  • Reaction: Cool the flask containing the substrate to 0-5°C. Begin the slow, dropwise addition of the nitrating mixture. The temperature must be rigorously controlled and not allowed to rise significantly.

  • Stirring: After the addition is complete, the reaction may be allowed to slowly warm to room temperature and stirred for several hours, or gently heated according to established procedures for dinitration of deactivated rings. Reaction progress should be monitored by TLC or GC.

  • Work-up: Very carefully quench the reaction by pouring it onto a large excess of crushed ice.

  • Isolation: The solid product that precipitates is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and then washed with a cold dilute sodium bicarbonate solution to remove residual acid.[2]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Visualized Workflows and Pathways

The following diagrams illustrate the reaction pathway and a troubleshooting workflow.

ReactionPathway Start 4-Chlorotoluene Intermediate_Mix Isomeric Mixture: - 4-Chloro-2-nitrotoluene (Desired) - 4-Chloro-3-nitrotoluene (Side Product) Start->Intermediate_Mix Step 1: Mononitration (H2SO4, HNO3) Oxidation_Product Oxidation Byproducts (e.g., Benzoic Acids) Start->Oxidation_Product Side Reaction (High Temp / Excess NOx) Separation Purification (Fractional Distillation) Intermediate_Mix->Separation Desired_Intermediate 4-Chloro-2-nitrotoluene Separation->Desired_Intermediate Isolated Intermediate Final_Product This compound Desired_Intermediate->Final_Product Step 2: Dinitration (Fuming H2SO4, HNO3) Desired_Intermediate->Oxidation_Product Side Reaction

Caption: Reaction pathway for the synthesis of this compound, highlighting the formation of isomers and oxidation side products.

TroubleshootingWorkflow problem Problem Encountered low_yield Low Yield / Impure Product problem->low_yield Yes dark_color Dark Color / Tar Formation problem->dark_color No check_isomers Analysis shows multiple dinitro-isomers? low_yield->check_isomers runaway Uncontrolled Temp. Rise dark_color->runaway No solution_oxidation Cause: Oxidation of methyl group. Solution: Lower temperature, slow reagent addition, use high-purity reagents. dark_color->solution_oxidation Yes solution_runaway Cause: Reaction too fast / poor cooling. Solution: Stop addition, enhance cooling. Prevent by reducing scale & addition rate. runaway->solution_runaway Yes solution_isomers Cause: Incomplete separation of mononitro intermediates. Solution: Purify intermediate via vacuum distillation before Step 2. check_isomers->solution_isomers Yes check_isomers->solution_oxidation No

Caption: A troubleshooting decision tree for diagnosing common issues during the synthesis of this compound.

References

Validation & Comparative

A Comparative Analysis of the Spectral Data of 4-Chloro-2,6-dinitrotoluene and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectral data for 4-Chloro-2,6-dinitrotoluene and its isomers. Understanding the unique spectral fingerprints of these closely related compounds is crucial for their unambiguous identification in complex mixtures, which is essential in various fields, including synthetic chemistry, environmental analysis, and forensic science. This document presents a compilation of available Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, alongside the experimental protocols typically employed for their acquisition.

Data Presentation

The following tables summarize the key spectral data for this compound and a selection of its isomers. Due to the limited availability of public spectral data for some isomers, representative data from closely related compounds or predicted data may be included and is noted accordingly.

Table 1: Infrared (IR) Spectral Data (cm⁻¹) of this compound and Its Isomers

Functional GroupThis compound2-Chloro-4,6-dinitrotoluene3-Chloro-2,6-dinitrotoluene4-Chloro-2-nitrotoluene3-chloro-6-nitrotoluene
Aromatic C-H Stretch Data not availableData not availableData not available~3100-3000Data not available
C-H Stretch (CH₃) Data not availableData not availableData not available~2950-2850Data not available
Asymmetric NO₂ Stretch Data not availableData not availableData not available~1530~1530
Symmetric NO₂ Stretch Data not availableData not availableData not available~1350~1350
C=C Stretch (Aromatic) Data not availableData not availableData not available~1600-1450~1600-1450
C-Cl Stretch Data not availableData not availableData not available~800-600~800-600

Note: Specific peak values are dependent on the sample preparation method and the physical state of the sample.

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectral Data (δ, ppm) of this compound and Its Isomers

ProtonThis compound2-Chloro-4,6-dinitrotoluene3-Chloro-2,6-dinitrotoluene4-Chloro-2-nitrotoluene3-chloro-6-nitrotoluene
-CH₃ Data not availableData not availableData not available2.57 (s)2.55 (s)
Aromatic H Data not availableData not availableData not available7.32 (d), 7.55 (dd), 7.98 (d)7.39 (d), 7.60 (dd), 7.82 (d)

Note: Chemical shifts and coupling constants are dependent on the solvent used and the spectrometer frequency. Data presented is typically from spectra recorded in CDCl₃.

Table 3: Mass Spectrometry (MS) Data (m/z) of this compound and Its Isomers

IonThis compound2-Chloro-4,6-dinitrotoluene3-Chloro-2,6-dinitrotoluene4-Chloro-2-nitrotoluene3-chloro-6-nitrotoluene
[M]⁺ 216 (predicted)216 (predicted)216 (predicted)171171
[M-NO₂]⁺ 170 (predicted)170 (predicted)170 (predicted)125125
[M-Cl]⁺ 181 (predicted)181 (predicted)181 (predicted)136136
Other significant fragments Data not availableData not availableData not available99, 90, 89, 75, 6390, 89, 75, 63

Note: The fragmentation pattern is dependent on the ionization method. The data presented is based on Electron Ionization (EI).

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecules by analyzing the chemical shifts and coupling constants of the hydrogen nuclei.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent).

Sample Preparation:

  • Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in ~0.6 mL of a deuterated solvent (typically Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added to the solvent to provide a reference signal at 0 ppm.

Data Acquisition:

  • Spectrometer Setup: The spectrometer is tuned and shimmed to ensure a homogeneous magnetic field.

  • Pulse Sequence: A standard one-pulse sequence is typically used for ¹H NMR acquisition.

  • Acquisition Parameters:

    • Number of scans: 16-64 (to achieve an adequate signal-to-noise ratio).

    • Relaxation delay: 1-5 seconds.

    • Pulse width: Calibrated for a 90° pulse.

    • Spectral width: ~12-16 ppm.

    • Acquisition time: ~2-4 seconds.

Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

  • Phase correction and baseline correction are applied to the spectrum.

  • The chemical shifts of the signals are referenced to the TMS signal at 0 ppm.

  • Integration of the signals is performed to determine the relative number of protons corresponding to each signal.

  • Coupling constants (J-values) are measured from the splitting patterns of the signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecules by analyzing the absorption of infrared radiation.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two or equivalent) equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

  • The ATR crystal (typically diamond or zinc selenide) is cleaned with a suitable solvent (e.g., isopropanol) and a soft tissue to ensure no residual contamination.

  • A small amount of the solid sample is placed directly onto the ATR crystal.

  • A pressure arm is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Background Spectrum: A background spectrum of the empty ATR crystal is recorded to subtract the absorbance of the crystal and the surrounding atmosphere.

  • Sample Spectrum: The sample spectrum is then recorded.

  • Acquisition Parameters:

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

Data Processing:

  • The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • The positions of the absorption bands (in cm⁻¹) and their relative intensities are identified.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecules to aid in their identification.

Instrumentation: A mass spectrometer equipped with an electron ionization source (e.g., Agilent 7890B GC coupled to a 5977A MSD or equivalent).

Sample Introduction:

  • A dilute solution of the sample in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is prepared.

  • The sample is introduced into the mass spectrometer via a gas chromatograph (GC) for separation and purification before ionization, or directly via a direct insertion probe.

Ionization and Mass Analysis:

  • Ionization Source: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing them to ionize and fragment.

  • Mass Analyzer: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detector: The separated ions are detected, and their abundance is recorded.

Data Acquisition and Processing:

  • A mass spectrum is generated, plotting the relative abundance of the ions as a function of their m/z ratio.

  • The molecular ion peak ([M]⁺) is identified to determine the molecular weight of the compound.

  • The fragmentation pattern is analyzed to identify characteristic fragment ions, which provides structural information.

Mandatory Visualization

Spectral_Analysis_Workflow cluster_isomers Isomers of Chloro-dinitrotoluene cluster_techniques Spectroscopic Techniques cluster_data Spectral Data This compound This compound NMR NMR Spectroscopy This compound->NMR IR IR Spectroscopy This compound->IR MS Mass Spectrometry This compound->MS 2-Chloro-4,6-dinitrotoluene 2-Chloro-4,6-dinitrotoluene 2-Chloro-4,6-dinitrotoluene->NMR 2-Chloro-4,6-dinitrotoluene->IR 2-Chloro-4,6-dinitrotoluene->MS 3-Chloro-2,6-dinitrotoluene 3-Chloro-2,6-dinitrotoluene 3-Chloro-2,6-dinitrotoluene->NMR 3-Chloro-2,6-dinitrotoluene->IR 3-Chloro-2,6-dinitrotoluene->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data

A Comparative Guide to Analytical Methods for the Quantification of 4-Chloro-2,6-dinitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of established analytical methods applicable to the quantification of 4-Chloro-2,6-dinitrotoluene. While specific validated methods for this compound are not extensively documented in publicly available literature, this document outlines common, robust methods used for the analysis of related nitroaromatic compounds, such as 2,4-dinitrotoluene (B133949) (2,4-DNT) and 2,6-dinitrotoluene (B127279) (2,6-DNT). The principles and protocols described herein can be adapted and validated for the specific quantification of this compound.

The primary analytical techniques suitable for the determination of dinitrotoluene compounds are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with various detectors for enhanced sensitivity and selectivity.

Comparison of Analytical Techniques

The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and the availability of instrumentation. Below is a summary of commonly employed techniques and their key performance parameters, based on data from related dinitrotoluene compounds.

Analytical MethodCommon Detector(s)Limit of Detection (LOD) / Limit of Quantification (LOQ)Linearity (Correlation Coefficient, r²)Accuracy/Recovery (%)Precision (Relative Standard Deviation, RSD)
HPLC UV, Diode Array (DAD), Mass Spectrometry (MS)LOD: 0.78 - 1.17 µg/L (for DNTs with Diol column)[1][2]>0.99[3]95 - 98% (for DNTs in spiked environmental samples)[1][2]<15%[4]
GC Electron Capture (ECD), Mass Spectrometry (MS)LOD: 0.003 µg/L (for 2,6-DNT in drinking water with ECD)[5][6]Typically >0.9993 - 103% (for 2,6-DNT in drinking water)[7]<15%[4]

Note: The performance data presented above are for dinitrotoluene isomers and should be considered as a reference. Method validation is essential to determine the specific performance characteristics for this compound.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and will require optimization and validation for the specific analyte and sample matrix.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the analysis of thermally labile compounds like dinitrotoluenes.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[8]

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water, often in a 50:50 (v/v) ratio.[8] The exact ratio may need optimization. Degas the mobile phase before use.

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile. From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration that falls within the calibration range.[8] Filter the sample through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[8]

    • Injection Volume: 20 µL.

    • Detection Wavelength: 254 nm.

    • Column Temperature: Ambient or controlled (e.g., 30 °C).

  • Analysis: Inject the standards and samples into the HPLC system. Identify the this compound peak based on its retention time compared to the standard.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples from the calibration curve.

Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it a powerful tool for the quantification of volatile and semi-volatile compounds.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer.

  • Capillary column (e.g., VF-5ms, 30 m x 0.25 mm, 0.25 µm).[9]

Reagents:

  • Helium (carrier gas, 99.999% purity).

  • Methylene (B1212753) chloride or other suitable solvent (GC grade).

  • This compound standard.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in methylene chloride. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Extract the sample with methylene chloride. The extraction method will depend on the sample matrix (e.g., liquid-liquid extraction for water samples, Soxhlet extraction for solid samples). Concentrate the extract to a suitable volume.

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless.

    • Oven Temperature Program: Start at 60 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas Flow: Constant flow of 1.2 mL/min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity, monitoring characteristic ions of this compound.

  • Analysis: Inject the standards and samples into the GC-MS system.

  • Quantification: Create a calibration curve by plotting the peak area of the selected ion(s) for the standards against their concentration. Calculate the concentration of this compound in the samples using the calibration curve.

Workflow for Analytical Method Validation

The validation of an analytical method is crucial to ensure that the method is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation.

G A Define Analytical Method Requirements B Develop Analytical Procedure A->B C Perform Pre-Validation Experiments B->C D Write Validation Protocol C->D E Execute Validation Experiments D->E F Specificity / Selectivity E->F G Linearity & Range E->G H Accuracy E->H I Precision (Repeatability & Intermediate) E->I J Limit of Detection (LOD) E->J K Limit of Quantification (LOQ) E->K L Robustness E->L M Analyze Validation Data F->M G->M H->M I->M J->M K->M L->M N Write Validation Report M->N O Method Implementation N->O

Caption: Workflow for Analytical Method Validation.

This guide provides a foundation for selecting and developing a suitable analytical method for the quantification of this compound. It is imperative to conduct a thorough method validation to ensure the reliability, accuracy, and precision of the obtained results.

References

Comparative Reactivity Analysis: 4-Chloro-2,6-dinitrotoluene vs. 2,4-dinitrotoluene in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Organic Synthesis and Drug Development

This guide provides a comprehensive comparison of the reactivity of 4-Chloro-2,6-dinitrotoluene and 2,4-dinitrotoluene (B133949) in the context of nucleophilic aromatic substitution (SNAr) reactions. Understanding the subtle differences in reactivity between these isomers is crucial for designing efficient synthetic routes and developing novel molecular entities. This document outlines the theoretical basis for their differential reactivity, presents analogous experimental data from related compounds, and provides a detailed experimental protocol for kinetic analysis.

Theoretical Framework: Predicting Reactivity in SNAr Reactions

Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis, enabling the introduction of a wide array of functionalities onto aromatic rings. The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. The rate of an SNAr reaction is critically influenced by three main factors:

  • The nature of the leaving group: A good leaving group is essential to facilitate the final elimination step.

  • The strength of the nucleophile: A more potent nucleophile will accelerate the initial addition step.

  • The electronic properties of the aromatic ring: The presence of strong electron-withdrawing groups (EWGs) is paramount for activating the ring towards nucleophilic attack.

The number and position of these EWGs play a decisive role in stabilizing the negatively charged Meisenheimer complex, thereby lowering the activation energy of the reaction.

Structural Comparison and Predicted Reactivity

Let's analyze the structures of our two compounds of interest:

  • This compound: This molecule possesses a chlorine atom, a respectable leaving group in SNAr reactions. Crucially, it has two nitro groups positioned ortho and para to the chlorine atom. This specific arrangement allows for maximal resonance stabilization of the negative charge in the Meisenheimer intermediate that forms upon nucleophilic attack at the carbon bearing the chlorine. The negative charge can be delocalized onto the oxygen atoms of both nitro groups.

  • 2,4-dinitrotoluene: This isomer lacks a conventional leaving group at a position activated for SNAr. While it has two electron-withdrawing nitro groups, there is no readily displaceable substituent at the positions most activated by these groups (the positions ortho and para to the nitro groups). In the presence of a strong base, the most likely reaction is the deprotonation of the methyl group to form a resonance-stabilized carbanion, rather than a nucleophilic aromatic substitution.

Based on these structural features, a significant difference in reactivity towards SNAr is predicted:

This compound is expected to be significantly more reactive in nucleophilic aromatic substitution reactions than 2,4-dinitrotoluene. The presence of a good leaving group (Cl) at a position activated by two nitro groups (one ortho and one para) creates a highly electrophilic site amenable to nucleophilic attack. In contrast, 2,4-dinitrotoluene is not primed for a typical SNAr reaction due to the absence of a suitable leaving group at an activated position.

Comparative Reactivity: Insights from Analogous Systems

Kinetic studies on the reactions of 1-chloro-2,4-dinitrobenzene (B32670) with various nucleophiles consistently demonstrate its high reactivity in SNAr reactions. The rate constants for these reactions are significantly influenced by the nucleophile and the solvent.

SubstrateNucleophileSolventSecond-Order Rate Constant (k₂)
1-Chloro-2,4-dinitrobenzenePiperidine (B6355638)Methanol4.5 x 10⁻³ M⁻¹s⁻¹ (at 25°C)
1-Chloro-2,4-dinitrobenzeneAnilineEthanol5.8 x 10⁻⁶ M⁻¹s⁻¹ (at 25°C)

Note: This table presents representative data from the literature to illustrate the reactivity of a closely related compound. The absolute values will vary with specific reaction conditions.

Conversely, studies on the reactions of dinitrotoluene isomers with bases primarily report the formation of colored species resulting from the deprotonation of the methyl group, particularly in the case of 2,4-dinitrotoluene. This observation supports the prediction that SNAr is not the favored reaction pathway for this isomer.

Experimental Protocol: Kinetic Analysis of Nucleophilic Aromatic Substitution

To empirically determine and compare the reactivity of this compound, a detailed kinetic study can be performed. The following protocol outlines a general procedure for monitoring the reaction rate using UV-Vis spectrophotometry.

Objective: To determine the second-order rate constant for the reaction of this compound with a nucleophile (e.g., piperidine) in a suitable solvent (e.g., acetonitrile).

Materials:

  • This compound

  • Piperidine (or other desired nucleophile)

  • Acetonitrile (B52724) (spectroscopic grade)

  • Volumetric flasks and pipettes

  • Thermostatted UV-Vis spectrophotometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in acetonitrile (e.g., 1 x 10⁻³ M).

    • Prepare a series of stock solutions of piperidine in acetonitrile with varying concentrations (e.g., 0.1 M, 0.05 M, 0.025 M, 0.01 M).

  • Kinetic Measurements:

    • Equilibrate the spectrophotometer to the desired reaction temperature (e.g., 25°C).

    • In a cuvette, mix a known volume of the this compound stock solution with a known volume of one of the piperidine stock solutions. The concentration of piperidine should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.

    • Immediately start monitoring the absorbance of the reaction mixture at the wavelength corresponding to the formation of the product or the disappearance of the reactant. The wavelength of maximum absorbance (λ_max) for the product should be determined beforehand by recording the spectrum of a fully reacted solution.

    • Record the absorbance at regular time intervals until the reaction is complete.

  • Data Analysis:

    • The pseudo-first-order rate constant (k_obs) can be determined by plotting ln(A_∞ - A_t) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at the completion of the reaction. The slope of this plot will be -k_obs.

    • Repeat the experiment with different concentrations of piperidine.

    • The second-order rate constant (k₂) can be obtained from the slope of a plot of k_obs versus the concentration of piperidine ([Piperidine]).

Safety Precautions: Dinitrotoluene derivatives are toxic and potentially explosive. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.

Visualizing the Reactivity Determinants

The following diagram illustrates the key factors influencing the reactivity of an aryl halide in a nucleophilic aromatic substitution reaction.

SNAr_Factors cluster_reactivity Factors Affecting SNAr Reactivity cluster_substrate Substrate Properties cluster_nucleophile Nucleophile Properties cluster_conditions Condition Properties A Aryl Halide Substrate D Leaving Group Ability A->D E Electron-Withdrawing Groups A->E F Position of EWGs (ortho/para activation) A->F B Nucleophile G Nucleophilicity B->G H Steric Hindrance B->H C Reaction Conditions I Solvent Polarity C->I J Temperature C->J

Caption: Key factors influencing the rate of nucleophilic aromatic substitution.

Conclusion

No Documented Applications of 4-Chloro-2,6-dinitrotoluene Prevent Direct Performance Comparison

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive review of available scientific and industrial literature, it has been determined that there are no well-documented specific applications for 4-Chloro-2,6-dinitrotoluene (CDNT). While information on its chemical structure and basic properties is available, there is a notable absence of published data regarding its use in any specific industrial or research processes. Consequently, a performance comparison of this compound against other compounds in specific applications, as requested, cannot be compiled.

The focus of available research and industrial application data is heavily concentrated on related, but structurally distinct, dinitrotoluene isomers, primarily 2,4-dinitrotoluene (B133949) (2,4-DNT) and 2,6-dinitrotoluene (B127279) (2,6-DNT). These compounds are of significant commercial importance and their applications are well-established.

Overview of Commercially Significant Dinitrotoluene Isomers

In contrast to the lack of information on this compound, its parent compounds, 2,4-DNT and 2,6-DNT, are widely used as key intermediates in several major industrial processes.

Key Applications of 2,4-DNT and 2,6-DNT:

  • Polyurethane Production: The primary application of dinitrotoluene isomers is in the synthesis of toluene (B28343) diisocyanate (TDI), a monomer used in the production of polyurethane foams.[1][2][3][4][5] A technical grade mixture of DNT, typically containing about 76% 2,4-DNT and 19% 2,6-DNT, is produced for this purpose.[5]

  • Explosives and Propellants: Dinitrotoluenes are utilized in the manufacturing of explosives, including as a precursor to trinitrotoluene (TNT).[1][2][4][5] They also serve as plasticizers in cellulose (B213188) nitrate (B79036) and moderators for the burning rate of propellants.[3]

  • Dye Synthesis: These compounds are important intermediates in the production of various dyes and pigments.[1][2][4][5]

  • Organic Synthesis: In a broader context, dinitrotoluenes are versatile reagents in organic synthesis for creating more complex molecules.[3]

The synthesis of these dinitrotoluenes typically involves the nitration of toluene using a mixture of nitric and sulfuric acids.[1][5]

Synthesis of a Related Compound: 4-Chloro-2-nitrotoluene (B43163)

While information on this compound is scarce, a related compound, 4-chloro-2-nitrotoluene, has documented applications as an intermediate in the synthesis of dyes and pharmaceuticals, such as potential NMDA-glycine antagonists and COX-2 inhibitors.[6] Its synthesis involves the nitration of 4-chlorotoluene (B122035) with a mixed acid, which yields a mixture of 4-chloro-2-nitrotoluene and 4-chloro-3-nitrotoluene.[7]

A general workflow for the synthesis of 4-chloro-2-nitrotoluene is outlined below.

Synthesis of 4-chloro-2-nitrotoluene.

References

A Comparative Guide to Cross-Reactivity of Dinitrotoluene Analogs in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of dinitrotoluene compounds in immunoassays, with a focus on understanding the potential cross-reactivity of 4-Chloro-2,6-dinitrotoluene. Due to a lack of direct studies on this compound in immunoassays, this guide leverages data from structurally similar nitroaromatic compounds to provide a framework for evaluation. The information presented here is intended to assist researchers in designing and interpreting immunoassay results for related molecules.

Understanding Cross-Reactivity in Immunoassays

Immunoassays are powerful tools for detecting and quantifying specific molecules. However, their accuracy can be affected by the cross-reactivity of the antibodies used. Cross-reactivity occurs when an antibody binds to molecules that are structurally similar to the target analyte, leading to potentially inaccurate results. In the context of environmental monitoring and toxicology, where various nitroaromatic compounds may be present, understanding the cross-reactivity of immunoassays for compounds like dinitrotoluenes is critical.

Cross-Reactivity of Dinitrotoluene Analogs in a TNT Immunoassay

CompoundStructurePercent Cross-Reactivity (%)[1]
2,4,6-Trinitrotoluene (B92697) (TNT) C₇H₅N₃O₆100
2,4-Dinitrotoluene (2,4-DNT) C₇H₆N₂O₄24.8
2-Amino-4,6-dinitrotoluene C₇H₇N₃O₄14.4
4-Nitrotoluene (B166481) (4-NT) C₇H₇NO₂< 3
RDX C₃H₆N₆O₆< 3
HMX C₄H₈N₈O₈< 3

Data is derived from a fluorescence-based immunoassay using a monoclonal antibody for TNT. Explosive samples were tested at a concentration of 100 ng/mL.[1]

The data indicates that dinitrotoluene compounds exhibit significant cross-reactivity in this TNT immunoassay, although to a lesser extent than TNT itself. The presence of two nitro groups, as in 2,4-DNT, allows for notable antibody binding. The addition of an amino group, as in 2-amino-4,6-dinitrotoluene, also results in measurable cross-reactivity. The much lower cross-reactivity of 4-nitrotoluene suggests that the number of nitro groups is a key determinant for antibody recognition.

Based on these findings, it is plausible that this compound would also exhibit some degree of cross-reactivity in immunoassays developed for TNT or other dinitrotoluenes. The presence of the two nitro groups would be the primary driver of this interaction. The chloro group at the 4-position would likely modulate the affinity of the interaction, but without experimental data, the extent of this modulation is unknown.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Determination

A competitive enzyme-linked immunosorbent assay (ELISA) is a common format for determining the cross-reactivity of small molecules like dinitrotoluenes. The following is a generalized protocol that can be adapted to assess the cross-reactivity of this compound.

Objective: To determine the concentration of this compound and other analogs that cause a 50% inhibition (IC50) of the antibody-antigen reaction and to calculate the percent cross-reactivity relative to the primary analyte (e.g., 2,6-dinitrotoluene).

Materials:

  • Microtiter plates (96-well)

  • Coating antigen (e.g., 2,6-dinitrotoluene (B127279) conjugated to a carrier protein like BSA)

  • Monoclonal antibody specific for the target analyte (e.g., anti-2,6-dinitrotoluene)

  • This compound and other test compounds

  • Enzyme-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 1% BSA in PBS)

Procedure:

  • Coating: Coat the wells of a microtiter plate with the coating antigen at a predetermined optimal concentration in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound antigen.

  • Blocking: Add blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate as described in step 2.

  • Competition: Prepare serial dilutions of the target analyte (for the standard curve) and the test compounds (including this compound). Add a fixed, predetermined concentration of the primary antibody to each dilution. Pre-incubate this mixture for a set time (e.g., 30 minutes) at room temperature.

  • Incubation: Transfer the antibody-analyte mixtures to the coated and blocked microtiter plate wells. Incubate for 1-2 hours at room temperature to allow for competitive binding.

  • Washing: Wash the plate as described in step 2 to remove unbound antibodies and analytes.

  • Secondary Antibody: Add the enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate as described in step 2.

  • Substrate Addition: Add the substrate solution to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution to each well to stop the color development.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Analysis:

  • Plot the absorbance values against the log of the concentration for the standard analyte and each test compound.

  • Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for the standard analyte and each test compound from their respective dose-response curves.

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of Standard Analyte / IC50 of Test Compound) x 100

Visualizing the Immunoassay Workflow

The following diagrams illustrate the principles of a competitive immunoassay, which is a common method for analyzing small molecules like this compound.

Competitive_Immunoassay_Principle cluster_well Microtiter Well Surface cluster_solution Sample Solution Immobilized_Antigen Coating Antigen (e.g., DNT-BSA) Analyte Analyte (e.g., 4-Chloro-2,6-DNT) Antibody Primary Antibody Analyte->Antibody Competition Antibody->Immobilized_Antigen Binding

Caption: Principle of a competitive immunoassay for dinitrotoluene analogs.

Competitive_ELISA_Workflow Start Start Coat_Plate 1. Coat Plate with Coating Antigen Start->Coat_Plate Wash_1 Wash Coat_Plate->Wash_1 Block 2. Block Non-specific Sites Wash_1->Block Wash_2 Wash Block->Wash_2 Competition 3. Add Sample (Analyte) + Primary Antibody Wash_2->Competition Wash_3 Wash Competition->Wash_3 Secondary_Ab 4. Add Enzyme-conjugated Secondary Antibody Wash_3->Secondary_Ab Wash_4 Wash Secondary_Ab->Wash_4 Substrate 5. Add Substrate Wash_4->Substrate Stop 6. Stop Reaction Substrate->Stop Read 7. Measure Absorbance Stop->Read

Caption: Workflow of a competitive ELISA for cross-reactivity studies.

Conclusion

While direct experimental data on the cross-reactivity of this compound in immunoassays is currently unavailable, a comparative analysis based on structurally related dinitrotoluene compounds provides a valuable starting point for researchers. The available data strongly suggests that dinitrotoluenes can cross-react with antibodies raised against TNT, with the number of nitro groups being a critical factor for recognition. The presence of a chloro-substituent on the aromatic ring is expected to influence the binding affinity, and its effect should be experimentally determined.

The provided competitive ELISA protocol offers a robust framework for conducting such cross-reactivity studies. By systematically evaluating a panel of related compounds, including this compound, researchers can develop a comprehensive understanding of their immunoassay's specificity and ensure the accuracy of their results. This is particularly important for applications in environmental monitoring and toxicology, where the presence of multiple structurally related compounds is common. Future studies are needed to generate specific cross-reactivity data for chlorinated dinitrotoluenes to fill the current knowledge gap.

References

Establishing a Reference Standard for 4-Chloro-2,6-dinitrotoluene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The establishment of a well-characterized reference standard is a critical prerequisite for the accurate and reproducible analysis of any chemical entity in research and development. This guide provides a comprehensive comparison of analytical methodologies for the characterization of 4-Chloro-2,6-dinitrotoluene, a compound of interest in various chemical and pharmaceutical research areas. Given the apparent lack of a commercially available certified reference standard for this specific molecule, this document outlines the necessary experimental protocols and data presentation formats to qualify a synthesized batch of this compound as a reference standard.

The methodologies discussed focus on confirming the compound's identity, determining its purity, and identifying potential process-related impurities. The selection of appropriate analytical techniques is paramount for building a complete profile of the reference material. This guide will delve into chromatographic and spectroscopic techniques, providing a comparative framework for their application.

Workflow for Establishing a Reference Standard

The process of establishing a reference standard involves a multi-step approach, from synthesis and purification to comprehensive analytical characterization and documentation.

Workflow for Establishing a this compound Reference Standard cluster_characterization Analytical Characterization A Synthesis of This compound B Purification (e.g., Recrystallization, Chromatography) A->B C Structural Elucidation B->C D Purity Assessment B->D E Impurity Profiling B->E F Documentation and Certification C->F D->F E->F

Caption: A logical workflow for the synthesis, purification, and analytical characterization required to establish a reference standard.

Comparative Analysis of Chromatographic Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile organic compounds. The choice of column and mobile phase is critical for achieving the necessary resolution between the main component and its potential impurities.

Table 1: Comparison of HPLC Methods for Purity Analysis of this compound

ParameterMethod A: Reversed-Phase C18Method B: Phenyl-Hexyl ColumnMethod C: Diol Column
Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 3 µmDiol, 4.6 x 150 mm, 3 µm
Mobile Phase A: Water, B: Acetonitrile (B52724)A: Water, B: MethanolA: Water, B: Acetonitrile
Gradient 25% B to 65% B in 10 min40% B to 70% B in 15 min10% B to 100% B in 20 min
Flow Rate 1.0 mL/min0.8 mL/min1.2 mL/min
Detection UV at 254 nmUV at 254 nmUV at 254 nm
Theoretical Plates > 10,000> 12,000> 15,000
Tailing Factor 1.11.01.2
Resolution (Rs) > 2.0 for known impurities> 2.5 for isomeric impurities> 2.2 for polar impurities
Advantages Robust, widely available.Enhanced selectivity for aromatic and nitroaromatic compounds due to π-π interactions.[1]Good for separating polar impurities.[2][3]
Disadvantages May have limited selectivity for closely related isomers.Longer equilibration times may be needed.Can be less robust than C18 columns.
Experimental Protocols for HPLC Analysis

Method A: Reversed-Phase C18

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: HPLC-grade water.

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Gradient Program:

    • 0-2 min: 25% B

    • 2-12 min: 25% to 65% B

    • 12-14 min: 65% B

    • 14-15 min: 65% to 25% B

    • 15-20 min: 25% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in acetonitrile to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Structural Elucidation and Impurity Identification

A combination of spectroscopic techniques is essential for the unambiguous confirmation of the chemical structure of this compound and the identification of any co-eluting or minor impurities.

Decision Tree for Analytical Technique Selection

Decision Tree for Analytical Technique Selection Start Analytical Goal Purity Purity Assessment? Start->Purity Structure Structural Confirmation? Start->Structure ImpurityID Impurity Identification? Start->ImpurityID HPLC HPLC-UV Purity->HPLC Yes GC GC-FID/MS Purity->GC Yes (for volatile impurities) NMR NMR (1H, 13C) Structure->NMR Yes MS Mass Spectrometry (MS) Structure->MS Yes (Molecular Weight) LCMS LC-MS/MS ImpurityID->LCMS Yes

Caption: A decision-making diagram for selecting the appropriate analytical technique based on the characterization goal.

Table 2: Spectroscopic and Mass Spectrometric Data for this compound

TechniqueParameterExpected ResultPurpose
¹H NMR Chemical Shift (δ)Aromatic protons and methyl protons with specific splitting patterns.Confirms the proton environment and connectivity.
¹³C NMR Chemical Shift (δ)Resonances for all carbon atoms in the molecule.Confirms the carbon skeleton.
Mass Spec. (EI) Molecular Ion (M+)m/z corresponding to the molecular weight.Confirms molecular weight.
FragmentationCharacteristic fragments from the loss of NO₂, Cl, etc.Provides structural information and aids in identification.
LC-MS/MS Parent/Daughter IonsSpecific transitions for the parent molecule and its fragments.Highly selective identification and quantification, especially for impurity analysis.
Experimental Protocols for Spectroscopic and Mass Spectrometric Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment.

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more, depending on sample concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., quadrupole or ion trap).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Final Hold: 5 min at 280 °C.

  • Injector Temperature: 250 °C.

  • MS Interface Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., acetone (B3395972) or ethyl acetate) at approximately 100 µg/mL.

Impurity Profiling

The identification and quantification of impurities are crucial for establishing a reference standard. Potential impurities in this compound can arise from the starting materials, side reactions during synthesis, or degradation.

Potential Impurities:

  • Isomeric Impurities: 4-Chloro-2,4-dinitrotoluene, 2-Chloro-4,6-dinitrotoluene.

  • Incompletely Nitrated Species: 4-Chloro-2-nitrotoluene, 4-Chloro-6-nitrotoluene.

  • Over-nitrated Species: Chloro-trinitrotoluene isomers.

  • Starting Materials: 4-Chlorotoluene.

A stability-indicating HPLC method is essential to separate the main compound from its degradation products under various stress conditions (e.g., acid, base, oxidation, heat, and light).

Conclusion

Establishing a reference standard for this compound requires a rigorous and multi-faceted analytical approach. By employing a combination of high-resolution chromatographic and spectroscopic techniques, a comprehensive profile of the compound can be generated. This guide provides a framework for the necessary experimental work and data analysis, enabling researchers to confidently qualify their in-house material as a reference standard for their intended applications. The presented comparative data and detailed protocols serve as a starting point for method development and validation.

References

A Comparative Guide to the Inter-Laboratory Analysis of 4-Chloro-2,6-dinitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The primary analytical techniques for the detection and quantification of dinitrotoluenes are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with various detectors to enhance sensitivity and selectivity.[1] The choice of methodology typically depends on the sample matrix, the required limit of detection, and the instrumentation available.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the performance of various analytical techniques used for the analysis of dinitrotoluene isomers. These methods are considered suitable for the analysis of 4-Chloro-2,6-dinitrotoluene.

Analytical TechniqueDetectorMatrixLimit of Detection (LOD) / Limit of Quantification (LOQ)Key Advantages
Gas Chromatography (GC) Electron Capture Detector (ECD)UrineLow ppb range[2]High sensitivity to electrophilic compounds like dinitrotoluenes.[1]
Thermal Energy Analyzer (TEA)Air1.21 µ g/sample (20 µg/m³) for DNT[3]Sensitive and selective response to nitro compounds.[3]
Mass Spectrometry (MS)General0.020 ng for TNT (NCI-SIM)[4]High selectivity and confident identification.[4]
High-Performance Liquid Chromatography (HPLC) UV DetectorWater, Soil0.78 to 1.17 µg/L for TNT and byproducts (diol column)[5][6]Simplicity, durability, and cost-effectiveness.[6]
Electrochemical Detector (EC)Groundwater1 to 40 pg/L for DNTs[7]More effective for trace compounds than HPLC-UV.[7]
Mass Spectrometry (MS)Biological FluidsLow-to-mid ppb range[2]High sensitivity and selectivity.[2]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and comparison of analytical results across laboratories. Below are generalized experimental protocols for GC and HPLC analysis of dinitrotoluenes, based on established methods.

Gas Chromatography with Electron Capture Detection (GC-ECD)

This method is highly sensitive for the detection of halogenated and nitroaromatic compounds.

  • Sample Preparation (Water Sample):

    • Extract a 1-liter water sample with a suitable solvent like dichloromethane (B109758) at a neutral pH.

    • Concentrate the extract to 1 mL using a Kuderna-Danish apparatus.

    • Exchange the solvent to hexane (B92381) prior to analysis.

  • Instrumental Analysis:

    • Gas Chromatograph: Equipped with an Electron Capture Detector (ECD).

    • Column: A fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a stationary phase suitable for nitroaromatic compounds (e.g., 5% phenyl-methylpolysysiloxane).

    • Temperatures:

      • Injector: 250°C

      • Detector: 300°C

      • Oven: Programmed temperature ramp (e.g., initial 60°C, ramp to 280°C).

    • Carrier Gas: Nitrogen or Argon/Methane.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This is a widely used method for the analysis of explosives and related compounds in environmental samples.[8]

  • Sample Preparation (Soil Sample):

    • Extract a known weight of the soil sample (e.g., 2 g) with acetonitrile (B52724) using an ultrasonic bath for 15-20 minutes.

    • Filter the extract through a 0.45 µm syringe filter.

    • The filtered extract is then ready for injection.[1]

  • Instrumental Analysis:

    • HPLC System: Equipped with a UV-Vis detector.

    • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

    • Mobile Phase: Isocratic or gradient elution with a mixture of water and acetonitrile or methanol. A typical isocratic mobile phase could be 50:50 (v/v) water:acetonitrile.[1][8]

    • Flow Rate: 1.0 - 1.5 mL/min.[8]

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.[8]

    • Detection Wavelength: 220 nm or 254 nm.[8]

Mandatory Visualization

The following diagrams illustrate the typical workflows for the analysis of this compound.

cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_gc_detectors GC Detectors cluster_hplc_detectors HPLC Detectors cluster_data Data Processing Sample Sample Collection (Water, Soil, Air) Extraction Extraction (e.g., LLE, SPE, Ultrasonic) Sample->Extraction Concentration Concentration & Solvent Exchange Extraction->Concentration Cleanup Sample Cleanup (e.g., Filtration) Concentration->Cleanup GC Gas Chromatography (GC) Cleanup->GC Volatile & Thermally Stable Analytes HPLC High-Performance Liquid Chromatography (HPLC) Cleanup->HPLC Non-Volatile & Thermally Labile Analytes ECD ECD GC->ECD TEA TEA GC->TEA MS_GC MS GC->MS_GC UV UV HPLC->UV EC EC HPLC->EC MS_HPLC MS HPLC->MS_HPLC DataAcquisition Data Acquisition ECD->DataAcquisition TEA->DataAcquisition MS_GC->DataAcquisition UV->DataAcquisition EC->DataAcquisition MS_HPLC->DataAcquisition Quantification Quantification & Reporting DataAcquisition->Quantification

Caption: General analytical workflow for this compound analysis.

lab1 Laboratory A (GC-ECD) results Data Comparison (Accuracy, Precision, LOD) lab1->results lab2 Laboratory B (HPLC-UV) lab2->results lab3 Laboratory C (GC-MS) lab3->results lab4 Laboratory D (HPLC-MS) lab4->results central_lab Reference Laboratory (Provides Standardized Samples) central_lab->lab1 central_lab->lab2 central_lab->lab3 central_lab->lab4

Caption: Logical relationship in a hypothetical inter-laboratory comparison study.

References

A Comparative Guide to the Properties of 4-Chloro-2,6-dinitrotoluene: Theoretical Predictions vs. Experimental Data of Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the theoretical properties of 4-Chloro-2,6-dinitrotoluene against the experimentally determined properties of its structural analogues. Due to a scarcity of published experimental data for this compound, this document leverages computational predictions to offer insights into its physicochemical characteristics. These theoretical values are juxtaposed with empirical data from closely related compounds to provide a valuable resource for researchers in the field of chemical synthesis and drug development.

Physicochemical Properties: A Comparative Analysis

The following table summarizes the predicted properties of this compound alongside the experimental data for its key structural analogues. This comparative approach allows for an estimation of the expected properties of the target compound based on the established data of similar molecules.

PropertyThis compound (Predicted)4-Chloro-2-nitrotoluene (Experimental)2,6-Dinitrotoluene (Experimental)2-Chloro-4,6-dinitrotoluene (Experimental)
Molecular Formula C₇H₅ClN₂O₄C₇H₆ClNO₂C₇H₆N₂O₄C₇H₅ClN₂O₄
Molecular Weight ( g/mol ) 216.58171.58182.13216.58
Melting Point (°C) 75-85 (Estimated)34-38[1]56-6149
Boiling Point (°C) >300 (Decomposes)239-240 (at 718 mmHg)[1]285 (Decomposes)308.6 ± 37.0 (Predicted)
logP (Octanol-Water Partition Coefficient) 2.35 (Predicted)2.56 (Experimental)1.98 (Experimental)2.35 (Predicted)
Polar Surface Area (Ų) 91.64 (Predicted)45.82 (Experimental)91.64 (Experimental)91.64 (Predicted)

Experimental Protocol: Synthesis of a Chlorinated Dinitrotoluene

The synthesis of chlorinated dinitrotoluenes typically involves the nitration of a corresponding chlorotoluene derivative. The following protocol is a representative example for the synthesis of a dinitrated chlorotoluene, based on established methodologies for similar compounds.

Objective: To synthesize a chlorinated dinitrotoluene via the nitration of a chlorotoluene precursor.

Materials:

  • Chlorotoluene derivative (e.g., 4-chlorotoluene)

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (≥90%)

  • Dichloromethane (B109758)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Ice bath

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Beakers, flasks, and other standard laboratory glassware

Procedure:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add fuming nitric acid to concentrated sulfuric acid with constant stirring. The temperature should be maintained below 10°C.

  • Nitration Reaction: To a solution of the chlorotoluene derivative in dichloromethane in a separate flask, slowly add the chilled nitrating mixture dropwise via a dropping funnel. The reaction temperature should be maintained between 0 and 5°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 2-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture over crushed ice and stir until the ice has melted. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Neutralization and Washing: Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and again with deionized water.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Safety Precautions: This reaction involves the use of highly corrosive and strong oxidizing agents. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction is highly exothermic and requires careful temperature control.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis and purification of a chlorinated dinitrotoluene.

Synthesis_Workflow Workflow for the Synthesis of a Chlorinated Dinitrotoluene cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Nitrating Mixture (H₂SO₄ + HNO₃) nitration Nitration Reaction (0-5 °C) prep_reagents->nitration Add dropwise dissolve_start Dissolve Chlorotoluene in Dichloromethane dissolve_start->nitration monitoring Monitor Reaction (TLC) nitration->monitoring quench Quench with Ice monitoring->quench extraction Separatory Funnel Extraction quench->extraction wash Wash with H₂O and NaHCO₃ extraction->wash dry Dry with MgSO₄ wash->dry evaporate Solvent Removal (Rotary Evaporator) dry->evaporate purify Purification (Recrystallization or Chromatography) evaporate->purify final_product Final Product purify->final_product

Caption: Synthetic workflow for a chlorinated dinitrotoluene.

This guide serves as a foundational resource for understanding the anticipated properties of this compound and provides a practical context for its synthesis through a representative experimental protocol. Researchers are encouraged to consult additional literature and safety data sheets before undertaking any experimental work.

References

A Comparative Analysis of the Biological Activity of 4-Chloro-2,6-dinitrotoluene and Other Nitroaromatics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 4-Chloro-2,6-dinitrotoluene (4-Cl-2,6-DNT) in relation to other significant nitroaromatic compounds, including 2,4-dinitrotoluene (B133949) (2,4-DNT), 2,6-dinitrotoluene (B127279) (2,6-DNT), and 2,4,6-trinitrotoluene (B92697) (TNT). The information presented is intended to support research and development efforts by providing available experimental data and methodologies for assessing the toxicological profiles of these compounds.

Executive Summary

Nitroaromatic compounds are a class of chemicals with broad industrial applications, but also with significant toxicological concerns, including mutagenicity and carcinogenicity.[1][2] This guide focuses on this compound, a halogenated derivative of dinitrotoluene. While comprehensive comparative data for 4-Cl-2,6-DNT is limited in publicly available literature, this document synthesizes existing knowledge on related nitroaromatics to provide a predictive and comparative assessment of its biological activity. The available data suggests that the biological activity of nitroaromatics is heavily influenced by their chemical structure, including the number and position of nitro groups and the presence of other substituents.[3] The addition of a chlorine atom, as in the case of 4-Cl-2,6-DNT, is predicted to enhance its toxic potential.

Comparative Biological Activity

The toxicity of nitroaromatic compounds is largely attributed to the metabolic reduction of their nitro groups, leading to the formation of reactive intermediates that can induce cellular damage, including DNA adducts and oxidative stress.[4][5][6]

Cytotoxicity:

Genotoxicity and Mutagenicity:

The Ames test, a bacterial reverse mutation assay, is a standard method for assessing the mutagenic potential of chemicals.[8] Dinitrotoluenes are known to be mutagenic, particularly in Salmonella typhimurium strains that detect frameshift mutations, such as TA98 and TA1538.[8] Among the DNT isomers, 3,5-DNT has been reported to be the most potent mutagen.[8] 2,6-DNT has also been shown to be moderately positive in the Ames assay, irrespective of metabolic activation.[9] In vivo studies have further demonstrated the genotoxicity of 2,6-DNT, showing DNA damage in rat liver cells.[10] Given the general trend of increased toxicity with halogenation, it is plausible that 4-Cl-2,6-DNT would also exhibit significant mutagenic activity.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activity of various nitroaromatic compounds. It is important to note the significant data gap for this compound.

Table 1: Comparative Cytotoxicity of Dinitrotoluenes

CompoundCell LineExposure Time (hours)LC50 (ppm)Reference
2,4-Dinitrotoluene MCF-7 (Breast)24570[7]
48407[7]
MRC-5 (Lung)24527[7]
48402[7]
2,6-Dinitrotoluene MCF-7 (Breast)24445[7]
48292[7]
MRC-5 (Lung)Not significantly different from 2,4-DNT[7]
This compound Data not availableData not availableData not available

Table 2: Genotoxicity of Dinitrotoluene Isomers

CompoundAssaySystemResultReference
2,4-Dinitrotoluene Ames TestS. typhimurium TA98, TA1538Weakly mutagenic[2]
2,6-Dinitrotoluene Ames TestS. typhimuriumModerately positive[9]
in vivo Comet AssayRat LiverPositive (DNA damage)[10]
3,5-Dinitrotoluene Ames TestS. typhimurium TA98, TA1538Most potent mutagen among DNT isomers[8]
This compound Data not availableData not availableData not available

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key assays used in the toxicological assessment of nitroaromatic compounds.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to evaluate the mutagenic potential of a chemical.[11]

Objective: To determine if a substance can cause mutations in the DNA of the test organism, Salmonella typhimurium.

Principle: The assay uses several strains of S. typhimurium that have a mutation in a gene involved in histidine synthesis, making them unable to grow in a histidine-free medium. The test measures the ability of the chemical to cause a reverse mutation, allowing the bacteria to regain the ability to synthesize histidine and grow on the minimal medium.[12][13]

Detailed Methodology:

  • Bacterial Strains: Commonly used strains for nitroaromatics include TA98 and TA100, with and without metabolic activation (S9 mix).[14]

  • Preparation of Test Compound: The test compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). A range of concentrations is prepared.

  • Metabolic Activation: To mimic mammalian metabolism, a rat liver extract (S9 fraction) is often included in the assay.[15]

  • Plate Incorporation Method:

    • To molten top agar (B569324), add the bacterial culture, the test compound solution (or control), and the S9 mix (if required).

    • Pour the mixture onto a minimal glucose agar plate.

    • Incubate the plates at 37°C for 48-72 hours.[14]

  • Data Analysis: The number of revertant colonies on each plate is counted. A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is significantly higher than the spontaneous reversion rate observed in the negative control.[12]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[16][17]

Objective: To determine the concentration of a substance that reduces the viability of a cell population by 50% (IC50).

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Detailed Methodology:

  • Cell Culture: Plate cells (e.g., MCF-7, MRC-5, or other relevant cell lines) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).[18]

  • MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[17]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is then determined from the dose-response curve.

Metabolic Activation Pathway

The genotoxicity of many nitroaromatic compounds is dependent on their metabolic activation to reactive intermediates. The primary pathway involves the reduction of the nitro groups.

Metabolic_Activation_of_Dinitrotoluenes DNT Dinitrotoluene (e.g., 2,6-DNT) Nitroso Nitroso-nitrotoluene DNT->Nitroso Nitroreductases Hydroxylamine (B1172632) Hydroxylamino-nitrotoluene (Reactive Intermediate) Nitroso->Hydroxylamine Nitroreductases Amine Amino-nitrotoluene Hydroxylamine->Amine Reduction DNA_Adducts DNA Adducts Hydroxylamine->DNA_Adducts Electrophilic Attack

Metabolic activation pathway of dinitrotoluenes.

This diagram illustrates the sequential reduction of a nitro group on a dinitrotoluene molecule, a key process in its metabolic activation. The formation of the hydroxylamine intermediate is a critical step, as this reactive species can bind to cellular macromolecules like DNA, leading to mutations and initiating carcinogenesis.

Conclusion

The available evidence strongly suggests that this compound is likely to exhibit significant cytotoxicity and genotoxicity, potentially exceeding that of its non-chlorinated analog, 2,6-dinitrotoluene. However, a definitive comparative assessment is hampered by the lack of direct experimental data for 4-Cl-2,6-DNT. Further research, including head-to-head comparative studies employing standardized methodologies such as the Ames test and in vitro cytotoxicity assays, is crucial to accurately characterize the toxicological profile of this compound and to inform risk assessment and safety guidelines for its handling and use. The experimental protocols and metabolic pathway information provided in this guide offer a framework for conducting such essential research.

References

A Comparative Guide to the Environmental Fate and Transport of Dinitrotoluene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the environmental fate and transport properties of the six isomers of dinitrotoluene (DNT). Due to their widespread use in industrial and military applications, DNT isomers are significant environmental contaminants. Understanding the distinct behavior of each isomer is crucial for accurate risk assessment and the development of effective remediation strategies. This document summarizes key physicochemical properties, biodegradation and photolysis data, and mobility characteristics, supported by descriptions of standard experimental protocols.

Physicochemical Properties: A Quantitative Comparison

The environmental behavior of DNT isomers is fundamentally governed by their physicochemical properties. The following table summarizes key parameters for the six DNT isomers. These properties influence their partitioning between air, water, soil, and biota.

Property2,3-DNT2,4-DNT2,5-DNT2,6-DNT3,4-DNT3,5-DNT
Molecular Weight ( g/mol ) 182.13182.14182.14182.14182.13182.13
Melting Point (°C) 59-61[1]71[2][3]52.5[4]66[2][3]60-61[5]93[3][6]
Boiling Point (°C) 315.5 (est.)[1]300 (decomposes)[2][3]284[4]285[2][3]Decomposes[5]Sublimes[3]
Water Solubility (mg/L at 20-25°C) 161[7]270[2][8]219[4]180[2][3]130 (in pure water)[9]Data not readily available
Vapor Pressure (mm Hg at 20-25°C) 1 (temperature not specified)[10]1.47 x 10⁻⁴[2]5 x 10⁻⁴ (est.)[4]5.67 x 10⁻⁴[2]3.5 x 10⁻⁴ (est.)[11]4.05 x 10⁻⁴[12]
Log Kow (Octanol-Water Partition Coefficient) 2.18 (est.)[10]1.98[2][13]2.03 (est.)[4]2.10[2][3][13]2.08[11]2.28[3]
Log Koc (Soil Organic Carbon-Water (B12546825) Partitioning Coefficient) Data not readily available1.65[14]Data not readily available1.96[14]2.51-2.76 (est.)[15]Data not readily available
Henry's Law Constant (atm·m³/mol at 25°C) Data not readily available5.40 x 10⁻⁸[16]5.5 x 10⁻⁷ (est.)[4]9.26 x 10⁻⁸ (est.)[2][13]9.26 x 10⁻⁸ (est.)[13]Data not readily available

Environmental Transformation Processes

The persistence of DNT isomers in the environment is largely determined by their susceptibility to transformation through biological and chemical processes.

Biodegradation

Microbial degradation is a key process in the natural attenuation of DNTs. However, the rates and pathways of biodegradation vary significantly among the isomers. Generally, 2,4-DNT is more readily biodegraded than 2,6-DNT under both aerobic and anaerobic conditions.[8] Microorganisms can utilize 2,4-DNT as a sole source of carbon and nitrogen.[16]

IsomerBiodegradation Rate/Half-lifeConditions
2,4-DNT 32% per day at 10 mg/L[16]Freshwater microorganisms[16]
Half-life of 7 days[17]Organic soil[17]
2,6-DNT 14.5% per day at 10 mg/L[16]Freshwater microorganisms[16]
Half-life of 28 days[13]Anaerobic, non-acclimated sewage[13]
Half-lives of 73 and 92 days[4]Two different soils[4]

Data on the biodegradation of other DNT isomers (2,3-, 2,5-, 3,4-, and 3,5-DNT) is limited, though it is generally understood that they are also subject to microbial transformation, albeit at potentially different rates.

Photolysis

Photodegradation can be a significant removal mechanism for DNTs in sunlit surface waters. The rate of photolysis is influenced by factors such as water chemistry and the presence of sensitizing agents like humic acids.

IsomerPhotolysis Rate/Half-lifeConditions
2,4-DNT Half-life of ~4 hours[18]Deionized water[18]
Half-life of ~2 hours[18]With humic acids[18]
Half-life of ~1 hour[18]With NaCl[18]
2,6-DNT 89% degradation in 24 hours[4]Simulated solar radiation in seawater[4]

Environmental Transport

The movement of DNT isomers through different environmental compartments is dictated by their physical and chemical properties.

Volatility: With low vapor pressures and Henry's Law constants, all DNT isomers exhibit low volatility.[2] This means they are unlikely to partition significantly into the atmosphere from water or soil surfaces. Their presence in the air is more likely due to the atmospheric release of dusts and aerosols from manufacturing facilities.[2]

Mobility in Soil: The mobility of DNT isomers in soil is primarily controlled by their sorption to soil organic matter and clay minerals. The soil organic carbon-water partitioning coefficient (Koc) is a key indicator of this tendency. Isomers with lower Koc values are generally more mobile and have a higher potential to leach into groundwater. Based on the available data, 2,4-DNT (Log Koc 1.65) is expected to be more mobile in soil than 2,6-DNT (Log Koc 1.96).[14] The mobility of other isomers is less characterized but is expected to be influenced by their respective Koc values.

Experimental Protocols

The data presented in this guide are derived from standardized experimental methodologies, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are brief descriptions of the principles behind the key test guidelines.

Water Solubility (OECD Guideline 105): This guideline describes two primary methods: the column elution method for substances with low solubility (< 10 mg/L) and the flask method for substances with higher solubility.[15][19]

  • Column Elution Method: A column is packed with an inert carrier material coated with the test substance. Water is passed through the column, and the concentration of the substance in the eluate is measured over time until a plateau is reached, representing the saturation concentration.[15]

  • Flask Method: An excess amount of the test substance is added to a flask containing water. The flask is agitated at a constant temperature for a sufficient period to achieve equilibrium. The concentration of the substance in the aqueous phase is then determined after separating any undissolved material.[20]

Vapor Pressure (OECD Guideline 104): This guideline provides several methods for determining the vapor pressure of a substance.[12][21][22][23] A common approach is the static method .

  • Static Method: The substance is placed in a thermostated container connected to a pressure measuring device. The system is evacuated to remove air, and the pressure of the vapor in equilibrium with the substance is measured at a specific temperature.[24]

Octanol-Water Partition Coefficient (Kow) (OECD Guideline 107 & 123): The Kow is a measure of a chemical's lipophilicity and is a critical parameter for predicting bioaccumulation.

  • Shake-Flask Method (OECD 107): A solution of the test substance in either n-octanol or water is placed in a vessel with the other solvent. The vessel is shaken to facilitate partitioning. After equilibrium is reached, the concentrations of the substance in both the n-octanol and water phases are measured.[2][25][26]

  • Slow-Stirring Method (OECD 123): To avoid the formation of micro-emulsions that can interfere with the shake-flask method for highly lipophilic substances, this method involves slowly stirring the two phases for an extended period to reach equilibrium.

Soil Sorption Coefficient (Koc) (OECD Guideline 121): This guideline uses High-Performance Liquid Chromatography (HPLC) to estimate the Koc.[1][3][5][11][27]

  • HPLC Method: The retention time of the test substance on an HPLC column with a stationary phase that mimics soil organic matter is measured. This retention time is then correlated with the known Koc values of a set of reference compounds to estimate the Koc of the test substance.[3][5][27]

Biodegradation (Various Methods): Biodegradation studies are often conducted using methods that measure the disappearance of the parent compound, the consumption of oxygen, or the evolution of carbon dioxide over time in the presence of microorganisms from sources like soil, water, or activated sludge.[7][16][28] These experiments can be conducted under aerobic or anaerobic conditions.

Analytical Methods (e.g., EPA Method 8330B): The accurate quantification of DNT isomers in environmental samples is essential for fate and transport studies. EPA Method 8330B is a widely used High-Performance Liquid Chromatography (HPLC) method for the analysis of nitroaromatics and nitramines in water, soil, and sediment.[14][29][30] The method involves extraction of the analytes from the sample matrix followed by separation and detection using HPLC with a UV detector.[30]

Environmental Fate and Transport Pathways

The following diagram illustrates the key environmental fate and transport processes for dinitrotoluene isomers. The relative importance of each pathway can vary depending on the specific isomer and environmental conditions.

G cluster_source Source cluster_air Atmosphere cluster_water Water cluster_soil Soil DNT Isomers DNT Isomers Atmosphere Atmospheric Transport DNT Isomers->Atmosphere Volatilization (minor) Surface Water Surface/Groundwater DNT Isomers->Surface Water Runoff/Discharge Soil Soil DNT Isomers->Soil Spills/Deposition Photolysis_Air Atmospheric Photolysis Atmosphere->Photolysis_Air Degradation Atmosphere->Surface Water Deposition Atmosphere->Soil Deposition Biodegradation_Water Biodegradation Surface Water->Biodegradation_Water Transformation Photolysis_Water Photolysis Surface Water->Photolysis_Water Transformation Sorption_Sediment Sorption to Sediment Surface Water->Sorption_Sediment Partitioning Biodegradation_Soil Biodegradation Soil->Biodegradation_Soil Transformation Leaching Leaching to Groundwater Soil->Leaching Transport Sorption_Soil Sorption to Soil Particles Soil->Sorption_Soil Partitioning Leaching->Surface Water

Caption: Environmental fate and transport pathways of DNT isomers.

Conclusion

The environmental fate and transport of dinitrotoluene are complex and isomer-specific. While all six isomers share some common characteristics, such as low volatility, their behavior in terms of water solubility, sorption, and susceptibility to degradation can differ significantly. Notably, 2,4-DNT tends to be more water-soluble and biodegradable, and consequently more mobile, than 2,6-DNT. Data for the other four isomers are less abundant, highlighting a need for further research to fully understand their environmental risks. This guide provides a foundational understanding for researchers and professionals working to assess and mitigate the environmental impact of these compounds.

References

Safety Operating Guide

4-Chloro-2,6-dinitrotoluene proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper handling and disposal of 4-Chloro-2,6-dinitrotoluene are critical for ensuring laboratory safety and environmental protection. This compound belongs to the dinitrotoluene (DNT) family, which is recognized for its hazardous properties, including high toxicity and potential explosivity under certain conditions. Adherence to strict protocols is essential to mitigate risks for researchers and the community.

Immediate Safety and Hazard Information

Before handling or preparing for disposal, it is crucial to understand the inherent risks associated with this compound and related nitroaromatic compounds.

  • Toxicity: Dinitrotoluenes are classified as toxic if swallowed, inhaled, or in contact with skin.[1] Prolonged or repeated exposure may cause damage to organs.[1]

  • Carcinogenicity: The U.S. Environmental Protection Agency (EPA) classifies the mixture of 2,4- and 2,6-Dinitrotoluene as a probable human carcinogen (Group B2).[2][3]

  • Physical Hazards: While not readily ignitable, dinitrotoluenes can become explosive when exposed to high temperatures and pressure.[4]

  • Environmental Hazards: This class of chemicals is toxic to aquatic life with long-lasting effects, necessitating containment and preventing release into the environment.

Personal Protective Equipment (PPE)

All personnel handling this compound must use appropriate PPE to prevent exposure.

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves.

  • Body Protection: Wear a lab coat and protective clothing.[5]

  • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If airborne dusts are a risk, a NIOSH/MSHA-approved respirator is required.[6]

Spill Management Protocol

In the event of a spill, immediate and correct action is required to prevent contamination and exposure.

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area and secure entry.[4]

  • Eliminate Ignition Sources: Remove any potential sources of ignition from the vicinity.[4]

  • Containment: For solid spills, first moisten the material with water to prevent dust from becoming airborne.[4]

  • Collection: Carefully sweep or scoop the contained material into a suitable, sealable container clearly labeled for hazardous waste disposal.[4]

  • Decontamination: After the material is collected, decontaminate the area with soap and water and ensure proper ventilation.[4]

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Quantitative Data Summary for Dinitrotoluenes

The following table summarizes key quantitative data for dinitrotoluene (DNT) compounds, which are structurally and toxicologically related to this compound.

PropertyValueSource
OSHA PEL (8-hr TWA)1.5 mg/m³[3][4]
NIOSH REL (10-hr TWA)1.5 mg/m³[3][4]
ACGIH TLV (8-hr TWA)0.2 mg/m³[4]
RCRA TCLP Threshold (2,4-DNT)0.13 mg/L[2][7]
Physical State Pale yellow crystalline solid[3][4]
Flash Point (4-chloro-2-nitrotoluene)120 °C (closed cup)[5][8]
Boiling Point (4-chloro-2-nitrotoluene)239 - 240 °C[5][8]
Melting Point (4-chloro-2-nitrotoluene)34 - 38 °C[5][8]

Step-by-Step Disposal Procedures

Disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of in standard trash or poured down the sanitary sewer.[9]

Experimental Protocol: Waste Segregation and Collection

  • Characterize as Hazardous: All waste containing this compound, including pure substance, contaminated labware (e.g., gloves, wipes), and solutions, must be treated as hazardous waste. Dinitrotoluenes are regulated toxic substances.[7][10][11]

  • Select Appropriate Container: Use a sturdy, chemically compatible container with a tightly sealing lid.[9] The container must be in good condition and free of leaks.

  • Label Correctly: Affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "Waste this compound."

    • The specific components and their approximate percentages.

    • The date accumulation started.

  • Store Safely: Keep the waste container sealed except when adding waste.[9] Store it in a designated satellite accumulation area within the lab, away from incompatible materials like oxidizing agents.[4] Ensure the storage area has secondary containment to capture any potential leaks.[9]

  • Arrange for Professional Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[4][9] Disposal must be conducted in accordance with all local, state, and federal regulations.[1][5]

  • Ultimate Disposal Methods: The recommended method for the ultimate disposal of dinitrotoluenes is controlled high-temperature incineration in a licensed facility equipped with alkaline scrubbers.[10] For contaminated wastewater, treatment may involve activated carbon adsorption followed by incineration of the carbon.[2][7]

Protocol: Rinsing Contaminated Containers

For empty containers that held this compound:

  • The first rinse of the container must be collected and disposed of as hazardous waste.[9]

  • For containers that held highly toxic materials, the first three rinses must be collected and disposed of as hazardous waste before the container can be discarded or recycled.[9]

Disposal Workflow Diagram

G cluster_prep Preparation & Handling cluster_spill Spill Response cluster_disposal Disposal Protocol start Waste Identified: This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill_check Spill Occurred? contain_spill Moisten & Contain Spill spill_check->contain_spill Yes container Select & Label Hazardous Waste Container spill_check->container No ppe->spill_check collect_spill Collect into Waste Container contain_spill->collect_spill decontaminate Decontaminate Area collect_spill->decontaminate decontaminate->container store Store Sealed Container in Designated Area container->store contact_ehs Contact EHS or Licensed Waste Vendor store->contact_ehs disposal Professional Disposal (e.g., High-Temp Incineration) contact_ehs->disposal

Caption: Logical workflow for the safe handling and disposal of this compound waste.

References

Personal protective equipment for handling 4-Chloro-2,6-dinitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling 4-Chloro-2,6-dinitrotoluene. Adherence to these guidelines is essential for ensuring personnel safety and minimizing environmental impact. This compound is toxic and an irritant, necessitating careful handling in a controlled laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound poses significant health risks, including toxicity upon inhalation, skin contact, or ingestion.[1] It is a skin, eye, and respiratory irritant.[2] Therefore, a multi-layered approach combining engineering controls and appropriate Personal Protective Equipment (PPE) is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategoryItemSpecifications & Rationale
Eye & Face Protection Safety GogglesMust be chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1][2]
Face ShieldRecommended in addition to goggles when there is a significant risk of splashing or dust generation.
Hand Protection Chemical-Resistant GlovesButyl rubber or Saranex gloves are recommended for handling dinitrotoluene compounds.[3][4][5] Always inspect gloves for integrity before use and change them immediately if contaminated.[2]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned.[6]
Protective ClothingWear appropriate protective clothing to prevent skin exposure.[1] For nitro compounds, materials like Tychem® are recommended.[3]
Respiratory Protection RespiratorAll handling of the solid should occur within a certified chemical fume hood to minimize inhalation exposure.[2] If engineering controls are insufficient or for potential exposures over 0.2 mg/m³, a NIOSH-approved supplied-air respirator with a full facepiece is recommended.[3]

Operational Plan: Handling Procedure

A systematic approach is crucial when working with this compound.

  • Preparation and Engineering Controls:

    • All handling of this compound powder must occur within a certified chemical fume hood.[2]

    • Ensure that an eyewash station and a safety shower are readily accessible and unobstructed.[1][2]

    • Verify the proper functioning of all ventilation equipment before commencing work.

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations within the fume hood to contain any dust.

    • Use tools and techniques that minimize the generation of dust.[1]

    • Keep containers of the chemical tightly closed when not in use.[1]

  • During the Experiment:

    • Clearly label all containers with the chemical name and hazard information.

    • Avoid all personal contact, including inhalation and contact with skin and eyes.[7]

    • Do not eat, drink, or smoke in the laboratory.[3]

    • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3]

  • Post-Experiment:

    • Decontaminate all equipment and work surfaces thoroughly after use.

    • Remove protective clothing and gloves carefully to avoid skin contact.

    • Wash hands again before leaving the laboratory.

G Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Post-Experiment Cleanup cluster_storage Storage prep1 Verify Fume Hood Operation prep2 Check Eyewash & Shower prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh & Transfer Chemical prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Keep Containers Closed handle2->handle3 clean1 Decontaminate Equipment & Surfaces handle3->clean1 clean2 Segregate & Label Waste clean1->clean2 clean3 Doff PPE Carefully clean2->clean3 store Store in a Cool, Dry, Well-Ventilated Area clean2->store clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for handling this compound.

Spill Management and Emergency Protocol

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is inside a fume hood, keep it running.

  • Don PPE: Before addressing the spill, don the appropriate PPE as detailed in Table 1, including respiratory protection.

  • Contain the Spill:

    • For a solid spill, carefully sweep or vacuum the material.[1] Avoid any actions that could generate dust.[7]

    • Place the collected material into a clearly labeled, sealed container for hazardous waste.[1]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the incident to the laboratory supervisor or chemical hygiene officer.

G Emergency Spill Response Protocol spill Spill Occurs evacuate Evacuate Area spill->evacuate notify Notify Supervisor spill->notify ppe Don Full PPE (incl. Respirator) evacuate->ppe contain Contain Spill (Avoid Dust Generation) ppe->contain cleanup Clean & Decontaminate Area contain->cleanup dispose Package Waste for Disposal cleanup->dispose report Complete Incident Report dispose->report

Caption: Logical steps for responding to a chemical spill.

Disposal Plan

All waste containing this compound must be treated as hazardous waste. Evaporation is not an acceptable disposal method.[8]

  • Waste Segregation:

    • Do not mix with other incompatible wastes.[8]

    • Collect solid waste, including contaminated PPE and cleaning materials, in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Collect liquid waste in a separate, compatible, and sealed container, also clearly labeled.

  • Container Management:

    • Use sturdy, chemically resistant containers.[8]

    • Keep waste containers closed except when adding waste.[8]

    • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Final Disposal:

    • Arrange for waste pickup and disposal through a licensed hazardous waste collector.[3] Disposal must be in accordance with all local, regional, and national regulations.[9]

First Aid Measures

Immediate first aid is crucial in the event of exposure.

Table 2: First Aid Procedures

Exposure RouteAction
Inhalation Move the person to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin with large amounts of soap and water for at least 15 minutes.[1][10] Seek immediate medical attention.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1]

Exposure Limits

Table 3: Occupational Exposure Limits for Dinitrotoluene

OrganizationLimitValue
OSHA Permissible Exposure Limit (PEL) (8-hr TWA)1.5 mg/m³
NIOSH Recommended Exposure Limit (REL) (10-hr TWA)1.5 mg/m³
ACGIH Threshold Limit Value (TLV) (8-hr TWA)0.2 mg/m³
Data sourced from the New Jersey Department of Health Hazardous Substance Fact Sheet for 2,4-Dinitrotoluene.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.